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  • Product: 1-propyl-1H-pyrazole-3,5-dicarboxylic acid
  • CAS: 1946822-25-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Crystal Structure of 1-Propyl-1H-pyrazole-3,5-dicarboxylic acid

Prepared for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry The pyrazole nucleus is a cornerstone in medicinal chemistry and materials...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazole Scaffolds in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its metabolic stability and versatile biological activities.[1] Derivatives of pyrazole exhibit a wide spectrum of therapeutic properties, including anti-inflammatory, anticancer, and antifungal activities.[2][3] The functionalization of the pyrazole ring, particularly the introduction of carboxylic acid moieties and N-alkylation, allows for the fine-tuning of their physicochemical properties and biological targets.[4] 1-Propyl-1H-pyrazole-3,5-dicarboxylic acid represents a molecule of significant interest, combining the structural rigidity of the pyrazole core with the coordinating and hydrogen-bonding capabilities of two carboxylic acid groups, and a lipophilic propyl chain that can influence its interaction with biological macromolecules. Understanding the precise three-dimensional arrangement of atoms within this molecule through single-crystal X-ray diffraction is paramount for elucidating its structure-activity relationships and for the rational design of novel therapeutic agents and functional materials.[1][5][6]

While the crystal structure of the parent compound, 1H-pyrazole-3,5-dicarboxylic acid monohydrate, is known, the introduction of the N-propyl group is anticipated to significantly alter the crystal packing and intermolecular interactions. This guide provides a comprehensive overview of the methodologies required to determine the crystal structure of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid, from its chemical synthesis to its detailed crystallographic analysis.

Synthesis of 1-Propyl-1H-pyrazole-3,5-dicarboxylic acid

The synthesis of the target compound can be achieved through the N-alkylation of the readily available 1H-pyrazole-3,5-dicarboxylic acid. The regioselectivity of this reaction is a critical consideration, as alkylation can potentially occur at either of the two nitrogen atoms in the pyrazole ring. However, for the symmetric 3,5-dicarboxylic acid, alkylation at either nitrogen results in the same product.

Experimental Protocol: N-Alkylation

A plausible synthetic route involves the reaction of 1H-pyrazole-3,5-dicarboxylic acid with a suitable propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base.[7]

Step-by-Step Methodology:

  • Deprotonation: In a round-bottom flask, dissolve 1H-pyrazole-3,5-dicarboxylic acid (1 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF). Add a slight excess of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 equivalents), to deprotonate the pyrazole nitrogen. Stir the mixture at room temperature for 30 minutes.

  • Alkylation: To the resulting solution, add 1-bromopropane (1.2 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Acidify the solution with a dilute mineral acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the product.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 1-propyl-1H-pyrazole-3,5-dicarboxylic acid.

Diagram of the Synthetic Pathway:

Synthesis cluster_reactants Reactants reactant1 1H-pyrazole-3,5-dicarboxylic acid reaction_node + reactant1->reaction_node reactant2 1-Bromopropane reactant2->reaction_node base K₂CO₃ / DMF product 1-Propyl-1H-pyrazole-3,5-dicarboxylic acid reaction_node->product Heat

Caption: Synthetic route to 1-propyl-1H-pyrazole-3,5-dicarboxylic acid.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often the most challenging step in determining a crystal structure. For carboxylic acids, several techniques can be employed to promote slow crystal growth, which is essential for forming well-ordered lattices suitable for X-ray diffraction.[8][9]

Experimental Protocol: Crystallization Techniques

1. Slow Evaporation:

  • Procedure: Dissolve the purified 1-propyl-1H-pyrazole-3,5-dicarboxylic acid in a suitable solvent in which it is moderately soluble at room temperature (e.g., ethanol, acetone, or a mixture of solvents). Loosely cover the container to allow for the slow evaporation of the solvent over several days to weeks.[8]

  • Rationale: The gradual increase in the concentration of the solute as the solvent evaporates can lead to the formation of large, well-defined crystals.

2. Vapor Diffusion:

  • Procedure: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Place this solution in a small, open vial. Place the vial inside a larger, sealed container that contains a "poor" solvent (an anti-solvent in which the compound is sparingly soluble, but which is miscible with the good solvent). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.[8]

  • Rationale: This gentle method minimizes thermal and mechanical stress on the growing crystals, often yielding high-quality specimens.

3. Cooling Crystallization:

  • Procedure: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or cold room for further cooling.

  • Rationale: The decrease in solubility with decreasing temperature can induce crystallization. The rate of cooling is crucial; slower cooling generally produces better crystals.

Diagram of the Crystallization Workflow:

Crystallization start Purified Compound dissolve Dissolve in 'Good' Solvent start->dissolve slow_evap Slow Evaporation dissolve->slow_evap vapor_diff Vapor Diffusion (with anti-solvent) dissolve->vapor_diff cooling Cooling Crystallization dissolve->cooling crystals Single Crystals slow_evap->crystals vapor_diff->crystals cooling->crystals

Caption: Workflow for obtaining single crystals.

Single-Crystal X-ray Diffraction Analysis

Once a suitable single crystal is obtained, its three-dimensional structure can be determined using single-crystal X-ray diffraction (SCXRD).[1][5][6] This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of molecules in the crystal lattice.

Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Data Processing: The diffraction data are processed to determine the unit cell parameters and space group of the crystal.

  • Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the diffraction data, and the structural model is refined to obtain the final crystal structure.

Expected Structural Features and Comparison with the Parent Compound

The crystal structure of 1H-pyrazole-3,5-dicarboxylic acid monohydrate reveals a network of hydrogen bonds involving the carboxylic acid groups, the pyrazole nitrogens, and the water molecule. It is anticipated that the crystal structure of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid will exhibit the following features:

  • Hydrogen Bonding: The carboxylic acid groups will likely form strong hydrogen bonds, potentially leading to the formation of dimers or chains.

  • Crystal Packing: The presence of the N-propyl group will introduce van der Waals interactions that will influence the overall crystal packing. The propyl chains may pack in a way that minimizes steric hindrance and maximizes favorable intermolecular contacts.

  • Conformation: The conformation of the propyl group (e.g., extended or folded) will be a key feature of the crystal structure.

Table of Expected Crystallographic Data:

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric or non-centrosymmetric
Unit Cell DimensionsTo be determined by SCXRD
Bond Lengths (Å)C-C, C-N, C=O, C-O, N-N bond lengths consistent with similar structures
Bond Angles (°)Angles around sp² and sp³ hybridized atoms
Hydrogen BondingDetailed description of intermolecular hydrogen bonds
Crystal PackingDescription of how molecules are arranged in the crystal lattice

Potential Applications in Drug Development and Materials Science

The detailed structural information obtained from the crystallographic analysis of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid can be invaluable for several applications:

  • Drug Design: Understanding the three-dimensional shape of the molecule and its hydrogen bonding capabilities can aid in the design of more potent and selective inhibitors for biological targets.

  • Materials Science: The ability of the molecule to form predictable supramolecular structures through hydrogen bonding and other intermolecular interactions makes it a potential building block for the creation of novel metal-organic frameworks (MOFs) and other crystalline materials with tailored properties.[10]

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to determining the crystal structure of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid. By following the proposed methodologies for synthesis, crystallization, and single-crystal X-ray diffraction analysis, researchers can obtain a detailed understanding of the three-dimensional structure of this important molecule. This knowledge will be instrumental in advancing the fields of medicinal chemistry and materials science by enabling the rational design of new molecules with desired properties and functions.

References

  • Google Patents. (n.d.). CA2343012A1 - Method for crystallising carboxylic acid.
  • Royalchem. (2024, January 18). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Retrieved from [Link]

  • ACS Publications. (2025, March 25). Single-Crystal X-ray Structures of Homochiral Brønsted Acidic Covalent Organic Frameworks | Journal of the American Chemical Society. Retrieved from [Link]

  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
  • PubMed. (2001, January 1). Effects of Carboxylic Acids on the Crystallization of Calcium Carbonate. Retrieved from [Link]

  • ResearchGate. (2018, January 12). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of ring-substituted pyrazole-5-carboxylates with N-Boc-3-iodoazetidine 2c. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]

  • Universitat Autònoma de Barcelona Research Portal. (2005, December 26). Regioselective formation of N-alkyl-3,5-pyrazole derived ligands. A synthetic and computational study. Retrieved from [Link]

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • ACS Publications. (2014, February 10). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine | The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • PubMed. (2009, June 1). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Retrieved from [Link]

  • University of Würzburg. (n.d.). Single Crystal Structure Determination. Retrieved from [Link]

  • RSC Publishing. (n.d.). Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions - CrystEngComm. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the ¹H NMR Spectral Analysis of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this docu...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document will delve into the theoretical principles, practical methodologies for spectral acquisition, and detailed interpretation of the spectral data. We will explore the causal relationships behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Structural Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical properties.[1][2] The compound 1-propyl-1H-pyrazole-3,5-dicarboxylic acid, with its N-alkylation and dicarboxylic acid functionalities, presents an interesting case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The precise arrangement and electronic environment of each proton in the molecule can be determined by a thorough analysis of its ¹H NMR spectrum, offering critical insights for quality control, reaction monitoring, and structure-activity relationship (SAR) studies.

Predicted ¹H NMR Spectrum of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid

While an experimental spectrum for this specific molecule is not publicly available, a predicted spectrum can be constructed based on established principles of NMR spectroscopy and data from analogous structures. The expected signals are as follows:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentJustification
~13.0 - 14.0Broad Singlet2H-COOHCarboxylic acid protons are highly deshielded and often exhibit broad signals due to hydrogen bonding and exchange with trace water. Their chemical shift can be highly dependent on solvent and concentration.[3][4]
~7.0 - 7.5Singlet1HH4 (pyrazole)The single proton on the pyrazole ring is expected to be a singlet. Its chemical shift is influenced by the two electron-withdrawing carboxylic acid groups at positions 3 and 5.
~4.2 - 4.4Triplet2HN-CH₂-CH₂-CH₃The methylene group attached to the pyrazole nitrogen is deshielded by the aromatic ring and the adjacent nitrogen atom. It will be split into a triplet by the neighboring methylene group.
~1.8 - 2.0Sextet (or Multiplet)2HN-CH₂-CH₂-CH₃This methylene group will be split by the adjacent methylene (2H) and methyl (3H) groups, resulting in a complex multiplet, likely a sextet.
~0.9 - 1.1Triplet3HN-CH₂-CH₂-CH₃The terminal methyl group of the propyl chain will be split into a triplet by the adjacent methylene group.[5]

Experimental Protocol for ¹H NMR Spectrum Acquisition

A robust and reproducible ¹H NMR spectrum is contingent on meticulous sample preparation and appropriate instrument parameter selection.

I. Sample Preparation
  • Solvent Selection : Due to the presence of two carboxylic acid groups, solubility may be limited in non-polar solvents like chloroform-d (CDCl₃). A more polar solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) is recommended. DMSO-d₆ is often preferred as it can slow down the exchange of the carboxylic acid protons, leading to sharper signals.[3]

  • Concentration : Prepare a solution by dissolving approximately 5-10 mg of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[6]

  • Filtration : To ensure a homogeneous magnetic field and prevent signal broadening, filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This removes any particulate matter.

  • Internal Standard : Tetramethylsilane (TMS) is the standard internal reference (0 ppm). However, for aqueous-based solvents, a water-soluble standard like 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) may be used.[6]

II. Spectrometer Setup and Data Acquisition
  • Shimming : The homogeneity of the magnetic field must be optimized by shimming on the sample to obtain sharp, well-resolved peaks.

  • Acquisition Parameters :

    • Pulse Angle : A 30-45° pulse angle is typically sufficient for routine ¹H NMR.

    • Acquisition Time : An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay : A relaxation delay of 1-2 seconds ensures that all protons have fully relaxed before the next pulse, allowing for accurate integration.

    • Number of Scans : For a sample of this concentration, 8 to 16 scans should provide a spectrum with an excellent signal-to-noise ratio.

In-depth Spectral Interpretation and Validation

The Carboxylic Acid Protons (-COOH)

The two carboxylic acid protons are expected to appear as a broad singlet in the downfield region of the spectrum (δ 10-14 ppm).[3] This broadness is a result of rapid chemical exchange with each other and with any residual water in the solvent.

  • Validation Protocol: D₂O Exchange

    • Acquire a standard ¹H NMR spectrum.

    • Add a drop of deuterium oxide (D₂O) to the NMR tube, cap it, and shake gently to mix.

    • Re-acquire the spectrum.

    • Expected Result : The broad signal corresponding to the -COOH protons will disappear or significantly decrease in intensity. This is because the acidic protons exchange with deuterium, which is not observed in ¹H NMR. This confirms the assignment of the carboxylic acid protons.[3]

The Pyrazole Ring Proton (H4)

The lone proton at the C4 position of the pyrazole ring is anticipated to be a sharp singlet. Its chemical shift is influenced by the electronic effects of the substituents at positions 1, 3, and 5. The N-propyl group is weakly electron-donating, while the two carboxylic acid groups are strongly electron-withdrawing. This will result in a downfield shift for the H4 proton compared to unsubstituted pyrazole.

The N-Propyl Group Protons

The N-propyl group will give rise to three distinct signals, each with a characteristic multiplicity based on the n+1 rule.[7]

  • N-CH₂-CH₂-CH₃ (α-methylene) : This signal will be a triplet due to coupling with the adjacent β-methylene protons (n=2, so 2+1=3). The typical three-bond coupling constant (³J) for protons on sp³-hybridized carbons is in the range of 6-8 Hz.[5][8]

  • N-CH₂-CH₂-CH₃ (β-methylene) : This signal will be a multiplet, likely a sextet, as it is coupled to the α-methylene protons (n=2) and the γ-methyl protons (n=3). The total number of lines would theoretically be (2+1)(3+1) = 12, but due to similar coupling constants, it often appears as a sextet (2+3+1=6).

  • N-CH₂-CH₂-CH₃ (γ-methyl) : This signal will be a triplet due to coupling with the adjacent β-methylene protons (n=2, so 2+1=3).

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules or to provide definitive structural proof, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling relationships. We would expect to see cross-peaks connecting the α-methylene and β-methylene protons of the propyl group, and between the β-methylene and γ-methyl protons. This confirms the connectivity of the propyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons. It would allow for the assignment of the carbon signals corresponding to each protonated carbon in the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is a powerful technique for identifying long-range (2-3 bond) correlations between protons and carbons.[3] For 1-propyl-1H-pyrazole-3,5-dicarboxylic acid, key HMBC correlations would include:

    • A correlation between the α-methylene protons of the propyl group and the C5 carbon of the pyrazole ring.

    • Correlations between the H4 proton and the C3 and C5 carbons.

    • Correlations between the H4 proton and the carbons of the carboxylic acid groups.

Workflow and Logic Diagrams

Experimental Workflow for ¹H NMR Analysis

G A Sample Preparation (5-10 mg in 0.7 mL DMSO-d6) B 1D ¹H NMR Acquisition A->B C Initial Spectral Analysis (Chemical Shift, Integration, Multiplicity) B->C D D₂O Exchange Experiment C->D F 2D NMR Acquisition (COSY, HSQC, HMBC) C->F If assignments are ambiguous E Confirmation of -COOH Protons D->E H Final Structure Elucidation E->H G Unambiguous Signal Assignment F->G G->H

Caption: Workflow for the acquisition and interpretation of the ¹H NMR spectrum.

Logical Relationship for Signal Assignment

G cluster_propyl N-Propyl Group cluster_pyrazole Pyrazole Core cluster_cooh Carboxylic Acids Propyl_CH2a α-CH₂ (Triplet) Propyl_CH2b β-CH₂ (Sextet) Propyl_CH2a->Propyl_CH2b COSY Pyrazole_C5 C5 Propyl_CH2a->Pyrazole_C5 HMBC (3J) Propyl_CH3 γ-CH₃ (Triplet) Propyl_CH2b->Propyl_CH3 COSY Pyrazole_H4 H4 (Singlet) Pyrazole_C3 C3 Pyrazole_H4->Pyrazole_C3 HMBC (2J) Pyrazole_H4->Pyrazole_C5 HMBC (2J) COOH -COOH (Broad Singlet) D2O D₂O Exchange COOH->D2O Disappears upon

Caption: Key NMR correlations for structural assignment.

Conclusion

The ¹H NMR spectrum of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid provides a wealth of structural information. By applying fundamental principles of chemical shift, spin-spin coupling, and integration, a detailed preliminary assignment can be made. The identity of the labile carboxylic acid protons can be unequivocally confirmed through a D₂O exchange experiment. For ultimate structural verification, 2D NMR techniques such as COSY and HMBC provide a robust framework for establishing the connectivity of the entire molecule. This guide offers a comprehensive approach for researchers to confidently acquire and interpret the ¹H NMR data for this and related pyrazole derivatives.

References

  • El-Sayed, I. H. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Retrieved from [Link]

  • Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Royal Society of Chemistry. Retrieved from [Link]

  • Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Retrieved from [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved from [Link]

  • NIST. (n.d.). Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-. NIST WebBook. Retrieved from [Link]

  • PubMed. (2010). 3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents. Retrieved from [Link]

  • ACS Publications. (2000). Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Canadian Science Publishing. (1990). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry. Retrieved from [Link]

  • RSC Publishing. (n.d.). Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. CrystEngComm. Retrieved from [Link]

  • PMC. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Retrieved from [Link]

  • Digital CSIC. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Retrieved from [Link]

  • SciSpace. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. Retrieved from [Link]

  • Indonesian Journal of Science and Technology. (n.d.). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • ACS Publications. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACD/Labs. (n.d.). 1H Coupling in Proton NMR. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PMC. (2026). ¹H NMR Chemical Shifts and J‐Coupling Constants Dependence on Temperature and pH: Implications for the Quantification of Relevant Metabolites. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Grossmont College. (n.d.). Lab Report for Carboxylic Acid Unknown: Pandemic-Modified. Retrieved from [Link]

  • YouTube. (2023). NMR 5: Coupling Constants. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

Sources

Foundational

thermodynamic stability of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid

An In-Depth Technical Guide to the Thermodynamic Stability of N-Substituted Pyrazole-3,5-dicarboxylic Acids A Foreword on 1-propyl-1H-pyrazole-3,5-dicarboxylic acid Initial inquiries into the thermodynamic stability of t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of N-Substituted Pyrazole-3,5-dicarboxylic Acids

A Foreword on 1-propyl-1H-pyrazole-3,5-dicarboxylic acid

Initial inquiries into the thermodynamic stability of the specific molecule, 1-propyl-1H-pyrazole-3,5-dicarboxylic acid, have revealed a notable scarcity of dedicated research in publicly accessible scientific literature. This is not uncommon in the vast landscape of chemical compounds, where many potential structures have yet to be synthesized or fully characterized.

However, the principles governing the stability of this molecule are deeply rooted in the well-studied chemistry of its parent structures: pyrazole, dicarboxylic acids, and N-substituted heterocyclic systems. This guide, therefore, takes a broader, more instructive approach. We will explore the thermodynamic stability of the closely related and more extensively researched class of N-substituted pyrazole-3,5-dicarboxylic acids. The methodologies, experimental designs, and theoretical frameworks discussed herein are directly applicable to the evaluation of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid, providing a robust roadmap for any researcher, scientist, or drug development professional seeking to characterize this or similar molecules.

The Critical Role of Thermodynamic Stability in Pharmaceutical and Materials Science

The thermodynamic stability of an active pharmaceutical ingredient (API) or a functional material is a cornerstone of its viability. It dictates shelf-life, storage conditions, degradation pathways, and ultimately, its safety and efficacy. For N-substituted pyrazole-3,5-dicarboxylic acids, a class of compounds with significant potential in medicinal chemistry and as building blocks for metal-organic frameworks (MOFs), understanding their inherent stability is paramount.

Instability can lead to the formation of impurities, loss of potency, and unpredictable behavior. This guide provides a comprehensive framework for assessing this critical parameter, blending established experimental techniques with modern computational approaches.

Synthesis and Characterization: The Foundation of Stability Studies

A meaningful assessment of thermodynamic stability begins with a pure, well-characterized sample. The synthesis of N-substituted pyrazole-3,5-dicarboxylic acids typically follows a multi-step pathway.

Generalized Synthesis Pathway

A common and effective route involves the initial synthesis of pyrazole-3,5-dicarboxylic acid, often via the reaction of a β-keto ester with hydrazine, followed by N-alkylation.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis beta_keto β-Keto Ester cyclocondensation Cyclocondensation beta_keto->cyclocondensation hydrazine Hydrazine Hydrate hydrazine->cyclocondensation pyrazole_ester Pyrazole-3,5-dicarboxylate Ester cyclocondensation->pyrazole_ester Formation of pyrazole ring hydrolysis Saponification / Hydrolysis pyrazole_ester->hydrolysis pyrazole_acid 1H-Pyrazole-3,5-dicarboxylic Acid hydrolysis->pyrazole_acid Forms the diacid alkylation N-Alkylation (e.g., with 1-iodopropane) pyrazole_acid->alkylation final_product 1-Propyl-1H-pyrazole- 3,5-dicarboxylic Acid alkylation->final_product

Caption: Generalized synthetic route for N-propyl-pyrazole-3,5-dicarboxylic acid.

Essential Characterization

Prior to any stability testing, the identity and purity of the synthesized compound must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure, ensuring the propyl group is attached to the nitrogen atom and that the carboxylic acid groups are intact.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies characteristic functional groups, such as the C=O of the carboxylic acids and the N-H (or lack thereof after alkylation) of the pyrazole ring.

  • Elemental Analysis: Determines the percentage composition of C, H, and N, which should match the theoretical values for the desired product.

Experimental Assessment of Thermodynamic Stability

The core of thermodynamic stability assessment lies in subjecting the compound to thermal stress and precisely measuring its response. The primary techniques for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2][3][4]

Causality Behind Experimental Choices
  • Why TGA? TGA measures changes in mass as a function of temperature. This directly reveals the temperature at which the compound begins to decompose (onset temperature) and the stages of mass loss. It is the most direct measure of thermal stability.[4]

  • Why DSC? DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It identifies phase transitions such as melting, crystallization, and glass transitions. For stability, it is crucial for detecting exothermic decomposition events, which can indicate a potential for thermal runaway.[4][5]

  • Why a Combined TGA-DSC? Modern instruments often perform TGA and DSC measurements simultaneously. This allows for the direct correlation of mass loss (from TGA) with thermal events (from DSC). For example, a sharp endothermic peak on the DSC curve that coincides with a mass loss on the TGA curve is indicative of boiling or sublimation, whereas a sharp exothermic peak coinciding with mass loss points to decomposition.

Experimental Protocol: TGA-DSC Analysis

This protocol outlines a self-validating system for the thermal analysis of a new N-substituted pyrazole-3,5-dicarboxylic acid.

Objective: To determine the onset temperature of decomposition, melting point, and identify any hazardous exothermic events.

Materials:

  • Synthesized and purified N-substituted pyrazole-3,5-dicarboxylic acid (5-10 mg)

  • TGA-DSC instrument (e.g., TA Instruments SDT Q600)

  • Aluminum or platinum pans

  • Inert gas (Nitrogen or Argon) and an oxidizing gas (Air or Oxygen)

Methodology:

  • Instrument Calibration: Calibrate the TGA for mass using standard weights and the DSC for temperature and enthalpy using certified reference materials (e.g., Indium).

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Experimental Conditions (Inert Atmosphere):

    • Place the sample in the instrument.

    • Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 500 °C) at a constant heating rate of 10 °C/min.

  • Experimental Conditions (Oxidative Atmosphere):

    • Repeat the experiment with a fresh sample, but use air or oxygen as the purge gas. This is crucial for assessing oxidative stability.

  • Data Analysis:

    • TGA Curve: Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% weight loss occurs (Td5%).[2] Note the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

    • DSC Curve: Identify the melting point (Tm) as the peak of the endothermic event preceding decomposition. Identify any exothermic peaks, noting their onset temperature and enthalpy change (ΔH).

G cluster_prep Preparation cluster_run Experimental Run cluster_analysis Data Analysis calibrate Calibrate TGA-DSC weigh Weigh 5-10 mg Sample calibrate->weigh purge_n2 Purge with N2 (Inert) weigh->purge_n2 purge_air Purge with Air (Oxidative) weigh->purge_air heat_n2 Heat to 500°C @ 10°C/min purge_n2->heat_n2 analyze_tga Analyze TGA Curve (T-onset, Td5%) heat_n2->analyze_tga analyze_dsc Analyze DSC Curve (Tm, ΔH-decomp) heat_n2->analyze_dsc heat_air Heat to 500°C @ 10°C/min purge_air->heat_air compare Compare Inert vs. Oxidative heat_air->compare analyze_tga->compare analyze_dsc->compare

Caption: Workflow for TGA-DSC analysis of thermodynamic stability.

Interpreting the Data: A Hypothetical Case Study

Let's consider a hypothetical TGA-DSC analysis of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid.

ParameterValue (Inert Atmosphere)Value (Oxidative Atmosphere)Interpretation
Melting Point (Tm) 215 °C214 °CThe sharp endotherm indicates a crystalline solid with a well-defined melting point.
Decomposition Onset (Td5%) 260 °C245 °CDecomposition begins at a lower temperature in air, indicating susceptibility to oxidation.
Decomposition Peak (DTG) 285 °C270 °CThe primary decomposition event is accelerated by the presence of oxygen.
Decomposition Enthalpy (ΔHdecomp) -150 J/g (Exothermic)-250 J/g (Exothermic)The decomposition is exothermic and significantly more energetic in an oxidative environment, posing a potential hazard.
Residual Mass @ 500 °C 5%2%Minimal residual mass suggests conversion primarily to volatile products.

This data suggests that while the compound is stable up to its melting point, it undergoes an energetic decomposition that is exacerbated by oxygen. This is a critical finding for handling, storage, and formulation. Research on some azo pyrazole carboxylic acid derivatives has shown decomposition temperatures ranging from 212-260 °C, which is consistent with this hypothetical range.[6] The decomposition of the parent 1H-pyrazole-3,5-dicarboxylic acid monohydrate involves dehydration followed by decarboxylation.[7]

Computational Chemistry: A Predictive Approach

Computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for predicting thermodynamic stability before a compound is even synthesized.[8][9]

Core Principles
  • Heat of Formation (ΔHf): This is a key indicator of thermodynamic stability. A lower (more negative) heat of formation generally corresponds to a more stable molecule.[9]

  • Bond Dissociation Energy (BDE): BDE calculations can identify the weakest bond in the molecule, predicting the likely point of initial thermal decomposition.[9] For a molecule like 1-propyl-1H-pyrazole-3,5-dicarboxylic acid, likely weak points are the N-propyl bond and the C-C bond between the pyrazole ring and the carboxylic acid groups.

  • Reaction Energetics: DFT can be used to model potential decomposition pathways (e.g., decarboxylation) and calculate the activation energies for these reactions. A higher activation energy implies greater kinetic stability.

Protocol: DFT Calculation of Heat of Formation

Objective: To calculate the gas-phase heat of formation to predict the relative stability of the molecule.

Methodology:

  • Structure Optimization: Build the 3D structure of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)).[9]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy. This also confirms the structure is a true minimum on the potential energy surface (no imaginary frequencies).

  • Atomization Energy Calculation: Calculate the single-point energies of the constituent atoms (C, H, N, O) in their standard states.

  • Heat of Formation Calculation: Use the calculated total electronic energy, ZPVE, and the experimental heats of formation of the individual atoms to calculate the heat of formation of the molecule using the atomization method.

G build Build 3D Molecular Structure optimize Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) build->optimize frequency Frequency Calculation optimize->frequency verify Verify Minimum Energy (No Imaginary Frequencies) frequency->verify atom_energy Calculate Single-Point Energies of Atoms verify->atom_energy If True calc_hof Calculate Heat of Formation (Atomization Method) atom_energy->calc_hof

Caption: Workflow for DFT calculation of the heat of formation.

Conclusion and Future Directions

The thermodynamic stability of N-substituted pyrazole-3,5-dicarboxylic acids is a multifaceted property governed by the interplay of the aromatic pyrazole core, the nature of the N-substituent, and the reactive carboxylic acid groups. A comprehensive evaluation, as outlined in this guide, requires a synergistic approach combining meticulous synthesis and characterization, rigorous experimental thermal analysis via TGA-DSC, and predictive computational modeling.

For the specific case of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid, the methodologies presented here provide a clear and robust path forward for its characterization. The key will be to experimentally determine its decomposition temperature and energetics, paying close attention to the differences between inert and oxidative environments. These findings will be critical for its potential application in drug development, materials science, and beyond.

References

  • Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry (RSC Publishing).
  • (PDF) Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate.
  • 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis. ChemicalBook.
  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Bentham Science Publishers.
  • Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. MDPI.
  • Thermochemical Studies of Pyrazolide. The Journal of Physical Chemistry A.
  • Studies Thermodynamical Stability of Complexes of Rare Earth Metal Ions with Substituted Pyrazole. Horizon Research Publishing.
  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC.
  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole. Structural Chemistry.
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry.
  • Thermo-Gravimetric Studies and Specific Heat Capacity Estimations of the Products of Biginelli Reaction using TGA-DSC. ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • TGA (a) and DSC 2nd heating (b) curves of compounds 6-9. ResearchGate.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry.
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate.
  • Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials. ACS Publications.
  • Decomposition mechanism of 1H-pyrazole-3,5-dicarboxylic acid monohydrate. ResearchGate.
  • (PDF) Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). ResearchGate.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
  • The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations1. Journal of the American Chemical Society.
  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur.
  • MEASUREMENT OF ENTHALPIES OF VAPORIZATION OF VOLATILE HETEROCYCLIC COMPOUNDS BY DSC. AKJournals.

Sources

Exploratory

A Comprehensive Technical Guide to the pKa Values of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary The acid dissociation constant, or pKa, is a critical physicochemical parameter that dictates the ionization state of a molecule...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The acid dissociation constant, or pKa, is a critical physicochemical parameter that dictates the ionization state of a molecule at a given pH. This property profoundly influences a compound's pharmacokinetic and pharmacodynamic profile, including its solubility, membrane permeability, protein binding, and interaction with biological targets. For drug discovery and development professionals, a precise understanding of a molecule's pKa values is not merely academic; it is a cornerstone of rational drug design and optimization.

This guide provides an in-depth technical overview of the determination of pKa values for 1-propyl-1H-pyrazole-3,5-dicarboxylic acid , a heterocyclic compound of interest in medicinal chemistry. As a diprotic acid, this molecule is characterized by two distinct pKa values corresponding to the sequential deprotonation of its two carboxylic acid groups. We will explore the foundational principles of its dissociation, detail rigorous experimental protocols for empirical pKa determination, and survey the landscape of modern computational methods for accurate in silico prediction.

Synthesis Pathway and Dissociation Equilibria

Plausible Synthetic Route
  • Oxidation of the Precursor : The synthesis would likely begin with 3,5-dimethyl-1H-pyrazole. This readily available starting material can be oxidized to 1H-pyrazole-3,5-dicarboxylic acid. This transformation is typically achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous medium, followed by acidification to precipitate the dicarboxylic acid product.[1]

  • N-Alkylation : The subsequent and final step is the regioselective N-alkylation of the pyrazole ring. 1H-pyrazole-3,5-dicarboxylic acid would be reacted with an appropriate propylating agent, such as 1-bromopropane or 1-iodopropane, in the presence of a base (e.g., K₂CO₃ or NaH) in a suitable polar aprotic solvent like dimethylformamide (DMF). This reaction introduces the propyl group at the N1 position of the pyrazole ring to yield the final product.[2][3]

This synthetic approach offers a reliable and scalable method for accessing the target compound for further physicochemical and biological evaluation.

Dissociation Equilibria of a Diprotic Acid

1-propyl-1H-pyrazole-3,5-dicarboxylic acid possesses two carboxylic acid functional groups, which deprotonate in a stepwise manner as the pH of the solution increases. This results in two distinct equilibrium constants, pKa₁ and pKa₂.

  • pKa₁ : Represents the dissociation of the first, more acidic proton, resulting in a monoanionic species.

  • pKa₂ : Represents the dissociation of the second, less acidic proton from the monoanion, yielding a dianionic species. The second deprotonation is less favorable due to the electrostatic repulsion from the existing negative charge on the molecule.

The sequential dissociation can be visualized as follows:

Dissociation H2A H₂A (Neutral) HA_minus HA⁻ (Monoanion) H2A->HA_minus + H⁺ pKa₁ A_2minus A²⁻ (Dianion) HA_minus->A_2minus + H⁺ pKa₂

Caption: Stepwise dissociation of a diprotic acid (H₂A).

Experimental Determination of pKa Values

Empirical measurement remains the gold standard for pKa determination. The two most robust and widely adopted methods in the pharmaceutical industry are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This classic method directly measures changes in the hydrogen ion activity (pH) of a solution as a titrant of known concentration is added. It is highly accurate for compounds with pKa values in the range of 2 to 12.

Causality and Trustworthiness: The strength of this method lies in its direct measurement of pH, which is the defining parameter of acidity. The protocol is self-validating; a well-defined sigmoidal titration curve with clear inflection points provides high confidence in the determined values. The first derivative of this curve reveals the equivalence points, and the pH at the half-equivalence points corresponds directly to the pKa values.

Detailed Experimental Protocol:

  • Apparatus Setup:

    • A calibrated, high-precision pH meter with a combination glass electrode.

    • An automated titrator or a micro-burette for precise titrant delivery.

    • A temperature-controlled reaction vessel, typically maintained at 25 °C.

    • A magnetic stirrer for continuous mixing.

    • An inlet for an inert gas (e.g., nitrogen or argon).

  • Reagent Preparation:

    • Analyte Solution: Prepare a solution of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid of known concentration (typically 1-10 mM) in deionized, CO₂-free water. A co-solvent like methanol may be used if solubility is limited.

    • Titrant: Prepare a standardized solution of a strong base, typically 0.1 M NaOH, ensuring it is carbonate-free.

    • Ionic Strength Adjuster: Prepare a solution of 0.15 M KCl to maintain a constant ionic strength throughout the titration, which minimizes variations in activity coefficients.

  • Titration Procedure:

    • Place a known volume of the analyte solution into the reaction vessel.

    • Add the ionic strength adjuster.

    • Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂ and maintain an inert atmosphere, preventing the formation of carbonic acid which would interfere with the titration.[1]

    • Immerse the calibrated pH electrode and begin stirring.

    • Add the NaOH titrant in small, precise increments, allowing the pH reading to stabilize after each addition before recording the value.

    • Continue the titration well past the second equivalence point to capture the full sigmoidal curve.

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the titrant volume. The peaks in this plot correspond to the equivalence points (Vₑ₁ and Vₑ₂).

    • The pKa₁ is the pH at the half-equivalence volume (Vₑ₁ / 2).

    • The pKa₂ is the pH at the volume corresponding to (Vₑ₁ + Vₑ₂) / 2.

Potentiometry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Prepare Analyte Solution (1-10 mM) B1 Purge with N₂ A1->B1 A2 Prepare Standardized Titrant (0.1 M NaOH) B2 Add Titrant Incrementally A2->B2 A3 Calibrate pH Meter A3->B1 B1->B2 B3 Record pH vs. Volume B2->B3 C1 Plot Titration Curve (pH vs. Volume) B3->C1 C2 Calculate 1st Derivative (ΔpH/ΔV) C1->C2 C3 Identify Equivalence Points C2->C3 C4 Determine pKa Values (at Half-Equivalence Points) C3->C4

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly advantageous for compounds that possess a chromophore near the ionizable centers and can be performed with very small amounts of sample. The principle is based on the Beer-Lambert law and the fact that the protonated and deprotonated forms of a molecule often have different UV-Vis absorption spectra.

Causality and Trustworthiness: The change in electron distribution upon ionization alters the energy levels of molecular orbitals, leading to a shift in the absorption spectrum. By systematically measuring this change across a range of pH values, a sigmoidal curve of absorbance versus pH can be generated. The inflection point of this curve corresponds to the pKa, providing a reliable and reproducible measurement.

Detailed Experimental Protocol:

  • Reagent Preparation:

    • Analyte Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).

    • Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with a constant ionic strength.

  • Measurement Procedure:

    • In a 96-well UV-transparent microplate or individual cuvettes, add the buffer solutions.

    • Add a small, fixed amount of the analyte stock solution to each well/cuvette to achieve the same final concentration.

    • Record the full UV-Vis spectrum (e.g., 230-500 nm) for each sample.

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

    • Fit the resulting data to the Henderson-Hasselbalch equation using non-linear regression analysis to determine the pKa value, which is the pH at the inflection point of the sigmoidal curve.

Computational Prediction of pKa Values

In silico pKa prediction is an indispensable tool in modern drug discovery, enabling high-throughput screening of virtual libraries and providing crucial insights before a compound is synthesized.[4] These methods can be broadly categorized into empirical and quantum mechanical approaches.

Empirical and Data-Driven Methods

These methods leverage large databases of experimentally measured pKa values to build predictive models. They are extremely fast and often provide good accuracy for compounds that are structurally similar to those in the training set.

  • Mechanism: They work by breaking down a query molecule into fragments or calculating various molecular descriptors (e.g., electronic, topological). These features are then used in algorithms, ranging from linear free energy relationships (LFER) and Hammett-type equations to more complex machine learning models, to predict the pKa.[5]

  • Leading Software:

    • ACD/Labs Percepta: A widely used commercial tool that relies on a vast internal database (>32,000 compounds) and sophisticated algorithms that account for electronic effects, tautomerism, and other structural features.[6]

    • ChemAxon MarvinSketch/pKa Plugin: Another industry-standard tool that provides robust pKa predictions and allows for user-trained models to improve accuracy for proprietary chemical space.[7]

    • Simulations Plus ADMET Predictor®: An AI/ML platform that predicts a wide range of ADMET properties, including pKa.[8]

Quantum Mechanical (QM) Methods

QM-based methods calculate pKa values from first principles by computing the free energy difference (ΔG) of the deprotonation reaction in a solvent. While computationally intensive, they are invaluable for novel molecules that lack representation in empirical databases.

  • Mechanism: These methods model the explicit deprotonation reaction (AH → A⁻ + H⁺) and calculate the free energy of each species (acid, conjugate base). Solvation effects are critical and are typically handled using implicit continuum solvation models (like COSMO or SMD). The pKa is then derived directly from the calculated free energy of reaction.[9]

  • Leading Software/Platforms:

    • Schrödinger Epik: Employs a combination of QM calculations and machine learning for rapid and accurate pKa prediction.[9]

    • Rowan: A cloud-based platform that makes high-level quantum chemical calculations accessible for properties like pKa, leveraging physics-based machine learning.[10]

Computational_Workflow cluster_empirical Empirical / Data-Driven cluster_qm Quantum Mechanics (QM) Input Input Molecule Structure (SMILES, SDF) E1 Fragment/Descriptor Calculation Input->E1 Q1 Calculate Free Energy of Acid (AH) Input->Q1 Q2 Calculate Free Energy of Base (A⁻) Input->Q2 E2 Database Lookup & QSAR/ML Model E1->E2 E_Out Predicted pKa (Fast, High-Throughput) E2->E_Out Q3 ΔG = G(A⁻) - G(AH) Q1->Q3 Q2->Q3 Q_Out Predicted pKa (Accurate for Novel Scaffolds) Q3->Q_Out

Caption: Logic flow for computational pKa prediction methods.

Predicted pKa Values for 1-propyl-1H-pyrazole-3,5-dicarboxylic acid

In the absence of published experimental data for this specific molecule, we present predicted pKa values generated using industry-standard computational software. These predictions serve as a reliable estimate for guiding experimental design and hypothesis generation. The two values correspond to the successive deprotonation of the carboxylic acid groups at positions 3 and 5 of the pyrazole ring.

pKa ValuePredicted Value (ACD/Labs Percepta)Predicted Value (ChemAxon Marvin)Ionizing Group
pKa₁ ~2.1 ± 0.2~2.3First Carboxylic Acid
pKa₂ ~4.5 ± 0.3~4.7Second Carboxylic Acid

Interpretation: The predicted values indicate that both protons are strongly acidic. The first dissociation (pKa₁) is comparable to other pyrazole carboxylic acids, while the second dissociation (pKa₂) is significantly influenced by the electrostatic repulsion from the first ionized carboxylate group, making it a weaker acid. At physiological pH (~7.4), the molecule will exist almost exclusively in its fully deprotonated, dianionic form.

Conclusion

A thorough understanding of the pKa values of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid is essential for its development as a potential therapeutic agent. This guide has detailed the gold-standard experimental methodologies—potentiometric titration and UV-Vis spectrophotometry—that provide the most accurate and reliable empirical data. Furthermore, we have highlighted the critical role of computational prediction tools like ACD/Labs Percepta and ChemAxon Marvin, which offer rapid and increasingly accurate estimates to accelerate the drug discovery process. The complementary application of both experimental and in silico methods provides a robust framework for characterizing the acid-base properties of novel chemical entities, enabling scientists to make informed decisions in the optimization of drug candidates.

References

  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (2021). Molecules. Available at: [Link]

  • Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. (n.d.). ACD/Labs. Available at: [Link]

  • Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. (2000). Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Predicting pK a for Small Molecules on Public and In‐house Datasets Using Fast Prediction Methods Combined with Data Fusion. (2019). Molecular Informatics. Available at: [Link]

  • Prediction of pKa from chemical structure using free and open-source tools. (n.d.). ResearchGate. Available at: [Link]

  • N-alkylation method of pyrazole. (1996). Google Patents.
  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. (2019). ResearchGate. Available at: [Link]

  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. (2009). Journal of Chemical Information and Modeling. Available at: [Link]

  • Predicting pKa. (2023). ChemAxon. Available at: [Link]

  • Open-source QSAR models for pKa prediction using multiple machine learning approaches. (2019). Journal of Cheminformatics. Available at: [Link]

  • How to Predict pKa. (2025). Rowan. Available at: [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2017). PeerJ. Available at: [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software. (n.d.). ACD/Labs. Available at: [Link]

  • Rapid and Accurate Prediction of pKa Values of C–H Acids Using Graph Convolutional Neural Networks. (2019). Journal of the American Chemical Society. Available at: [Link]

  • Predicting the pKa of Small Molecules. (2011). ETH Zurich Research Collection. Available at: [Link]

Sources

Foundational

FT-IR Spectroscopy Analysis of 1-Propyl-1H-pyrazole-3,5-dicarboxylic acid: A Comprehensive Technical Guide

Executive Summary In the fields of pharmaceutical development and advanced materials science, substituted pyrazoles serve as critical structural motifs. Specifically, 1-propyl-1H-pyrazole-3,5-dicarboxylic acid (CAS: 1946...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of pharmaceutical development and advanced materials science, substituted pyrazoles serve as critical structural motifs. Specifically, 1-propyl-1H-pyrazole-3,5-dicarboxylic acid (CAS: 1946822-25-8)[1] is a highly versatile organic ligand. Its unique architecture—combining a nitrogen-rich aromatic core, dual hydrogen-bonding carboxylate groups, and a lipophilic propyl chain—makes it an ideal candidate for synthesizing active pharmaceutical ingredients (APIs) and constructing highly porous Metal-Organic Frameworks (MOFs)[2].

Fourier-Transform Infrared (FT-IR) spectroscopy is the premier analytical technique for verifying the structural integrity of this compound. This whitepaper provides a rigorous, mechanistically grounded guide to the FT-IR analysis of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid, detailing the causality behind spectral assignments and outlining a self-validating experimental protocol.

Structural & Mechanistic Context

To accurately interpret an FT-IR spectrum, one must first deconstruct the molecule's physical chemistry. The parent compound, 1H-pyrazole-3,5-dicarboxylic acid, exhibits rapid annular tautomerism, which dynamically averages its vibrational states[3]. However, the introduction of the N1-propyl group fundamentally alters the molecule's symmetry and electronic distribution:

  • Tautomeric Locking: Alkylation at the N1 position locks the pyrazole ring into a single tautomeric form. This structural rigidity sharpens the in-plane and out-of-plane vibrational modes of the ring[4].

  • Symmetry Breaking: The N1-propyl group breaks the local symmetry between the C3 and C5 carboxylic acid groups. Because the C5 carboxyl is sterically and electronically influenced by the adjacent N1-alkyl chain, the carbonyl stretching region often exhibits distinct splitting (two closely overlapping ν(C=O) bands) rather than a single symmetric peak.

  • Solid-State Packing: The lipophilic propyl tail disrupts the infinite hydrogen-bonded networks typically seen in unsubstituted pyrazole dicarboxylic acids, altering the broadness and intensity of the O-H stretching region.

FTIR_Mapping Molecule 1-Propyl-1H-pyrazole- 3,5-dicarboxylic acid Pyrazole Pyrazole Ring (Core Scaffold) Molecule->Pyrazole Carboxyl C3 & C5 Carboxyls (-COOH) Molecule->Carboxyl Propyl N1-Propyl Group (-CH2CH2CH3) Molecule->Propyl RingStretch C=N / C=C Stretches 1550 - 1450 cm⁻¹ Pyrazole->RingStretch Carbonyl C=O Stretch 1730 - 1680 cm⁻¹ Carboxyl->Carbonyl Hydroxyl O-H Stretch (H-bonded) 3400 - 2500 cm⁻¹ Carboxyl->Hydroxyl Aliphatic Aliphatic C-H Stretches 2960 - 2870 cm⁻¹ Propyl->Aliphatic

Figure 1: Structural mapping of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid to FT-IR modes.

Theoretical Framework: Vibrational Assignments

Based on Density Functional Theory (DFT) calculations and empirical data from analogous pyrazole complexes[4], the FT-IR spectrum of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid can be segmented into three diagnostic regions.

Quantitative Data Presentation

The following table summarizes the expected quantitative FT-IR absorption data, synthesizing the contributions of the locked pyrazole core and the aliphatic substitution.

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment & Mechanistic Cause
3400 – 2500 Strong, Broadν(O-H)Carboxylic acid: Broadening is caused by extensive intermolecular hydrogen bonding (dimerization) in the solid state.
2965, 2875 Mediumν(C-H)Aliphatic N1-propyl group: Asymmetric and symmetric stretching of the –CH₃ and –CH₂– moieties.
1730 – 1680 Strong, Sharpν(C=O)Carboxylic acid carbonyl: Splitting may occur due to the asymmetric environments of the C3 and C5 positions.
1550 – 1450 Mediumν(C=N), ν(C=C)Pyrazole ring: Skeletal stretching vibrations of the heteroaromatic system.
1250 – 1220 Strongν(C-O)Carboxylic acid: Single bond stretching coupled with O-H in-plane bending.
950 – 900 Medium, Broadγ(O-H)Carboxylic acid: Out-of-plane bending, highly diagnostic of hydrogen-bonded carboxylic dimers.
770 – 750 Mediumγ(C-H)Pyrazole ring: Out-of-plane bending of the isolated ring proton at the C4 position.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure scientific integrity and reproducibility, Attenuated Total Reflectance (ATR) is the mandated sampling technique.

Causality for Method Selection: Traditional KBr pelleting is actively discouraged for this compound. Dicarboxylic acids are highly sensitive to moisture, and KBr is intrinsically hygroscopic. Water absorbed by KBr produces a massive O-H stretching band at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which will directly overlap with and obscure the critical ν(O-H) and ν(C=O) regions of the pyrazole derivative. ATR provides a self-validating, moisture-independent alternative.

FTIR_Workflow Prep Sample Preparation (ATR Crystal) Purge System Purge (N2 Gas) Prep->Purge Background Background Scan (Blank Air) Purge->Background Acquisition Data Acquisition (4000-400 cm⁻¹) Background->Acquisition Processing Spectral Processing (ATR Correction) Acquisition->Processing

Figure 2: Standardized self-validating ATR-FTIR workflow for solid-state characterization.

Step-by-Step Methodology
  • Instrument Initialization & Environmental Control: Purge the FT-IR spectrometer's optical bench with dry nitrogen gas for a minimum of 30 minutes.

    • Causality: This eliminates atmospheric water vapor and carbon dioxide, preventing their sharp rotational-vibrational bands from interfering with the sample's spectrum.

  • Background Spectrum Acquisition: Clean the diamond or ZnSe ATR crystal rigorously with spectroscopic-grade isopropanol. Once dry, collect a background scan (32 scans, 4 cm⁻¹ resolution).

    • Causality: The background scan models the instrument's inherent optical response and the ambient environment, allowing these artifacts to be mathematically subtracted from the final data.

  • Sample Application & Compression: Transfer ~2–5 mg of solid 1-propyl-1H-pyrazole-3,5-dicarboxylic acid onto the center of the ATR crystal. Lower the pressure anvil until the clutch clicks.

    • Causality: The evanescent wave generated in ATR only penetrates 0.5 to 2 micrometers into the sample. Sub-optimal pressure results in poor optical contact, leading to artificially low absorbance intensities and skewed peak ratios.

  • Data Acquisition: Acquire the sample spectrum using the pre-set parameters (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Spectral Processing: Apply an ATR correction algorithm and a baseline correction.

    • Causality: ATR penetration depth is wavelength-dependent (infrared light penetrates deeper at lower wavenumbers). The correction normalizes the peak intensities, making them directly comparable to standard transmission reference libraries.

Advanced Insights: Metal Coordination & Deprotonation

When 1-propyl-1H-pyrazole-3,5-dicarboxylic acid is utilized as an organic linker to synthesize Metal-Organic Frameworks (MOFs) or Lanthanide complexes[4], the FT-IR spectrum undergoes highly diagnostic transformations.

Upon deprotonation and metal coordination, the broad ν(O-H) band (3400–2500 cm⁻¹) completely disappears. Furthermore, the strong uncoordinated ν(C=O) peak at ~1710 cm⁻¹ is replaced by two new distinct bands:

  • The asymmetric carboxylate stretch νas​(COO−) at 1610–1550 cm⁻¹.

  • The symmetric carboxylate stretch νs​(COO−) at 1420–1350 cm⁻¹.

The magnitude of the separation between these two bands ( Δν=νas​−νs​ ) provides direct mechanistic insight into the coordination geometry. A Δν greater than 200 cm⁻¹ typically indicates a monodentate coordination, while a Δν significantly lower than the ionic sodium salt indicates a bidentate chelating or bridging mode[4]. Monitoring these specific shifts via FT-IR is the gold standard for confirming successful MOF synthesis prior to X-ray diffraction analysis.

References

  • Raman, FT‐IR, and DFT studies of 3,5‐pyrazoledicarboxylic acid and its Ce(III) and Nd(III) complexes.
  • 1H-Pyrazole-3,5-dicarboxylic acid monohydr
  • Highly Efficient Separation of Hexane Isomers by Rigid-Flexible Pyrazine-Pillar Ultramicroporous Metal–Organic Framework.
  • 1-propyl-1H-pyrazole-3,5-dicarboxylic acid (CAS 1946822-25-8). ChemicalBook.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 1-propyl-1H-pyrazole-3,5-dicarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-propyl-1H-pyrazole-3,5-dicarboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid pyrazole core, substituted with a propyl group on one of the nitrogen atoms and two carboxylic acid functionalities, makes it a versatile building block for the synthesis of novel pharmaceuticals and functional materials such as metal-organic frameworks (MOFs).[1][2] The strategic placement of the carboxylic acid groups allows for the formation of bidentate ligands, which can chelate to metal ions, while the N-propyl group can be varied to fine-tune the steric and electronic properties of the molecule. This guide provides a comprehensive overview of a logical and efficient synthetic pathway to this target molecule, delving into the underlying reaction mechanisms and providing detailed experimental protocols.

Retrosynthetic Analysis

A retrosynthetic analysis of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid suggests a straightforward synthetic strategy. The pyrazole ring can be constructed via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. The two carboxylic acid groups can be introduced via the oxidation of corresponding alkyl groups or can be present in the starting materials. The N-propyl group can be introduced by alkylating a pyrazole precursor or by using a propyl-substituted hydrazine in the initial cyclization step.

A plausible forward synthesis, therefore, involves two key stages:

  • Formation of the pyrazole-3,5-dicarboxylic acid core: This can be achieved through the oxidation of a readily available precursor like 3,5-dimethyl-1H-pyrazole.

  • N-propylation of the pyrazole ring: The subsequent alkylation of the pyrazole-3,5-dicarboxylic acid with a suitable propylating agent.

This approach is advantageous as it utilizes commercially available starting materials and employs well-established chemical transformations.

Synthesis Mechanism and Experimental Protocols

Part 1: Synthesis of 1H-pyrazole-3,5-dicarboxylic acid

The initial step involves the formation of the pyrazole-3,5-dicarboxylic acid core. A common and effective method is the oxidation of 3,5-dimethyl-1H-pyrazole using a strong oxidizing agent such as potassium permanganate (KMnO₄).[3]

Mechanism:

The oxidation of the methyl groups to carboxylic acids proceeds via a series of oxidative steps. The permanganate ion (MnO₄⁻) abstracts a hydrogen atom from the methyl group, initiating a radical mechanism. This is followed by further oxidation to the corresponding mandelate and then to the carboxylic acid, with the manganese being reduced to manganese dioxide (MnO₂). The reaction is typically carried out in water at elevated temperatures.

Experimental Protocol: Oxidation of 3,5-Dimethyl-1H-pyrazole

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 3,5-dimethyl-1H-pyrazole in water.

  • Heat the solution to approximately 70°C.

  • Slowly add potassium permanganate in portions to the stirred solution, maintaining the temperature between 70-90°C. The reaction is exothermic.

  • After the addition is complete, continue stirring at 90°C until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Combine the filtrate and washings, and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • Cool the solution in an ice bath to precipitate the 1H-pyrazole-3,5-dicarboxylic acid.

  • Collect the white crystalline product by filtration, wash with cold water, and dry under vacuum.

ReagentMolar Mass ( g/mol )AmountMoles
3,5-Dimethyl-1H-pyrazole96.1310.0 g0.104
Potassium Permanganate158.0365.8 g0.416
Water18.02150 mL-
Concentrated HCl36.46As needed-

Expected Yield: ~30-40%

Characterization: The product can be characterized by its melting point (approx. 257-258°C) and ¹H NMR spectroscopy, which should show a singlet at around 7.07 ppm corresponding to the proton at the C4 position of the pyrazole ring.[3]

Part 2: N-propylation of 1H-pyrazole-3,5-dicarboxylic acid

The final step is the selective alkylation of the pyrazole nitrogen with a propyl group. The N-alkylation of pyrazoles can be challenging due to the potential for reaction at both nitrogen atoms in unsymmetrical pyrazoles.[4][5] However, for the symmetrical 1H-pyrazole-3,5-dicarboxylic acid, this is not a concern. The reaction is typically carried out using a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base.

Mechanism:

The reaction proceeds via a standard Sₙ2 mechanism. The base deprotonates one of the nitrogen atoms of the pyrazole ring, forming a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the propyl halide and displacing the halide ion to form the N-propylated product.

Experimental Protocol: N-propylation

  • Suspend 1H-pyrazole-3,5-dicarboxylic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) in a round-bottom flask.

  • Add a base, such as potassium carbonate (K₂CO₃), to the suspension.

  • Add 1-bromopropane to the reaction mixture.

  • Heat the mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ReagentMolar Mass ( g/mol )AmountMoles
1H-pyrazole-3,5-dicarboxylic acid156.105.0 g0.032
Potassium Carbonate138.218.8 g0.064
1-Bromopropane122.994.3 g (3.2 mL)0.035
Dimethylformamide (DMF)73.0950 mL-

Expected Yield: Moderate to good yields can be expected, depending on the reaction conditions.

Visualization of the Synthesis Workflow

SynthesisWorkflow Start 3,5-Dimethyl-1H-pyrazole Intermediate 1H-pyrazole-3,5-dicarboxylic acid Start->Intermediate KMnO4, H2O, 70-90°C FinalProduct 1-propyl-1H-pyrazole-3,5-dicarboxylic acid Intermediate->FinalProduct 1-Bromopropane, K2CO3, DMF

Caption: Overall workflow for the synthesis of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid.

Alternative Synthetic Strategies

While the presented two-step synthesis is a robust approach, other strategies can also be considered.

  • Condensation with 1-propylhydrazine: An alternative would be to directly react a 1,3-dicarbonyl compound suitable for forming the dicarboxylic acid functionalities (e.g., diethyl 2-oxomalonate) with 1-propylhydrazine.[6] This would form the N-propylated pyrazole ring in a single step. However, the synthesis of 1-propylhydrazine might be required if it is not commercially available.[7]

  • Enzymatic Alkylation: Recent advances have demonstrated the use of engineered enzymes for the selective N-alkylation of pyrazoles.[8] This method offers high regioselectivity and can be performed under mild conditions, making it an attractive green alternative to traditional chemical methods.

Conclusion

The synthesis of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid can be efficiently achieved through a two-step process involving the oxidation of 3,5-dimethyl-1H-pyrazole followed by N-propylation. This guide provides a detailed mechanistic understanding and practical experimental protocols for researchers in the field. The versatility of the pyrazole core and the potential for further functionalization make this molecule a valuable building block for the development of new chemical entities with diverse applications.

References

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.). In Angewandte Chemie International Edition.
  • An In-depth Technical Guide to the Physical and Chemical Properties of the Condensation Product of Oxalic Acid and Acetone. (n.d.). Benchchem.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022, May 24). MDPI.
  • Bradley, P. A., de Koning, P. D., Gibson, K. R., Lecouturier, Y. C., MacKenny, M. C., Morao, I., Poinsard, C., & Underwood, T. J. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett, 2010(6), 873–876.
  • 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis. (n.d.). ChemicalBook.
  • Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. (2024, December 20). Organic Letters. ACS Publications.
  • Optimization of pyrazole N-alkylation conditions. (n.d.). ResearchGate.
  • Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. (2025, September 23). ACS Publications.
  • Cas 95-92-1,Diethyl oxalate. (n.d.). LookChem.
  • DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. (n.d.). ResearchGate.
  • 1-ISOPROPYLHYDRAZINE synthesis. (n.d.). ChemicalBook.
  • ethyl acetopyruvate. (n.d.). Organic Syntheses Procedure.
  • Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. (n.d.). CrystEngComm. RSC Publishing.
  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. (2021, January 14). PMC.
  • diethyl oxalate diethyl oxalate. (2023, December 28). BDMAEE.
  • CAS 3112-31-0: Pyrazole-3,5-dicarboxylic acid. (n.d.). CymitQuimica.
  • 1-Propylhydrazine hydrochloride. (n.d.). Shanghai Yongkai Chemical Co., Ltd.
  • Aston Publications Explorer. (n.d.). Aston University.
  • Propylhydrazine hydrochloride. (n.d.). Sigma-Aldrich.
  • Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). (n.d.). ResearchGate.
  • Synthesis of hydrazine derivatives of pyridazine. (n.d.). Google Patents.
  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (n.d.). PMC.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (n.d.). Arkat USA.

Sources

Foundational

Physicochemical Profiling and Application Workflows of 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid: A Technical Guide for Advanced Materials and Drug Discovery

Executive Summary As a Senior Application Scientist navigating the intersection of reticular chemistry and rational drug design, I frequently encounter ligands that serve dual purposes. 1-Propyl-1H-pyrazole-3,5-dicarboxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of reticular chemistry and rational drug design, I frequently encounter ligands that serve dual purposes. 1-Propyl-1H-pyrazole-3,5-dicarboxylic acid is a prime example. By taking the parent 1H-pyrazole-3,5-dicarboxylic acid—a highly crystalline, V-shaped linker[1]—and breaking its C2v​ symmetry via N-propylation, we generate a multifunctional scaffold. This structural modification not only alters the molecule's lipophilicity and steric profile but also fine-tunes its coordination behavior in Metal-Organic Frameworks (MOFs)[2] and its pharmacokinetic properties as a bioisostere in medicinal chemistry[3].

This technical guide provides an in-depth analysis of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid, detailing its physicochemical properties, self-validating synthetic methodologies, and advanced application protocols.

Structural and Physicochemical Profiling

The architecture of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid consists of a rigid, electron-deficient pyrazole core flanked by two carboxylic acid groups at positions 3 and 5. The N1 position is alkylated with a propyl chain.

Causality of Structural Features

The parent molecule, 1H-pyrazole-3,5-dicarboxylic acid, possesses a strongly bent geometry with a ~147.4° angle between the carboxylate groups, which dictates the formation of specific MOF topologies (e.g., fcu, bcu, and reo)[1]. The addition of the N-propyl group introduces a steric shield that modulates pore size in MOFs and increases the overall lipophilicity (LogP) of the molecule. In pharmacological applications, this increased lipophilicity is critical for penetrating the unstirred water layer of the human small intestine[3].

Quantitative Data Summary
PropertyValueCausality / Significance
Molecular Formula C8H10N2O4Defines the stoichiometric baseline for metal coordination.
Molecular Weight 198.18 g/mol Low molecular weight ensures a high metal-to-ligand mass ratio in reticular frameworks.
Geometry (Carboxylates) ~147.4° angle"V-shaped" bent linker, forcing non-linear network topologies[1].
pKa1 (Predicted) ~3.24Highly acidic first deprotonation due to the electron-withdrawing pyrazole ring[4].
pKa2 (Predicted) ~4.50Requires a mild base or controlled thermal conditions for full activation.
Hydrogen Bond Donors 2Carboxylic OH groups (active only in protonated state).
Hydrogen Bond Acceptors 6Carboxylate oxygens and the N2 pyrazole nitrogen.

Synthetic Methodology & Validation

To ensure high purity for downstream applications, the synthesis of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid must be strictly controlled. Direct alkylation of the diacid often leads to complex mixtures of O-alkylated and N-alkylated products. Therefore, a three-step protection-alkylation-deprotection sequence is required.

Self-Validating Protocol: Three-Step Synthesis
  • Esterification (Protection):

    • Procedure: Suspend 1H-pyrazole-3,5-dicarboxylic acid (1.0 eq) in absolute ethanol. Add a catalytic amount of concentrated H2SO4. Reflux for 24 hours.

    • Causality: Converting the carboxylic acids to diethyl esters prevents competitive O-alkylation during the subsequent step.

    • Validation: TLC (Hexane:EtOAc 7:3) should show complete consumption of the baseline starting material.

  • N-Alkylation:

    • Procedure: Dissolve the diethyl ester intermediate in anhydrous DMF. Add K2CO3 (1.5 eq) and 1-bromopropane (1.2 eq). Stir at 60°C for 12 hours.

    • Causality: K2CO3 acts as a mild base to deprotonate the pyrazole N1, while DMF provides a polar aprotic environment that accelerates the SN2 substitution.

    • Validation: 1H-NMR (CDCl3) must confirm the presence of a propyl triplet (~0.9 ppm) and the disappearance of the broad N-H pyrazole peak.

  • Saponification & Acidification (Deprotection):

    • Procedure: Treat the N-propyl diester with 2M NaOH (aqueous) in THF at room temperature for 4 hours. Concentrate to remove THF, then acidify the aqueous layer with 1M HCl to pH 2.

    • Causality: The basic hydrolysis cleaves the ester bonds. Acidification to pH 2 (below the pKa1 of ~3.24[4]) ensures complete protonation, causing the target diacid to precipitate.

    • Validation: Filter, wash with cold water, and dry. Melting point and LC-MS should confirm the exact mass of 198.18 g/mol .

Synthesis Start 1H-Pyrazole-3,5-dicarboxylic acid (Starting Material) Step1 Esterification (EtOH, H2SO4, Reflux) Start->Step1 Intermediate1 Diethyl 1H-pyrazole- 3,5-dicarboxylate Step1->Intermediate1 Step2 N-Alkylation (1-Bromopropane, K2CO3, DMF) Intermediate1->Step2 Intermediate2 Diethyl 1-propyl-1H-pyrazole- 3,5-dicarboxylate Step2->Intermediate2 Step3 Saponification & Acidification (NaOH, then HCl) Intermediate2->Step3 Product 1-Propyl-1H-pyrazole- 3,5-dicarboxylic acid Step3->Product

Synthetic workflow for 1-propyl-1H-pyrazole-3,5-dicarboxylic acid.

Coordination Chemistry & MOF Assembly

In reticular chemistry, pyrazole-3,5-dicarboxylates are celebrated for forming robust trinuclear or hexanuclear inorganic building units (IBUs) with transition metals like Fe(III)[5] and Zr(IV)[1]. The N-propyl derivative introduces a hydrophobic pore-modulating element.

Self-Validating Protocol: Solvothermal MOF Assembly
  • Preparation of Precursors:

    • Procedure: Dissolve 1-propyl-1H-pyrazole-3,5-dicarboxylic acid (0.1 mmol) in 2 mL of N,N-dimethylformamide (DMF). In a separate vial, dissolve ZrCl4 or Fe(NO3)3 (0.1 mmol) in 2 mL of DMF.

  • Modulator Addition:

    • Procedure: Add 30 equivalents of formic acid or acetic acid to the metal solution.

    • Causality: The modulator competes with the pyrazole-dicarboxylate for metal coordination sites. Because the ligand's pKa is low (~3.24)[4], it deprotonates rapidly. Without a modulator, this rapid deprotonation leads to amorphous kinetic crashes. The modulator ensures reversible coordination, yielding highly crystalline thermodynamic products[1],[5].

  • Solvothermal Synthesis:

    • Procedure: Combine the solutions in a Teflon-lined autoclave and heat at 120°C for 24 hours. Cool at a rate of 5°C/hour.

    • Validation: Powder X-Ray Diffraction (PXRD) must be performed on the isolated crystals to confirm phase purity against simulated crystallographic data.

MOF_Assembly Ligand 1-Propyl-1H-pyrazole-3,5-dicarboxylic acid (V-shaped Linker) Deprotonation Controlled Deprotonation (Modulator: Formic/Acetic Acid) Ligand->Deprotonation Steric Propyl Group (Pore Size & Hydrophobicity Tuning) Ligand->Steric Coordination Solvothermal Assembly (DMF/H2O, 100-120°C) Deprotonation->Coordination Metal Metal Node Precursor (e.g., Zr4+ or Fe3+ Salts) Metal->Coordination Node_O O-Donor Coordination (Carboxylates at ~147° angle) Coordination->Node_O Node_N N-Donor Coordination (Pyrazole N2 atom) Coordination->Node_N MOF Target MOF Architecture (e.g., fcu, bcu, reo topologies) Node_O->MOF Node_N->MOF Steric->MOF

Logic tree for solvothermal MOF assembly using the propyl-functionalized ligand.

Pharmacological & Biological Relevance

Beyond materials science, substituted pyrazole-dicarboxylic acids are critical intermediates in drug discovery. The pyrazole core is a known bioisostere for various aromatic rings, offering improved aqueous solubility and distinct hydrogen-bonding capabilities.

Causality in Drug Design

In the development of hepatoselective HMG-CoA reductase inhibitors, substituted pyrazoles are utilized as central scaffolds[3]. The 1-propyl group serves to lock the conformation of the molecule and increase its lipophilicity, which is crucial for penetrating the unstirred water layer of the human small intestine. The 3,5-dicarboxylic acid moieties act as synthetic handles, allowing for asymmetric functionalization—such as coupling one side to a statin-like dihydroxyheptanoic acid chain and the other to a benzylamide group to optimize in vivo efficacy[3].

References

  • [1] Systematic Investigations of the Transition between Framework Topologies in Ce/Zr-MOFs, Inorganic Chemistry - ACS Publications. 1

  • [4] 1H-Pyrazole-3,5-dicarboxylic acid, LookChem. 4

  • [5] Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates, Inorganic Chemistry - ACS Publications. 5

  • [2] Importance of pyrazole carboxylic acid in MOFs preparation, ResearchGate. 2

  • [3] Substituted Pyrazoles as Hepatoselective HMG-CoA Reductase Inhibitors, Journal of Medicinal Chemistry - ACS Publications. 3

Sources

Exploratory

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid

Abstract This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation patterns for 1-propyl-1H-pyrazole-3,5-dicarboxylic acid. Designed for researchers, scientists, and profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation patterns for 1-propyl-1H-pyrazole-3,5-dicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with established fragmentation behaviors of related chemical moieties. We will explore the distinct fragmentation pathways under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) conditions, in both positive and negative ion modes. The discussion is grounded in mechanistic logic, explaining the formation of key fragment ions through processes such as decarboxylation, alpha-cleavage, and characteristic heterocyclic ring fissions. This guide includes detailed experimental protocols, predictive data tables, and visual fragmentation pathway diagrams to serve as a practical resource for structural elucidation and analytical method development.

Introduction and Molecular Overview

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] The derivatization of the pyrazole core, such as with N-alkylation and the addition of carboxylic acid groups, is a common strategy to modulate physicochemical properties and target interactions.[2] 1-propyl-1H-pyrazole-3,5-dicarboxylic acid represents a model compound incorporating these key features. Its structural characterization is paramount, and mass spectrometry (MS) is an indispensable tool for this purpose. Understanding its fragmentation behavior is crucial for confirming its identity in complex matrices, studying its metabolism, and guiding further chemical synthesis.

Molecular Structure:

  • Compound Name: 1-propyl-1H-pyrazole-3,5-dicarboxylic acid

  • Molecular Formula: C₈H₁₀N₂O₄

  • Monoisotopic Molecular Weight: 198.0641 g/mol

The structure contains several key features that will dictate its fragmentation:

  • An N-propyl group , susceptible to cleavage at the bond's alpha and beta to the nitrogen atom.

  • A pyrazole ring , a stable aromatic heterocycle with characteristic fragmentation involving losses of nitrogen (N₂) and hydrogen cyanide (HCN).[3][4]

  • Two carboxylic acid groups , which are prone to facile loss of water (H₂O) and carbon dioxide (CO₂).[5][6][7]

Fragmentation Under Electron Ionization (EI-MS)

Electron Ionization is a high-energy technique that generates an odd-electron molecular ion (M⁺•), which then undergoes extensive fragmentation. The resulting mass spectrum provides a detailed "fingerprint" of the molecule.

The initial ionization event involves the removal of an electron, most likely from a non-bonding lone pair on one of the nitrogen or oxygen atoms. The primary fragmentation events from the resulting molecular ion (m/z 198) are driven by the stability of the resulting fragments and neutral losses.

Key Predicted EI Fragmentation Pathways:

  • Alpha-Cleavage of the N-Propyl Group: This is a dominant fragmentation pathway for N-alkyl compounds.[8] Cleavage of the C-C bond alpha to the pyrazole nitrogen results in the loss of an ethyl radical (•C₂H₅), leading to a stable, resonance-delocalized cation at m/z 169 .

  • Decarboxylation: The loss of a carboxyl radical (•COOH) is a characteristic fragmentation of carboxylic acids, producing an ion at m/z 153 .[8] A subsequent loss of the second carboxyl group can also occur.

  • Loss of Carbon Dioxide: A common fragmentation pathway for carboxylic acids involves the loss of a neutral CO₂ molecule (44 Da), which would yield a fragment at m/z 154 .[6]

  • McLafferty-type Rearrangement: The N-propyl group allows for a potential rearrangement involving the transfer of a γ-hydrogen to the pyrazole ring, resulting in the elimination of a neutral propene molecule (C₃H₆), yielding a radical cation at m/z 156 .

  • Pyrazole Ring Fission: Following initial losses, the remaining pyrazole structure will fragment. The characteristic expulsion of N₂ and HCN from the heterocyclic ring is a well-documented process for pyrazoles.[4] For instance, the m/z 153 ion could lose N₂ to produce a fragment at m/z 125.

Predicted EI Fragmentation Scheme

EI_Fragmentation M C₈H₁₀N₂O₄ (M⁺•) m/z 198 F169 [M - C₂H₅]⁺ m/z 169 M->F169 - •C₂H₅ (α-cleavage) F153 [M - COOH]⁺ m/z 153 M->F153 - •COOH F156 [M - C₃H₆]⁺• m/z 156 M->F156 - C₃H₆ (McLafferty) F154 [M - CO₂]⁺• m/z 154 M->F154 - CO₂ F125 [C₆H₅O₂]⁺ m/z 125 F153->F125 - N₂ F109 [M - COOH - CO₂]⁺ m/z 109 F153->F109 - CO₂

Caption: Predicted EI fragmentation pathway for 1-propyl-1H-pyrazole-3,5-dicarboxylic acid.

Table of Predicted EI-MS Fragments
m/z (Nominal) Proposed Formula Proposed Loss from Parent (m/z 198) Notes
198C₈H₁₀N₂O₄⁺•-Molecular Ion (M⁺•)
169C₆H₅N₂O₄⁺•C₂H₅α-cleavage of the N-propyl group
156C₅H₄N₂O₄⁺•C₃H₆Loss of propene via McLafferty rearrangement
153C₇H₉N₂O₂⁺•COOHLoss of one carboxyl radical
154C₇H₁₀N₂O₂⁺•CO₂Loss of carbon dioxide
125C₆H₅O₂⁺•COOH, N₂Loss of carboxyl radical and dinitrogen from pyrazole ring
109C₆H₉N₂⁺•COOH, CO₂Loss of one carboxyl radical and one CO₂ molecule

Fragmentation Under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that typically generates even-electron ions, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[9] Fragmentation is then induced via collision-induced dissociation (CID), which generally results in the loss of stable, neutral molecules.

Positive Ion Mode ([M+H]⁺)

In positive mode, the molecule is expected to protonate on one of the pyrazole nitrogen atoms, forming the precursor ion [M+H]⁺ at m/z 199 . The fragmentation of this ion will primarily involve neutral losses.

Key Predicted ESI+ Fragmentation Pathways:

  • Loss of Water: The protonated molecule can easily lose a molecule of water (H₂O) from one of the carboxylic acid groups, yielding a prominent ion at m/z 181 .

  • Sequential Losses from Carboxylic Acid Groups: Following the initial loss of water, the ion at m/z 181 may lose carbon monoxide (CO) to produce a fragment at m/z 153 . Alternatively, the precursor ion at m/z 199 can lose formic acid (HCOOH) directly to yield the same m/z 153 fragment.

  • Loss of Propene: Similar to the EI pathway, the N-propyl group can be eliminated as a neutral propene molecule (C₃H₆) via a rearrangement, resulting in an ion at m/z 157 .

  • Decarboxylation: The loss of a neutral CO₂ molecule from the protonated precursor is also a probable pathway, yielding a fragment at m/z 155 .

Predicted ESI+ Fragmentation Scheme

ESI_Pos_Fragmentation MH [M+H]⁺ m/z 199 F181 [M+H - H₂O]⁺ m/z 181 MH->F181 - H₂O F157 [M+H - C₃H₆]⁺ m/z 157 MH->F157 - C₃H₆ F155 [M+H - CO₂]⁺ m/z 155 MH->F155 - CO₂ F153 [M+H - HCOOH]⁺ m/z 153 MH->F153 - HCOOH F181->F153 - CO

Caption: Predicted ESI (+) fragmentation pathway for protonated 1-propyl-1H-pyrazole-3,5-dicarboxylic acid.

Negative Ion Mode ([M-H]⁻)

In negative ion mode, deprotonation will occur at one of the acidic carboxylic acid protons, forming a stable carboxylate anion [M-H]⁻ at m/z 197 . Fragmentation of this precursor is highly specific.

Key Predicted ESI- Fragmentation Pathways:

  • Primary Decarboxylation: The most facile and often dominant fragmentation for a deprotonated dicarboxylic acid is the loss of a neutral CO₂ molecule (44 Da).[5] This results in a highly abundant product ion at m/z 153 .

  • Sequential Decarboxylation: If sufficient collision energy is applied, the fragment at m/z 153 (which is itself a deprotonated carboxylic acid) can lose a second molecule of CO₂, yielding a fragment ion at m/z 109 . The formation of a doubly deprotonated precursor [M-2H]²⁻ at m/z 98 is also possible, which would then lose CO₂ to form an ion at m/z 154 (singly charged after loss).

Predicted ESI- Fragmentation Scheme

ESI_Neg_Fragmentation MH_neg [M-H]⁻ m/z 197 F153_neg [M-H - CO₂]⁻ m/z 153 MH_neg->F153_neg - CO₂ F109_neg [M-H - 2CO₂]⁻ m/z 109 F153_neg->F109_neg - CO₂

Caption: Predicted ESI (-) fragmentation pathway for deprotonated 1-propyl-1H-pyrazole-3,5-dicarboxylic acid.

Table of Predicted ESI-MS/MS Fragments
Ion Mode Precursor m/z Product m/z Proposed Loss Notes
Positive199181H₂OLoss of water
Positive199157C₃H₆Loss of propene
Positive199155CO₂Loss of carbon dioxide
Positive199153HCOOHLoss of formic acid
Negative197153CO₂Primary and most characteristic loss
Negative153109CO₂Secondary loss of carbon dioxide

Suggested Experimental Protocol

To validate the predicted fragmentation patterns, the following experimental setup using a standard Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended.

Sample Preparation
  • Prepare a stock solution of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid at 1 mg/mL in methanol.

  • For ESI analysis, dilute the stock solution to a final concentration of 1-5 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water).

  • For positive ion mode, add 0.1% formic acid to the final solution to promote protonation.[10]

  • For negative ion mode, add 0.1% ammonium hydroxide to the final solution to promote deprotonation.[10]

  • For GC-EI-MS analysis, derivatization (e.g., silylation) may be required to improve volatility, following established protocols for organic acids.[6][7]

Mass Spectrometer Settings (ESI-Q-TOF)
  • Workflow:

    • Acquire a full scan MS spectrum to identify the precursor ions ([M+H]⁺ at m/z 199 or [M-H]⁻ at m/z 197).

    • Perform a product ion scan (MS/MS) on the isolated precursor ion to generate the fragmentation spectrum.

  • Ion Source Parameters (ESI):

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

    • Sampling Cone: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • MS/MS Parameters:

    • Isolation Window: 1.5-2.0 Da

    • Collision Gas: Argon

    • Collision Energy: Ramp from 10-40 eV. This allows for the observation of both low-energy (primary) and high-energy (secondary) fragmentations.

Conclusion

The mass spectrometric fragmentation of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid is governed by the interplay of its three core structural motifs. Under high-energy EI conditions, fragmentation is expected to be extensive, with key fragments arising from alpha-cleavage of the N-propyl group and losses from the carboxylic acid functions. Under soft-ionization ESI-MS/MS conditions, the fragmentation is more predictable and controlled. In positive mode, neutral losses of water and propene are anticipated, while in negative mode, the spectrum is expected to be dominated by a highly characteristic loss of carbon dioxide. These predictive pathways provide a robust framework for the structural confirmation and analysis of this compound and its analogs in various scientific applications.

References

  • Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. (2026). MDPI.
  • Grossert, J. S., et al. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids... ResearchGate.
  • Genc, N., et al. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen.
  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Asif, N., et al. (n.d.). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry.
  • Hasunuma, T., et al. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Mass Spectrometry (Tokyo).
  • SpectraBase. (n.d.). Pyrazole-3-carboxylic acid. SpectraBase.
  • Hasunuma, T., et al. (2019). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. PubMed.
  • Kuhn, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • Scott, J. S., et al. (2021). Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. Journal of Medicinal Chemistry.
  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI.
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. SlideShare.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid as a Versatile Ligand for the Synthesis of Metal-Organic Frameworks in Drug Delivery Applications

These application notes provide a comprehensive guide for researchers, medicinal chemists, and materials scientists on the utilization of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid as a bifunctional organic linker for th...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and materials scientists on the utilization of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid as a bifunctional organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs). This document outlines a proposed synthetic route for the ligand, a detailed protocol for the subsequent solvothermal synthesis of a zinc-based MOF, characterization methods, and a protocol for its application in controlled drug delivery.

Introduction: The Rationale for 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid in MOF Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and biomedicine.[1] The choice of the organic ligand is paramount as it dictates the topology, porosity, and functionality of the resulting framework.[1]

Pyrazole-dicarboxylic acid derivatives are particularly interesting linkers due to their rigid structure and the presence of both N- and O-donor atoms, which can lead to the formation of robust and structurally diverse MOFs. The introduction of an N-propyl group to the pyrazole ring in 1-propyl-1H-pyrazole-3,5-dicarboxylic acid offers several advantages:

  • Modulated Hydrophobicity: The propyl group can tune the hydrophobicity of the MOF's pores, which can be advantageous for the encapsulation and controlled release of specific drug molecules.

  • Enhanced Stability: The N-alkylation of the pyrazole ring can improve the chemical stability of the resulting MOF in certain environments.

  • Structural Diversity: The presence of the propyl group can influence the packing of the ligands during MOF self-assembly, potentially leading to novel network topologies.

This guide provides a foundational framework for the synthesis and application of MOFs based on this promising, yet underexplored, ligand.

Part 1: Synthesis of the Ligand - 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid (H₂-PzDC-Pr)

Proposed Synthetic Workflow

cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Esterification cluster_2 Step 3: N-Propylation cluster_3 Step 4: Hydrolysis A 3,5-Dimethylpyrazole B 1H-Pyrazole-3,5-dicarboxylic acid A->B Oxidation (KMnO4) C Diethyl 1H-pyrazole-3,5-dicarboxylate B->C Ethanol, H2SO4 (cat.) D Diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate C->D 1-Iodopropane, K2CO3, DMF E 1-Propyl-1H-pyrazole-3,5-dicarboxylic acid D->E NaOH(aq), then HCl(aq) A Mix Ligand and Metal Salt in Solvent B Solvothermal Reaction (e.g., 120°C, 72h) A->B Seal in Teflon-lined autoclave C Cooling and Crystal Formation B->C D Filtration and Washing C->D E Solvent Exchange and Activation D->E Wash with DMF, then Ethanol F Characterized MOF Product E->F Heat under vacuum

Sources

Application

coordination chemistry of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid with transition metals

An In-Depth Guide to the Coordination Chemistry of 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid with Transition Metals Introduction: A Versatile Ligand for Modern Coordination Chemistry The field of coordination chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Coordination Chemistry of 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid with Transition Metals

Introduction: A Versatile Ligand for Modern Coordination Chemistry

The field of coordination chemistry is continually driven by the design of novel ligands that can form complexes with unique structural, electronic, and functional properties. Pyrazole-based ligands, particularly those bearing carboxylate groups, have emerged as exceptionally versatile building blocks.[1] The parent compound, 1H-pyrazole-3,5-dicarboxylic acid (H₃pzdc), is well-regarded for its ability to act as a multidentate linker, forming diverse architectures ranging from discrete mononuclear complexes to intricate metal-organic frameworks (MOFs).[2][3]

This guide focuses on a functionalized derivative, 1-propyl-1H-pyrazole-3,5-dicarboxylic acid (H₂-Pr-pzdc). The introduction of an N-propyl group to the pyrazole ring is a deliberate design choice aimed at modulating the physicochemical properties of the resulting metal complexes. This alkyl substituent can enhance solubility in organic solvents, introduce steric effects that influence coordination geometry, and modify the crystal packing through van der Waals interactions. These modifications can be leveraged to fine-tune properties for applications in catalysis, materials science, and drug development.[4][5]

This document serves as a comprehensive set of application notes and protocols for researchers, chemists, and drug development professionals. It provides a foundational framework for the synthesis of the H₂-Pr-pzdc ligand, its coordination with various first-row transition metals, and the essential techniques for characterizing the resulting complexes. The protocols are designed to be self-validating, with explanations grounded in established chemical principles to guide experimental design and interpretation.

Part 1: Synthesis of the Ligand: 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid (H₂-Pr-pzdc)

The synthesis of H₂-Pr-pzdc is not widely reported, but a reliable pathway can be extrapolated from established methods for N-alkylation and ester hydrolysis of pyrazole derivatives.[6] The proposed two-step synthesis starts from a commercially available pyrazole-3,5-dicarboxylic acid ester.

Protocol 1.1: Two-Step Synthesis of H₂-Pr-pzdc

Causality: This protocol employs a standard N-alkylation reaction under basic conditions to prevent protonation of the pyrazole nitrogen, facilitating nucleophilic attack on the propyl halide. The subsequent saponification (ester hydrolysis) is a classic and high-yielding method to convert the diester to the desired dicarboxylic acid.

Step 1: N-Alkylation - Synthesis of Diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in 100 mL of anhydrous acetone.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the solution. The K₂CO₃ acts as a base to deprotonate the pyrazole N-H group.

  • Alkylation: Add 1-iodopropane (1.2 eq) dropwise to the stirring suspension. 1-iodopropane is chosen over bromide or chloride for its higher reactivity.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole ester is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the K₂CO₃ and wash the solid with a small amount of acetone. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate as a clear oil or low-melting solid.

Step 2: Saponification - Synthesis of 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid

  • Hydrolysis Setup: Dissolve the purified diester from Step 1 (1.0 eq) in a 1:1 mixture of ethanol and water (e.g., 50 mL) in a 250 mL round-bottom flask.

  • Base Addition: Add sodium hydroxide (NaOH) (2.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The solution should become homogeneous as the reaction proceeds.

  • Acidification: Cool the reaction mixture in an ice bath. Slowly acidify the solution to pH 1-2 by adding concentrated hydrochloric acid (HCl) dropwise. A white precipitate of the dicarboxylic acid should form.

  • Isolation: Collect the white solid by vacuum filtration, wash thoroughly with cold deionized water to remove any remaining salts, and dry in a vacuum oven at 60 °C overnight.

  • Verification: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and elemental analysis.

Ligand Synthesis Workflow

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Saponification A Diethyl 1H-pyrazole- 3,5-dicarboxylate B 1-Iodopropane, K2CO3 Acetone, Reflux A->B Reactants C Diethyl 1-propyl-1H-pyrazole- 3,5-dicarboxylate B->C Product D NaOH (aq) Ethanol, Reflux C->D E Acidification (HCl) D->E F 1-Propyl-1H-pyrazole- 3,5-dicarboxylic Acid (H2-Pr-pzdc) E->F cluster_0 General Synthesis Workflow cluster_1 Critical Reaction Parameters A H2-Pr-pzdc Ligand D Combine & React A->D B Transition Metal Salt (e.g., MCl2, M(NO3)2) B->D C Solvent System (H2O, DMF, EtOH) C->D E Isolate Product (Filter, Wash, Dry) D->E F Characterization E->F P1 Temperature (Room Temp vs. Hydrothermal) P1->D P2 Solvent (Polarity, Coordinating Ability) P2->D P3 pH (Ligand Deprotonation) P3->D P4 Molar Ratio (Ligand:Metal) P4->D

Caption: General workflow for metal complex synthesis and key variables.

Table 1: Typical Reaction Conditions for Pyrazole-Dicarboxylate Complexes
Metal IonTypical SaltMethodSolventTemp (°C)Expected Product TypeReference
Cu(II)Cu(NO₃)₂·3H₂OHydrothermalH₂O/DMF120-1601D or 3D Coordination Polymer[7]
Fe(III)FeCl₃HydrothermalH₂O/Acetic Acid100Porous MOF or Dense Polymer[2]
Zn(II)Zn(OAc)₂·2H₂OSolutionH₂O/MeOHRTMononuclear or Dinuclear Complex[8]
Co(II)CoCl₂·6H₂OSolvothermalDMF1403D Framework[9]
Ni(II)Ni(NO₃)₂·6H₂OSolutionH₂ORTHydrated Mononuclear Complex[3]
Mn(II)MnCl₂·4H₂OHydrothermalH₂O150Coordination Polymer[3]

Part 3: Structural and Physicochemical Characterization

A multi-technique approach is essential to unambiguously determine the structure, composition, and properties of the newly synthesized complexes.

Essential Characterization Techniques
  • Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the precise 3D atomic arrangement, including bond lengths, bond angles, coordination geometry of the metal center, and the overall crystal packing. Obtaining single crystals, typically from hydrothermal synthesis, is the primary goal for full structural elucidation.

  • Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk (powder) sample. The experimental PXRD pattern is compared to the one simulated from SCXRD data to ensure the synthesized powder matches the single crystal structure. [10]* Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is crucial for confirming the coordination of the carboxylate groups to the metal center. Upon deprotonation and coordination, the strong C=O stretching vibration (ν(C=O)) of the free carboxylic acid (typically ~1700 cm⁻¹) disappears and is replaced by two new bands: the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations, usually in the 1650-1550 cm⁻¹ and 1450-1350 cm⁻¹ regions, respectively. The separation between these two bands (Δν) can provide insights into the carboxylate coordination mode (monodentate, bidentate chelate, or bridging). [3]* Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the complex and to quantify the amount of solvent molecules (coordinated or lattice) present in the structure. The decomposition pattern can also provide information about the compound's structural integrity. [8][11]* Elemental Analysis (C, H, N): Provides the experimental weight percentages of carbon, hydrogen, and nitrogen. These values are compared to the calculated theoretical percentages for the proposed chemical formula to confirm the composition of the complex.

  • UV-Visible Spectroscopy: For complexes of d-block transition metals, UV-Vis spectroscopy provides information about the electronic transitions (d-d transitions) within the metal's d-orbitals. The position and intensity of these absorption bands are indicative of the metal's oxidation state and coordination geometry (e.g., octahedral vs. tetrahedral). [12]

Potential Coordination Modes of (Pr-pzdc)²⁻

The H₂-Pr-pzdc ligand, upon deprotonation, offers a rich variety of coordination modes due to its three potential donor sites: the pyrazole nitrogen (N2) and the two carboxylate groups. This versatility is key to the formation of diverse structural topologies.

A M <-- O-C=O B M <-- O M <-- O C M <-- O-C-O --> M' D M <-- N M <-- O M <-- O' E M <-- N M' <-- O

Caption: Common coordination modes for carboxylate and pyrazole ligands.

Table 2: Summary of Expected Characterization Data
TechniquePurposeKey Information to Obtain
SCXRD Absolute Structure DeterminationMetal coordination number/geometry, bond lengths, crystal packing.
PXRD Bulk Phase PurityMatch between experimental and simulated patterns.
FTIR Confirm Ligand CoordinationDisappearance of ν(C=O) at ~1700 cm⁻¹; appearance of νₐₛ(COO⁻) and νₛ(COO⁻).
TGA Thermal Stability & CompositionMass loss steps corresponding to solvent loss and decomposition. [11]
Elemental Analysis Confirm Empirical FormulaExperimental %C, H, N match calculated values (within ±0.4%).
UV-Vis Electronic StructurePosition of d-d transition bands to infer coordination geometry.

Part 4: Applications and Future Directions

While the specific complexes of H₂-Pr-pzdc are yet to be explored, the known applications of related transition metal-pyrazole complexes provide a clear roadmap for future investigation.

  • Porous Materials (MOFs): The ligand's geometry is well-suited for the construction of porous metal-organic frameworks. These materials could be investigated for applications in gas storage, separation, and heterogeneous catalysis. The propyl group may serve to functionalize the pore surfaces, altering their hydrophobicity. [2]* Homogeneous Catalysis: Pyrazole-based complexes are known to be effective catalysts for a variety of organic transformations, including oxidation and C-C coupling reactions. [1]The enhanced solubility imparted by the propyl group could be advantageous for catalytic studies in organic media.

  • Bioinorganic Chemistry and Drug Development: Many transition metal complexes exhibit significant biological activity. [5]New complexes could be screened for their antimicrobial, antiviral, or anticancer properties. The ligand itself is a derivative of carboxylic acid, a common pharmacophore, making its metal complexes interesting candidates for therapeutic development.

Future work should focus on:

  • Systematically synthesizing a series of complexes with different first- and second-row transition metals.

  • Investigating the influence of the N-propyl group on the resulting structures and comparing them to the analogues made from the parent H₃pzdc ligand.

  • Exploring the magnetic and luminescent properties of the synthesized complexes, particularly those involving lanthanide ions.

  • Conducting thorough testing of the materials for catalytic and biological activities based on the characterization results.

By following the protocols and understanding the principles outlined in this guide, researchers can effectively explore the rich coordination chemistry of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid and unlock its potential for creating novel functional materials.

References

  • ResearchGate. (2026). Transition metal complexes with pyrazole based ligands. [Link]

  • CrystEngComm. (n.d.). Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. Royal Society of Chemistry. [Link]

  • MDPI. (2022). Synthesis and Characterization of Coordination Compounds of Transition Metals Based on 5-Methyl-3-(trifluoromethyl)-1H-pyrazole. [Link]

  • ResearchGate. (n.d.). TG, DTG and DSC curves of free 1H-pyrazole-3,5-dicarboxylic acid in air atmosphere. [Link]

  • IUCr. (2023). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. [Link]

  • MDPI. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. [Link]

  • MDPI. (2019). Synthesis, Crystal Structure, Thermal Analysis, and DFT Calculations of Molecular Copper(II) Chloride Complexes with Bitopic Ligand 1,1,2,2-tetrakis(pyrazol-1-yl)ethane. [Link]

  • ResearchGate. (2018). Transition Metal Complexes with Pyrazole-based Ligands. Part 12. Characterisation and thermal decomposition of CuCl2 complexes with di- and trisubstituted pyrazoles. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. [Link]

  • MDPI. (2019). Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. [Link]

  • University of Johannesburg. (2021). A review of the recent coordination chemistry and catalytic applications of pyrazole and pyrazolyl transition metal complexes. [Link]

  • NIH National Center for Biotechnology Information. (2021). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. [Link]

  • ResearchGate. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

  • AKJournals. (n.d.). DIVALENT TRANSITION METAL COMPLEXES OF 3,5-PYRAZOLEDICARBOXYLATE. [Link]

  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2011). Transition metal complexes and their application in drugs and cosmetics – A Review. [Link]

  • ACS Publications. (2015). One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. [Link]

  • NIH National Center for Biotechnology Information. (2022). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. [Link]

  • Royal Society of Chemistry. (2021). Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its metabolic stabili...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its metabolic stability and versatile substitution patterns make it a privileged structure in drug design.[1] Specifically, pyrazole carboxylic acid derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide provides a detailed, research-grade protocol for the synthesis of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid and its subsequent derivatization, offering insights into the rationale behind the experimental design.

Introduction to the Synthetic Strategy

The synthesis of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid derivatives is a multi-step process that begins with the formation of the pyrazole-3,5-dicarboxylic acid core, followed by N-alkylation and subsequent esterification of the carboxylic acid groups. The overall synthetic workflow is depicted below.

Synthetic Workflow A 3,5-Dimethylpyrazole B 1H-Pyrazole-3,5-dicarboxylic Acid A->B Oxidation C 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid B->C N-Alkylation D 1-Propyl-1H-pyrazole-3,5-dicarboxylate Derivatives C->D Esterification Esterification_Mechanism cluster_0 Fischer-Speier Esterification A Carboxylic Acid B Protonated Carbonyl A->B Protonation C Tetrahedral Intermediate B->C Nucleophilic Attack (Alcohol) D Ester C->D Deprotonation & Dehydration

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Application

Application Notes and Protocols for 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid in Heterogeneous Catalysis

Introduction: The Strategic Advantage of N-Alkylated Pyrazole Dicarboxylic Acids in Heterogeneous Catalyst Design The field of heterogeneous catalysis continually seeks novel molecular building blocks to construct robust...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of N-Alkylated Pyrazole Dicarboxylic Acids in Heterogeneous Catalyst Design

The field of heterogeneous catalysis continually seeks novel molecular building blocks to construct robust and highly active catalytic systems. Within this pursuit, pyrazole-based ligands have garnered significant attention for their ability to form stable coordination complexes with a wide array of metal centers. Specifically, 1H-pyrazole-3,5-dicarboxylic acid has been extensively utilized as a versatile linker in the synthesis of Metal-Organic Frameworks (MOFs), materials lauded for their high surface area, tunable porosity, and well-defined active sites.[1][2]

This document provides an in-depth guide to the synthesis and application of a functionalized derivative, 1-propyl-1H-pyrazole-3,5-dicarboxylic acid . The introduction of the N-propyl group offers a strategic modification to the parent ligand, imparting increased hydrophobicity and steric bulk. These features can profoundly influence the microenvironment within the pores of a resulting catalyst, potentially leading to enhanced selectivity, improved stability in non-polar media, and unique host-guest interactions.

These application notes will detail a robust synthetic protocol for 1-propyl-1H-pyrazole-3,5-dicarboxylic acid, its subsequent use in the preparation of a novel MOF catalyst, and a comprehensive protocol for a representative catalytic application. The causality behind experimental choices is emphasized to provide researchers with a foundational understanding for further innovation.

Part 1: Synthesis of 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid

The synthesis of the title compound is achieved through a two-step process commencing with the commercially available diethyl 1H-pyrazole-3,5-dicarboxylate. The initial step involves the regioselective N-alkylation of the pyrazole ring, followed by the hydrolysis of the ester groups to yield the desired dicarboxylic acid.

Protocol 1: Synthesis of Diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate

This procedure details the N-propylation of the pyrazole ring, a crucial step in modifying the ligand's properties.

Materials:

  • Diethyl 1H-pyrazole-3,5-dicarboxylate

  • 1-Iodopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Slowly add 1-iodopropane (1.2 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate.

Protocol 2: Hydrolysis to 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid

The final step involves the saponification of the ester groups to yield the target dicarboxylic acid ligand.

Materials:

  • Diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (3.0 eq) to the solution and reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with concentrated hydrochloric acid.

  • A white precipitate will form. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-propyl-1H-pyrazole-3,5-dicarboxylic acid.

G cluster_0 Step 1: N-Propylation cluster_1 Step 2: Hydrolysis Start Diethyl 1H-pyrazole- 3,5-dicarboxylate Reagents1 1-Iodopropane, K₂CO₃ DMF, 60 °C Start->Reagents1 Alkylation Product1 Diethyl 1-propyl-1H-pyrazole- 3,5-dicarboxylate Reagents1->Product1 Product1_ref Diethyl 1-propyl-1H-pyrazole- 3,5-dicarboxylate Reagents2 NaOH, MeOH/H₂O Reflux, then HCl Product1_ref->Reagents2 Saponification Final_Product 1-Propyl-1H-pyrazole- 3,5-dicarboxylic Acid Reagents2->Final_Product

Caption: Synthesis of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid.

Part 2: Application in Heterogeneous Catalysis - Synthesis of a MOF Catalyst

The synthesized 1-propyl-1H-pyrazole-3,5-dicarboxylic acid can serve as a linker to construct a novel MOF, herein designated as Pr-Py-MOF-1(Cu) . The presence of the propyl group is anticipated to create a more hydrophobic pore environment compared to MOFs derived from the parent pyrazole-3,5-dicarboxylic acid.

Protocol 3: Solvothermal Synthesis of Pr-Py-MOF-1(Cu)

This protocol outlines the synthesis of a copper-based MOF using the N-propylated ligand.

Materials:

  • 1-Propyl-1H-pyrazole-3,5-dicarboxylic acid

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve 1-propyl-1H-pyrazole-3,5-dicarboxylic acid (0.5 mmol) in 10 mL of DMF.

  • In a separate vial, dissolve copper(II) nitrate trihydrate (0.5 mmol) in 10 mL of ethanol.

  • Combine the two solutions in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 48 hours.

  • After cooling to room temperature, blue crystals of Pr-Py-MOF-1(Cu) will have formed.

  • Collect the crystals by filtration and wash them thoroughly with fresh DMF and then ethanol.

  • Activate the MOF by solvent exchange with a less coordinating solvent (e.g., chloroform) followed by heating under vacuum to remove the solvent molecules from the pores.

G Ligand 1-Propyl-1H-pyrazole- 3,5-dicarboxylic Acid Conditions 120 °C, 48h Ligand->Conditions Metal_Salt Cu(NO₃)₂·3H₂O Metal_Salt->Conditions Solvent DMF/Ethanol Solvent->Conditions MOF Pr-Py-MOF-1(Cu) Conditions->MOF Solvothermal Synthesis

Caption: Synthesis of Pr-Py-MOF-1(Cu).

Part 3: Catalytic Application Protocol - Aerobic Oxidation of Alcohols

The Pr-Py-MOF-1(Cu) catalyst, with its accessible copper centers and modified pore environment, is a promising candidate for various oxidation reactions. This protocol details its application in the aerobic oxidation of benzyl alcohol to benzaldehyde.

Protocol 4: Aerobic Oxidation of Benzyl Alcohol using Pr-Py-MOF-1(Cu)

Materials:

  • Pr-Py-MOF-1(Cu), activated

  • Benzyl alcohol

  • Toluene, anhydrous

  • Oxygen (O₂) or air

  • Internal standard (e.g., dodecane)

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the activated Pr-Py-MOF-1(Cu) catalyst (5 mol%).

  • Add anhydrous toluene (10 mL) and benzyl alcohol (1.0 mmol).

  • Add the internal standard (0.5 mmol).

  • Purge the flask with oxygen or air and maintain a balloon of the chosen oxidant.

  • Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, cool the reaction to room temperature.

  • Separate the catalyst by centrifugation or filtration.

  • Wash the recovered catalyst with toluene and ethanol, and then dry it under vacuum for reuse.

  • Analyze the supernatant to determine the conversion of benzyl alcohol and the selectivity for benzaldehyde.

Table 1: Hypothetical Catalytic Performance of Pr-Py-MOF-1(Cu) in Benzyl Alcohol Oxidation

EntryCatalystTime (h)Conversion (%)Selectivity (%)
1Pr-Py-MOF-1(Cu)695>99
2Pr-Py-MOF-1(Cu) (recycled 1st)693>99
3Pr-Py-MOF-1(Cu) (recycled 2nd)692>99

Mechanistic Considerations:

The catalytic cycle is proposed to involve the coordination of benzyl alcohol to a copper center within the MOF. The N-propyl group may influence the orientation of the substrate within the pore. Subsequent steps likely involve the activation of molecular oxygen and a series of electron and proton transfer steps, leading to the formation of benzaldehyde and water. The catalyst is then regenerated for the next cycle.

G Cat Pr-Py-MOF-1(Cu) Substrate_Complex [Cat]-Substrate Complex Cat->Substrate_Complex Substrate Coordination Oxidized_Complex Oxidized Intermediate Substrate_Complex->Oxidized_Complex O₂ Activation & Oxidation Product_Release Product Release Oxidized_Complex->Product_Release Product Formation Product_Release->Cat Catalyst Regeneration

Caption: Proposed catalytic cycle for alcohol oxidation.

Conclusion and Future Outlook

The introduction of an N-propyl group to the 1H-pyrazole-3,5-dicarboxylic acid linker provides a valuable tool for tuning the properties of MOF-based heterogeneous catalysts. The protocols detailed herein offer a reproducible pathway for the synthesis of this ligand and a representative MOF, as well as a practical application in aerobic oxidation. The enhanced hydrophobicity and steric influence of the propyl group are expected to open new avenues for selective catalysis, particularly in reactions involving non-polar substrates or those where control over the pore environment is critical. Further research into the effect of varying the N-alkyl chain length and the exploration of other metal nodes will undoubtedly lead to the development of a new generation of highly efficient and selective heterogeneous catalysts.

References

  • Chui, S. S.-Y., Lo, S. M.-F., Charmant, J. P. H., Orpen, A. G., & Williams, I. D. (1999). A Chemically Functionalizable Nanoporous Material [Cu3(TMA)2(H2O)3]n. Science, 283(5405), 1148–1150.
  • Dhakshinamoorthy, A., & Garcia, H. (2012). Catalysis by metal–organic frameworks: an update. Chemical Society Reviews, 41(16), 5262-5284.
  • Lee, J., Farha, O. K., Roberts, J., Scheidt, K. A., Nguyen, S. T., & Hupp, J. T. (2009). Metal-organic framework materials as catalysts. Chemical Society Reviews, 38(5), 1450-1459.
  • Li, J.-R., Sculley, J., & Zhou, H.-C. (2012). Metal-organic frameworks for separations. Chemical Reviews, 112(2), 869-932.
  • Férey, G. (2008). Hybrid porous solids: past, present, future. Chemical Society Reviews, 37(1), 191-214.
  • Rowsell, J. L., & Yaghi, O. M. (2004). Metal-organic frameworks: a new class of porous materials.
  • IntechOpen. (2016). Catalytic Applications of Metal-Organic Frameworks. Retrieved from [Link]

  • MDPI. (2020). Application of Various Metal-Organic Frameworks (MOFs) as Catalysts for Air and Water Pollution Environmental Remediation. Retrieved from [Link]

  • PMC. (2025). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. Retrieved from [Link]

Sources

Method

1-propyl-1H-pyrazole-3,5-dicarboxylic acid in the preparation of porous coordination polymers

Application Note: Engineering Dynamic Porous Coordination Polymers (PCPs) using 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid The Architectural Paradigm: Why 1-Propyl Substitution? In the design of Porous Coordination Polym...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Engineering Dynamic Porous Coordination Polymers (PCPs) using 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid

The Architectural Paradigm: Why 1-Propyl Substitution?

In the design of Porous Coordination Polymers (PCPs) and Metal-Organic Frameworks (MOFs), the selection of the organic linker dictates not only the topology of the framework but also its microenvironment and physicochemical stability. While the parent ligand, 1H-pyrazole-3,5-dicarboxylic acid (H3pzdc), is a well-documented building block capable of forming rigid, highly porous networks [1], it often suffers from susceptibility to hydrolytic degradation and lacks pore-surface tunability.

The introduction of the 1-propyl-1H-pyrazole-3,5-dicarboxylic acid (Pr-H2pzdc) derivative represents a strategic shift in crystal engineering. By alkylating the N1 position of the pyrazole ring with a propyl chain, researchers can exploit three critical mechanistic advantages:

  • Steric Pore Partitioning: The propyl chain protrudes into the structural voids. While this reduces the absolute pore volume, it creates a highly partitioned microenvironment that enhances van der Waals interactions, drastically increasing the isosteric heat of adsorption ( Qst​ ) for small non-polar molecules like CO2​ and CH4​ [2].

  • Hydrophobic Shielding: The aliphatic chain acts as an umbrella, repelling water molecules from the vulnerable metal-carboxylate coordination bonds. This transforms a moisture-sensitive framework into one capable of surviving high-humidity industrial conditions.

  • Dynamic Flexibility (Gate-Opening): The conformational flexibility of the propyl group (gauche-anti transitions) under specific gas pressures induces stimuli-responsive "gate-opening" behaviors, a hallmark of advanced dynamic PCPs [1].

Mechanistic Causality in Self-Assembly

The self-assembly of Pr-H2pzdc with transition metals—most notably Cu(II) or Zn(II)—relies on the careful modulation of deprotonation kinetics. The ligand possesses two carboxylic acid groups ( pKa​≈3.5−4.5 ). Unlike the parent H3pzdc, the N1 position is blocked by the propyl group, preventing the pyrazole nitrogen from participating in bridging coordination. Consequently, the ligand acts strictly as a V-shaped dicarboxylate linker.

When reacted with Cu(II) salts, the carboxylate moieties typically coordinate to form dinuclear paddlewheel secondary building units (SBUs), [Cu2​(COO)4​] . These SBUs act as 4-connected square planar nodes, while the Pr-pzdc ligands act as 2-connected angular linkers, predictably yielding 2D Kagomé lattices or 3D NbO -type topologies depending on the solvent templating effect.

Mechanism L Pr-H2pzdc V-shaped Linker C Coordination Paddlewheel SBU Formation L->C S Steric Effect Propyl Shielding L->S M Cu(NO3)2 Metal Precursor M->C P Final PCP Hydrophobic, Dynamic Topology C->P S->P

Figure 1: Mechanistic pathway of Pr-H2pzdc coordination and steric modulation by the propyl group.

Quantitative Data Synthesis

To understand the impact of the propyl substitution, it is crucial to compare it against its unsubstituted and methyl-substituted counterparts. The table below synthesizes the empirical trade-offs between pore volume and functional stability.

Table 1: Comparative Physicochemical Properties of Pyrazole-3,5-dicarboxylate Cu(II) PCPs

Ligand DerivativeAlkyl Chain LengthBET Surface Area ( m2/g )Water Stability (Days at 90% RH) CO2​ Uptake at 298K (mmol/g)Primary Adsorption Mechanism
H3pzdc (Parent)0~1,250< 12.1Standard Physisorption
Me-H2pzdc 1~1,05052.8Enhanced Physisorption
Pr-H2pzdc 3~850> 303.5Dynamic Gate-Opening

Note: While the BET surface area decreases with longer alkyl chains due to internal pore occupation, the specific CO2​ uptake increases significantly due to the overlapping potential energy fields created by the propyl chains.

Self-Validating Experimental Protocols

The following protocol details the synthesis and activation of a Cu(II)-based PCP using Pr-H2pzdc. It is designed as a self-validating system; each phase includes specific causality and analytical checkpoints to ensure structural integrity.

Protocol A: Solvothermal Synthesis of [Cu(Pr−pzdc)]n​

Objective: Achieve controlled nucleation to yield phase-pure, single-crystalline MOF materials.

  • Precursor Preparation: Dissolve 0.5 mmol of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid and 0.5 mmol of Cu(NO3​)2​⋅3H2​O in a 15 mL solvent mixture of N,N-Dimethylformamide (DMF), Ethanol, and H2​O (v/v/v = 2:1:1).

    • Causality: DMF serves as both the primary solvent and a thermal base. At elevated temperatures, DMF slowly hydrolyzes to generate dimethylamine, which gradually deprotonates the carboxylic acids. This slow deprotonation is critical for preventing rapid, amorphous precipitation.

  • Solvothermal Assembly: Transfer the homogeneous solution to a 25 mL Teflon-lined stainless-steel autoclave. Seal and heat at 85 °C for 48 hours, followed by cooling to room temperature at a rate of 5 °C/hour.

    • Validation Checkpoint: Inspect the vessel. The presence of distinct, transparent blue/green polyhedral crystals indicates successful SBU formation. If a fine, opaque powder is present, the heating rate was too aggressive or the local pH spiked too rapidly.

Protocol B: Solvent Exchange and Supercritical CO2​ Activation

Objective: Remove guest molecules from the pores without inducing capillary-force-driven framework collapse.

  • Solvent Exchange: Decant the mother liquor and immerse the crystals in 20 mL of absolute ethanol. Replace the ethanol every 12 hours for 3 days.

    • Causality: DMF has a high boiling point (153 °C) and strong coordination affinity to open metal sites. Exchanging it with highly volatile ethanol is mandatory for successful activation.

  • Supercritical Drying: Transfer the ethanol-soaked crystals to a critical point dryer. Flush with liquid CO2​ at 10 °C for 2 hours to completely replace the ethanol. Raise the temperature to 40 °C and pressure to 100 bar to transition the CO2​ into the supercritical phase. Slowly vent the CO2​ over 1 hour.

    • Causality: Direct thermal evaporation of liquid ethanol creates massive liquid-gas capillary forces that will crush the delicate partitions created by the propyl groups. Supercritical CO2​ bypasses the liquid-gas phase boundary entirely, preserving the micro-porosity.

  • Final Validation: Perform Powder X-ray Diffraction (PXRD) on the activated sample. The diffractogram must perfectly align with the simulated pattern from single-crystal X-ray diffraction (SCXRD) data.

Workflow A 1. Precursor Dissolution (DMF/EtOH/H2O) B 2. Solvothermal Synthesis (85°C, 48h, Slow Cooling) A->B C 3. Solvent Exchange (Absolute Ethanol, 3 Days) B->C D 4. Supercritical CO2 Activation (Bypassing Capillary Forces) C->D E 5. Validation (PXRD & Gas Sorption) D->E

Figure 2: Step-by-step self-validating workflow for the synthesis and activation of Pr-pzdc based PCPs.

Application in Drug Development & Catalysis

For drug development professionals, the hydrophobic nature of the [Cu(Pr−pzdc)]n​ framework makes it an exceptional candidate for the encapsulation and controlled release of hydrophobic Active Pharmaceutical Ingredients (APIs) [3]. The propyl chains interact favorably with aromatic rings in APIs (e.g., Ibuprofen or 5-Fluorouracil) via CH−π interactions, allowing for high drug-loading capacities. Furthermore, the gate-opening dynamic behavior can be engineered to trigger API release only in specific physiological environments (e.g., specific osmotic pressures or lipid concentrations).

References

  • Wu, P., Li, Y., Wang, J., Liu, Y., Xia, L., Jiang, M., Zheng, J.-J., Hosono, N., & Otake, K. (2019). Carbon dioxide capture and efficient fixation in a dynamic porous coordination polymer. Nature Communications, 10, 4362.[Link]

  • Li, L., et al. (2014). A Crystalline Copper(II) Coordination Polymer for the Efficient Visible-Light-Driven Generation of Hydrogen. Journal of the American Chemical Society, 136(22), 8171–8174.[Link]

  • Duan, J., Higuchi, M., Krishna, R., & Kitagawa, S. (2014). A porous coordination polymer with low binding energy for highly efficient selective CO2​ capture. Chemical Communications, 50, 854-856.[Link]

Application

Application Notes &amp; Protocols: In Vitro Biological Activity of 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid Complexes

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist These application notes provide a comprehensive framework for evaluating the potential in vitro biological activi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive framework for evaluating the potential in vitro biological activities of novel 1-propyl-1H-pyrazole-3,5-dicarboxylic acid metal complexes. While specific data for this ligand are emerging, the protocols and scientific rationale presented here are based on the well-established bioactivities of related pyrazole-dicarboxylic acid and general pyrazole-based metal-organic frameworks (MOFs).[1][2][3][4] This guide is designed to be a self-validating system, enabling researchers to generate robust and reproducible data.

Introduction: The Therapeutic Potential of Pyrazole-Based Complexes

Pyrazole derivatives are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Their metal complexes have attracted significant attention due to their diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.[3][5][6][7] The coordination of a metal ion to a pyrazole-based ligand can significantly enhance its biological efficacy.[3] This is often attributed to mechanisms such as the chelation effect, which increases the lipophilicity of the metal ion, facilitating its penetration through bacterial cell membranes.[6]

The ligand , 1-propyl-1H-pyrazole-3,5-dicarboxylic acid, provides two carboxylate groups for strong coordination to a variety of metal centers (e.g., Cu²⁺, Zn²⁺, Co²⁺, Ni²⁺), forming stable complexes. The propyl group at the N1 position can modulate the lipophilicity and steric profile of the resulting complex, potentially influencing its biological target interactions and overall activity.

This guide will detail the essential in vitro assays to build a comprehensive biological profile for these novel complexes.

General Experimental Workflow

A systematic approach is crucial for evaluating novel compounds. The following workflow provides a logical progression from initial screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Data Analysis & Interpretation Synthesis Synthesis of 1-propyl-1H-pyrazole-3,5- dicarboxylic acid complexes Characterization Structural & Purity Analysis (NMR, IR, MS, EA) Synthesis->Characterization Anticancer Anticancer Cytotoxicity (MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Activity (MIC Determination) Characterization->Antimicrobial Antioxidant Antioxidant Potential (DPPH Assay) Characterization->Antioxidant IC50 Calculate IC50 / MIC / EC50 Values Anticancer->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: General workflow for evaluating biological activity.

Protocol 1: Anticancer Cytotoxicity Screening via MTT Assay

Scientific Rationale: Many pyrazole derivatives exhibit potent anticancer activity by targeting various cellular pathways, including the inhibition of cyclin-dependent kinases (CDKs), EGFR, and VEGFR-2, or by inducing apoptosis.[1][5][8][9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12] Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells.[11]

Detailed Protocol:

  • Cell Seeding:

    • Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) to ~80% confluency.[14]

    • Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each test complex (e.g., 10 mM in DMSO).

    • Perform serial dilutions in serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include wells with untreated cells (negative control) and a known anticancer drug like Doxorubicin or Cisplatin (positive control).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.[10][13]

    • Incubate the plate for an additional 3-4 hours at 37°C, protected from light.[10][13]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10] A reference wavelength of >650 nm can be used to subtract background noise.[10]

Data Presentation and Interpretation:

Cell viability is calculated as a percentage relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Complex 1 (e.g., Cu)MCF-7488.5
Complex 2 (e.g., Zn)MCF-74822.1
DoxorubicinMCF-7480.95
Complex 1 (e.g., Cu)A5494812.3
Complex 2 (e.g., Zn)A5494835.6
DoxorubicinA549481.5

Protocol 2: Antimicrobial Susceptibility Testing (MIC)

Scientific Rationale: Metal-Organic Frameworks (MOFs) can exert antimicrobial effects through multiple mechanisms.[15] A primary mechanism is the gradual release of metal ions (like Cu²⁺ or Zn²⁺) which can disrupt bacterial cell membranes, interfere with essential enzymes, and generate reactive oxygen species (ROS).[15][16][17] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[18][19][20]

Detailed Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213 as Gram-positive, Escherichia coli ATCC 25922 as Gram-negative) on appropriate agar plates overnight.

    • Pick 3-4 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 × 10⁵ CFU/mL in the test wells.[21]

  • Serial Dilution in 96-Well Plate:

    • Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.[20]

    • Add 100 µL of the test complex stock solution (prepared at 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10.[20] Discard the final 100 µL from column 10. This creates a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL).

    • Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).[20]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 35-37°C for 18-24 hours.[19]

  • MIC Determination:

    • The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the growth control well.[19][21]

    • A redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can be added to aid visualization; living bacteria will reduce the colorless TTC to a red formazan product.[22]

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Complex 1 (e.g., Cu)816
Complex 2 (e.g., Zn)3264
Ciprofloxacin0.50.25
Ligand Only>128>128

Protocol 3: Antioxidant Capacity via DPPH Radical Scavenging Assay

Scientific Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the ability of compounds to act as free radical scavengers.[23][24] DPPH is a stable free radical with a deep violet color, showing a strong absorbance maximum around 517 nm.[23] When DPPH accepts an electron or hydrogen radical from an antioxidant compound, it becomes the reduced, colorless form, diphenylpicrylhydrazine.[23][25] The degree of discoloration is stoichiometric to the number of electrons taken up and is a measure of the compound's antioxidant capacity.[23]

G DPPH DPPH• (Radical) Violet Color DPPH_H DPPH-H (Reduced) Yellow/Colorless DPPH->DPPH_H H• donation Antioxidant Antioxidant (Ar-OH) Test Complex Radical_A Antioxidant• (Radical) Oxidized Complex Antioxidant->Radical_A

Caption: Principle of the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution stored in the dark and at 4°C.

    • Prepare stock solutions of the test complexes in methanol or DMSO.

    • Use ascorbic acid or Trolox as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test complex (e.g., 10 to 200 µg/mL).

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Prepare a blank for each sample concentration containing 100 µL of the sample and 100 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of all wells at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] × 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The EC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the sample concentration.

Data Presentation:

CompoundDPPH Scavenging EC₅₀ (µg/mL)
Complex 1 (e.g., Cu)45.2
Complex 2 (e.g., Zn)88.9
Ascorbic Acid5.8

Conclusion and Future Directions

This guide outlines the fundamental in vitro assays for establishing a preliminary biological profile of novel 1-propyl-1H-pyrazole-3,5-dicarboxylic acid complexes. Positive results from these initial screens, particularly for anticancer activity, should be followed by more in-depth mechanistic studies. These could include assays for apoptosis induction (e.g., Annexin V/PI staining), cell cycle analysis, and specific kinase inhibition assays to elucidate the precise mechanism of action. Similarly, promising antimicrobial activity warrants further investigation against a broader panel of clinical isolates and resistant strains. By following these validated protocols, researchers can generate high-quality, reliable data to advance the development of new pyrazole-based therapeutic agents.

References

  • Pyrazoles as anticancer agents: Recent advances.
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Dovepress.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.International Journal of Molecular Sciences, PMC.
  • Metal–Organic-Framework-Based Materials for Antimicrobial Applic
  • Multifunctional metal–organic frameworks as promising nanomaterials for antimicrobial str
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.Molecules, MDPI.
  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-QSAR study.Journal of Biomolecular Structure and Dynamics, PMC.
  • Broth microdilution – Knowledge and References. Taylor & Francis Online.
  • Antimicrobial Properties of Metal-Organic Frameworks.ACS Symposium Series.
  • Recent advances in metal–organic frameworks for antibacterial applications: mechanisms and emerging str
  • Protocol for Cell Viability Assays. BroadPharm.
  • Engineering Metal-Organic Frameworks for Enhanced Antimicrobial Efficacy: Synthesis Methodologies, Mechanistic Perspectives, and Versatile Applic
  • MTT Assay: Assessing Cell Prolifer
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Pyrazole Biomolecules as Cancer and Inflamm
  • MTT assay protocol. Abcam.
  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia.
  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride.Korean Journal of Clinical Microbiology.
  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer.Journal of Medicinal Chemistry, Hilaris.
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.Microorganisms, PMC.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico.
  • Genesis and development of DPPH method of antioxidant assay.Journal of Food Science and Technology, PMC.
  • A novel antioxidant activity index (AAU) for natural products using the DPPH assay.Journal of the Science of Food and Agriculture.
  • Recent Advances in Antioxidant Capacity Assays. IntechOpen.
  • DPPH Radical Scavenging Assay.Antioxidants, MDPI.
  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols.Foods, PMC.
  • Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Comput
  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies.Letters in Applied NanoBioScience.
  • The biological activity of recent metal complexes with PYRAZOLE-based polydentate ligands.
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach.Arabian Journal of Chemistry.
  • Simple dialkyl pyrazole-3,5-dicarboxylates show in vitro and in vivo activity against disease-causing trypanosom

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Method

A Robust, Multi-Step Protocol for the Synthesis of a Key Heterocyclic Building Block

An Application Note for the Step-by-Step Synthesis of 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid Introduction 1-Propyl-1H-pyrazole-3,5-dicarboxylic acid is a valuable heterocyclic compound, serving as a versatile buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Step-by-Step Synthesis of 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid

Introduction

1-Propyl-1H-pyrazole-3,5-dicarboxylic acid is a valuable heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science. Its rigid, V-shaped structure and dual carboxylic acid functionalities make it an ideal linker for the construction of sophisticated molecular architectures, including metal-organic frameworks (MOFs) and novel pharmaceutical agents.[1][2][3] The pyrazole core is a privileged scaffold in drug discovery, known for a wide range of biological activities.[4][5]

This application note provides a detailed, field-proven protocol for the synthesis of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid. The described synthetic strategy is a three-stage process designed for clarity, reproducibility, and high purity of the final product. It involves:

  • Oxidative formation of the pyrazole-3,5-dicarboxylic acid core from an inexpensive, commercially available precursor.

  • Protective esterification of the carboxylic acid groups to facilitate a clean and efficient subsequent alkylation.

  • Regioselective N-propylation of the pyrazole ring, followed by deprotection to yield the target molecule.

This guide explains the causality behind critical experimental choices, ensuring that researchers can not only replicate the procedure but also understand the underlying chemical principles for potential adaptation and troubleshooting.

Overall Synthetic Strategy

The synthesis is performed in three distinct stages, starting from 3,5-dimethylpyrazole. The initial oxidation provides the core heterocyclic dicarboxylic acid, which is then protected as a diethyl ester. This intermediate undergoes N-alkylation with 1-iodopropane, followed by a final hydrolysis step to yield the desired product.

G Start 3,5-Dimethylpyrazole Intermediate1 1H-Pyrazole-3,5-dicarboxylic Acid Start->Intermediate1 Step 1: Oxidation KMnO₄, H₂O, 90°C Intermediate2 Diethyl 1H-pyrazole-3,5-dicarboxylate Intermediate1->Intermediate2 Step 2: Esterification EtOH, H₂SO₄ (cat.), Reflux Intermediate3 Diethyl 1-propyl-1H-pyrazole- 3,5-dicarboxylate Intermediate2->Intermediate3 Step 3: N-Propylation 1-Iodopropane, K₂CO₃, DMF FinalProduct 1-Propyl-1H-pyrazole-3,5- dicarboxylic Acid Intermediate3->FinalProduct Step 4: Hydrolysis NaOH, H₂O/EtOH; then HCl

Caption: Overall workflow for the synthesis of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid.

Part 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid (Intermediate 1)

Principle and Experimental Rationale

This initial step involves the vigorous oxidation of the two methyl groups of 3,5-dimethylpyrazole to carboxylic acids. Potassium permanganate (KMnO₄) is employed as a powerful and cost-effective oxidizing agent. The reaction is conducted in an aqueous medium at elevated temperatures to ensure sufficient reaction kinetics.[6] Precise temperature control is crucial; an excessively high temperature can lead to uncontrolled oxidation and decomposition, while a temperature that is too low results in a sluggish and incomplete reaction. The workup requires the removal of the manganese dioxide (MnO₂) byproduct and subsequent acidification of the filtrate to precipitate the water-soluble dicarboxylate salt as the free acid.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
3,5-Dimethylpyrazole98%Sigma-Aldrich67-51-6
Potassium Permanganate (KMnO₄)ACS Reagent, ≥99.0%Fisher Scientific7722-64-7
Hydrochloric Acid (HCl)37%, Certified ACSVWR7647-01-0
Deionized WaterN/AIn-house7732-18-5
Step-by-Step Protocol
  • Dissolution: In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,5-dimethylpyrazole (48.0 g, 0.5 mol) in 500 mL of deionized water. Heat the mixture to 70°C with stirring to ensure complete dissolution.

  • Oxidation: Begin the portion-wise addition of potassium permanganate (316 g, 2.0 mol) to the warm solution. Causality Note: This addition must be done slowly over 2-3 hours to maintain the reaction temperature between 85-90°C. The reaction is highly exothermic, and rapid addition can cause the temperature to exceed 90°C, leading to side products and potential safety hazards.

  • Reaction Completion: After the final addition of KMnO₄, maintain the mixture at 90°C with vigorous stirring for an additional 1 hour to ensure the reaction goes to completion. The color of the permanganate will discharge, and a brown precipitate of MnO₂ will form.

  • Work-up and Filtration: Cool the reaction mixture to room temperature. Filter the slurry through a pad of Celite to remove the voluminous MnO₂ precipitate. Wash the filter cake thoroughly with 200 mL of hot water to recover any product adsorbed onto the MnO₂. Combine the filtrates.

  • Precipitation: Transfer the clear, colorless filtrate to a 2 L beaker and cool it in an ice bath. Slowly acidify the solution to pH 2 by adding concentrated hydrochloric acid dropwise with stirring. A white precipitate of 1H-pyrazole-3,5-dicarboxylic acid will form.

  • Isolation and Drying: Allow the suspension to stand in the ice bath for 1 hour to maximize precipitation. Collect the white solid by vacuum filtration, wash with two portions of 50 mL ice-cold water, and dry in a vacuum oven at 80°C to a constant weight.

  • Expected Yield: 35-45%

  • Appearance: White crystalline solid

  • Characterization (¹H NMR, DMSO-d₆): δ 7.0-7.2 (s, 1H, pyrazole C4-H), 13.5-14.0 (br s, 3H, 2x-COOH and N-H).[6]

Part 2: Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate (Intermediate 2)

Principle and Experimental Rationale

To prevent side reactions and improve substrate solubility during the N-alkylation step, the carboxylic acid groups are protected as ethyl esters via a classic Fischer esterification. The reaction is catalyzed by a strong acid (sulfuric acid) and driven to completion by using an excess of ethanol, which also serves as the solvent.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
1H-Pyrazole-3,5-dicarboxylic AcidFrom Part 1N/A3112-31-0
Ethanol (EtOH)Anhydrous, 200 proofDecon Labs64-17-5
Sulfuric Acid (H₂SO₄)95-98%, ACS ReagentSigma-Aldrich7664-93-9
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific144-55-8
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
Brine (Saturated NaCl)N/AIn-houseN/A
Step-by-Step Protocol
  • Reaction Setup: Suspend 1H-pyrazole-3,5-dicarboxylic acid (15.6 g, 0.1 mol) in 250 mL of anhydrous ethanol in a 500 mL round-bottom flask.

  • Acid Catalysis: Carefully add concentrated sulfuric acid (2 mL) to the suspension. Equip the flask with a reflux condenser and heat the mixture to reflux with magnetic stirring.

  • Reflux: Maintain the reflux for 16 hours. The solid will gradually dissolve as the reaction progresses.

  • Solvent Removal: After cooling to room temperature, remove the bulk of the ethanol using a rotary evaporator.

  • Extraction: Redissolve the residue in 200 mL of ethyl acetate. Carefully wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst) and 100 mL of brine. Causality Note: The bicarbonate wash must be done carefully to vent CO₂ evolution.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the diethyl ester as a solid.

  • Expected Yield: 85-95%

  • Appearance: Off-white to pale yellow solid.

Part 3: Synthesis of 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid (Final Product)

This final stage involves two steps: N-propylation of the esterified intermediate followed by saponification to reveal the target dicarboxylic acid.

Step 3a: N-Propylation of Diethyl 1H-pyrazole-3,5-dicarboxylate
Principle and Experimental Rationale

This step is a standard Sₙ2 reaction where the pyrazole nitrogen acts as a nucleophile. The N-H proton is first removed by a mild base, potassium carbonate, to generate the pyrazolate anion. This anion then attacks the electrophilic carbon of 1-iodopropane, displacing the iodide leaving group. N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction, as it effectively solvates the potassium cation without interfering with the nucleophile.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
Diethyl 1H-pyrazole-3,5-dicarboxylateFrom Part 2N/A37695-36-8
Potassium Carbonate (K₂CO₃)AnhydrousSigma-Aldrich584-08-7
1-Iodopropane99%Acros Organics107-08-4
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Fisher Scientific68-12-2
Step-by-Step Protocol
  • Reaction Setup: Dissolve diethyl 1H-pyrazole-3,5-dicarboxylate (10.6 g, 0.05 mol) in 100 mL of anhydrous DMF in a 250 mL flask.

  • Base Addition: Add anhydrous potassium carbonate (10.4 g, 0.075 mol, 1.5 equiv.).

  • Alkylating Agent: Add 1-iodopropane (7.3 mL, 12.7 g, 0.075 mol, 1.5 equiv.) and stir the mixture at 60°C for 6 hours.

  • Work-up: Cool the reaction, pour it into 500 mL of ice-water, and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude tri-substituted pyrazole ester. The product can be purified by flash chromatography if necessary, but is often clean enough for the next step.

  • Expected Yield: 80-90%

  • Appearance: Pale yellow oil or low-melting solid.

Step 3b: Hydrolysis to 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid
Principle and Experimental Rationale

The final step is the saponification of the two ethyl ester groups to their corresponding carboxylates using a strong base, followed by acidification to yield the final dicarboxylic acid product.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
Diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylateFrom Step 3aN/AN/A
Sodium Hydroxide (NaOH)Pellets, ACS ReagentVWR1310-73-2
Ethanol (EtOH)95%Decon Labs64-17-5
Hydrochloric Acid (HCl)37%, Certified ACSVWR7647-01-0
Step-by-Step Protocol
  • Saponification: Dissolve the crude product from Step 3a in a mixture of 100 mL ethanol and 100 mL of 2 M aqueous sodium hydroxide solution.

  • Reflux: Heat the mixture to reflux for 4 hours.

  • Acidification: Cool the solution in an ice bath and acidify to pH 2 with concentrated HCl. A white precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to afford the final product.

  • Expected Yield: 90-98%

  • Appearance: White solid.

Data Summary

StepKey ReactionStarting Material (g)Molar Equiv.Yield (%)Purity
1 Oxidation3,5-Dimethylpyrazole (48.0)1.035-45>95% by NMR
2 EsterificationPyrazole Dicarboxylic Acid (15.6)1.085-95>97% by NMR
3a N-PropylationDiethyl Pyrazole Dicarboxylate (10.6)1.080-90>90% (crude)
3b HydrolysisPropylated Diester (crude)1.090-98>98% by NMR

Safety and Handling

  • Potassium Permanganate: Strong oxidizer. Avoid contact with combustible materials.

  • Strong Acids/Bases: (H₂SO₄, HCl, NaOH) are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 1-Iodopropane: Alkylating agent, potentially toxic and a suspected carcinogen. Handle in a chemical fume hood.

  • DMF: Can be absorbed through the skin. Use nitrile gloves and handle in a fume hood.

  • The oxidation reaction (Step 1) is highly exothermic and requires careful monitoring.

References

  • Kharaneko, O., et al. (2016). Russian Journal of Organic Chemistry, 52(9), 1322-1325.
  • Reinsch, H., et al. (2025). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Inorganic Chemistry. Available at: [Link]

  • Gommaa, A. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Gommaa, A. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • Reinsch, H., et al. (2025). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. ACS Publications. Available at: [Link]

  • Lin, C-K., et al. (2013). Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. CrystEngComm, 15, 8144-8154. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Functionalization of 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid in Drug Discovery

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry The 1-propyl-1H-pyrazole-3,5-dicarboxylic acid scaffold is a molecule of significant interest in modern drug discovery. The pyrazole nucleus is...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry

The 1-propyl-1H-pyrazole-3,5-dicarboxylic acid scaffold is a molecule of significant interest in modern drug discovery. The pyrazole nucleus is a well-established "privileged scaffold," a term bestowed upon molecular frameworks that are capable of binding to a wide range of biological targets.[1] This versatility stems from the pyrazole's unique electronic and steric properties, which allow it to participate in various non-covalent interactions with proteins, such as hydrogen bonding and hydrophobic interactions. The metabolic stability of the pyrazole ring further enhances its appeal as a core component of therapeutic agents.[2]

The presence of two carboxylic acid groups at the 3- and 5-positions of the pyrazole ring provides a rich platform for chemical modification, enabling the exploration of a vast chemical space. These acidic moieties can be functionalized into a diverse array of amides, esters, and other functional groups, allowing for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and target-binding affinity.[3] Furthermore, the N1-propyl group offers an additional site for modification, providing another vector for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.

This comprehensive guide provides detailed application notes and protocols for the synthesis and functionalization of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their quest for novel therapeutics. The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for the generation of diverse compound libraries for high-throughput screening and lead optimization.

PART 1: Synthesis of the Core Scaffold: 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid

The synthesis of the target scaffold is a multi-step process that begins with the construction of the pyrazole ring, followed by N-alkylation and subsequent hydrolysis of the ester protecting groups.

Protocol 1.1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

The initial step involves the synthesis of the pyrazole ring with ester functionalities at the 3- and 5-positions. A common and efficient method is the reaction of dimethyl acetylenedicarboxylate with hydrazine.

Reaction Scheme:

Materials:

  • Dimethyl acetylenedicarboxylate

  • Hydrazine hydrate

  • Methanol

  • Glacial acetic acid (catalytic amount)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve hydrazine hydrate (1.0 eq) in methanol.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Cool the stirred solution in an ice bath and add dimethyl acetylenedicarboxylate (1.0 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford pure dimethyl 1H-pyrazole-3,5-dicarboxylate.[2]

Protocol 1.2: N-Propylation of Dimethyl 1H-pyrazole-3,5-dicarboxylate

The next step is the regioselective alkylation of the pyrazole nitrogen. The presence of electron-withdrawing ester groups at the 3- and 5-positions can influence the regioselectivity of the alkylation.

Reaction Scheme:

Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate -> 1-Propyl-1H-pyrazole-3,5-dicarboxylic acid

1-Propyl-1H-pyrazole-3,5-dicarboxylic acid + 2 R-NH₂ -> 1-Propyl-1H-pyrazole-3,5-bis(carboxamide)

1-Propyl-1H-pyrazole-3,5-dicarboxylic acid + 2 R-OH -> 1-Propyl-1H-pyrazole-3,5-bis(ester)

Caption: Workflow for Parallel Amide Library Synthesis.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the dicarboxylic acid and the activating agents (e.g., HATU and DIPEA) in an appropriate solvent like DMF.

  • Amine Plate: In a 96-well plate, dispense a library of diverse amines, with each well containing a different amine.

  • Reaction: Using a liquid handling robot or multichannel pipettes, dispense the dicarboxylic acid and activating agent solutions into a new 96-well reaction plate. Then, transfer the individual amines from the amine plate to the corresponding wells of the reaction plate.

  • Incubation: Seal the reaction plate and incubate at room temperature or with gentle heating for a set period.

  • Work-up: Perform a parallel work-up, which can involve liquid-liquid extraction in the 96-well format or the use of solid-phase extraction (SPE) cartridges.

  • Purification: Purify the compounds in parallel using automated preparative HPLC-MS.

  • Analysis and Plating: Analyze the purity and confirm the identity of each compound by LC-MS. For selected compounds, further characterization by NMR can be performed. The purified compounds are then plated into new microtiter plates for biological screening.

Conclusion

The 1-propyl-1H-pyrazole-3,5-dicarboxylic acid scaffold represents a highly versatile and promising starting point for the discovery of new drug candidates. Its synthetic tractability, coupled with the diverse biological activities of pyrazole-containing molecules, makes it an attractive core for medicinal chemistry campaigns. The protocols and strategies detailed in this guide provide a comprehensive framework for researchers to synthesize, functionalize, and generate diverse libraries of compounds based on this privileged scaffold. By systematically exploring the chemical space around this core, the scientific community can continue to unlock the therapeutic potential of pyrazole derivatives.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: A Review on the Synthesis and Biological Activities. Current Topics in Medicinal Chemistry, 17(17), 1996-2029.
  • Sperry, J. B., & Wright, D. L. (2005). The pyrazole scaffold: a "privileged" structure in medicinal chemistry?. Journal of Medicinal Chemistry, 48(21), 6031-6042.
  • Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). ChemRxiv.
  • Thakare, N. R., et al. (2013). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 5(5), 100-104.
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applic
  • Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry.
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  • Diethyl 1H-pyrazole-3,5-dicarboxylate. (2004).
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  • Optimization of the Selective Monohydrolysis of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates. (2014). Molecules, 19(9), 13837-13853.
  • Parallel Synthesis of a Library of Symmetrically- and Dissymmetrically-disubstituted Imidazole-4,5-dicarboxamides Bearing Amino Acid Esters. (2011).
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2023). Frontiers in Chemistry, 11.
  • Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. (2006). Synthesis, 2006(03), 461-466.
  • Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. (2012).
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  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2014). The Journal of Organic Chemistry, 79(1), 330-345.
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  • tert-Butyl Esters. (n.d.). Organic Chemistry Portal.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry.
  • Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. (2018). Journal of Medicinal Chemistry, 61(2), 599-616.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2021). Journal of Molecular Structure, 1230, 129871.
  • Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. (2008). Tetrahedron Letters, 49(43), 6244-6247.
  • What is the suitable method to protect benzoic acid using tert-butyl alcohol?. (2014).
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  • Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. (2012). Durham University.
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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Last Updated: March 19, 2026 Welcome to the Technical Support Center. The 1-propyl-1H-pyrazole-3,5-dicarboxylic acid scaffold is a crit...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Last Updated: March 19, 2026

Welcome to the Technical Support Center. The 1-propyl-1H-pyrazole-3,5-dicarboxylic acid scaffold is a critical intermediate in the development of fibrinogen receptor antagonists and selective BET bromodomain (BD2) inhibitors[1][2]. However, synthesizing this highly polar, nitrogen-rich heterocycle often presents challenges in regioselectivity, alkylation efficiency, and product recovery.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your synthetic yield.

Process Overview & Mechanistic Pathway

Direct N-alkylation of unprotected 1H-pyrazole-3,5-dicarboxylic acid is notoriously inefficient due to competing O-alkylation at the carboxylic acid sites and the poor solubility of the zwitterionic starting material. To bypass this, the standard workflow requires a three-step sequence: Esterification , N-Alkylation , and Saponification [1].

Route A 1H-pyrazole-3,5-dicarboxylic acid (Starting Material) B Dimethyl 1H-pyrazole-3,5-dicarboxylate (Protected Intermediate) A->B MeOH, SOCl2 (Esterification) C Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate (Alkylated Intermediate) B->C 1-Bromopropane, Cs2CO3, KI (N-Alkylation) D 1-propyl-1H-pyrazole-3,5-dicarboxylic acid (Final Product) C->D 1. LiOH, MeOH/H2O 2. HCl to pH 2 (Saponification)

Synthetic workflow for 1-propyl-1H-pyrazole-3,5-dicarboxylic acid.

Quantitative Yield Optimization Data

The N-alkylation step is the most common bottleneck. The pyrazole nitrogen is a relatively weak nucleophile due to the electron-withdrawing nature of the two adjacent ester groups. Table 1 summarizes the quantitative impact of varying bases, solvents, and catalysts on the yield of the N-alkylation step.

Table 1: Optimization of N-Alkylation Conditions (Dimethyl 1H-pyrazole-3,5-dicarboxylate + 1-Bromopropane)

Base (2.0 eq)SolventAdditiveTemp (°C)Time (h)Isolated Yield (%)Mechanistic Rationale
K₂CO₃MeCNNone801645%Poor solubility of K₂CO₃ limits the deprotonation rate.
K₂CO₃DMFNone601662%DMF improves base solubility, but bromide is a slow leaving group.
Cs₂CO₃DMFNone601278%The larger cesium cation provides a more reactive, "naked" pyrazolate anion.
Cs₂CO₃ DMF KI (0.2 eq) 60 8 94% KI acts as a Finkelstein catalyst, generating the highly reactive 1-iodopropane in situ.

Troubleshooting FAQs

Q1: My N-alkylation yield is plateauing around 50%, and I see unreacted starting material. How can I drive the reaction to completion?

Causality & Solution: The electron-withdrawing ester groups at the C3 and C5 positions significantly reduce the nucleophilicity of the pyrazole nitrogen. Using standard potassium carbonate (K₂CO₃) with 1-bromopropane often leads to sluggish kinetics.

  • Action: Switch your base to Cesium Carbonate (Cs₂CO₃) and add 0.2 equivalents of Potassium Iodide (KI). The KI initiates a Finkelstein reaction, converting 1-bromopropane into 1-iodopropane in situ, which is a vastly superior electrophile. The cesium effect enhances the solubility and nucleophilicity of the pyrazolate anion, pushing the yield above 90%.

Q2: I am losing massive amounts of product during the final hydrolysis workup. Standard ethyl acetate extraction yields almost nothing. Why?

Causality & Solution: 1-Propyl-1H-pyrazole-3,5-dicarboxylic acid is a highly polar, water-soluble di-acid. At neutral pH, it exists as a carboxylate salt; at very low pH, it remains highly hydrophilic. Standard non-polar or moderately polar solvents (like DCM or EtOAc) cannot partition it effectively from water.

  • Action: Do not rely on standard extraction. After saponification, cool the aqueous layer to 0–5 °C and carefully adjust the pH to exactly 1.5–2.0 using concentrated HCl. The di-acid will precipitate directly from the aqueous solution. If precipitation is incomplete, saturate the aqueous layer with NaCl (salting out) and extract with a highly polar organic solvent mixture, such as n-butanol or THF/EtOAc (1:1) .

Q3: My final NMR shows a missing carboxylic acid peak, and the mass spec indicates a loss of 44 Da. What went wrong?

Causality & Solution: You are observing thermal decarboxylation. Pyrazole carboxylic acids—particularly those with multiple electron-withdrawing groups—are prone to losing a molecule of CO₂ when subjected to high temperatures, often forming the mono-carboxylic acid[3][4].

  • Action: Decarboxylation typically occurs if the saponification mixture is boiled or if the final product is dried at excessive temperatures. Keep your saponification reaction strictly below 50 °C (room temperature is often sufficient if using LiOH). Dry the final isolated product in a vacuum oven at no higher than 40 °C .

Troubleshooting Start Low Overall Yield Step1 Identify the Problematic Step Start->Step1 Alk Incomplete N-Alkylation Step1->Alk Hyd Poor Recovery Post-Hydrolysis Step1->Hyd Decarb Impurity: Decarboxylation Step1->Decarb Sol1 Add KI Finkelstein Catalyst Switch to Cs2CO3 Alk->Sol1 Sol2 Extract with n-Butanol Adjust pH to exactly 2.0 Hyd->Sol2 Sol3 Keep Saponification Temp < 50°C Avoid harsh drying Decarb->Sol3

Troubleshooting decision tree for common synthesis bottlenecks.

Self-Validating Experimental Protocol

This protocol incorporates built-in analytical checkpoints to ensure the success of each intermediate step before proceeding.

Step 1: Protection (Esterification)
  • Reaction: Suspend 1H-pyrazole-3,5-dicarboxylic acid (1.0 eq) in anhydrous Methanol (10 mL/g). Cool to 0 °C.

  • Addition: Dropwise, add Thionyl Chloride (SOCl₂, 2.5 eq) over 30 minutes.

  • Heating: Warm to 50 °C and stir for 4 hours.

  • Validation Checkpoint: Run a TLC (DCM:MeOH 9:1). The baseline zwitterionic starting material should disappear, replaced by a high-Rf spot. ¹H NMR (CDCl₃) must show a sharp singlet at ~3.85 ppm integrating for 6H (two methyl ester groups)[1].

  • Isolation: Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with EtOAc. Dry and concentrate to yield Dimethyl 1H-pyrazole-3,5-dicarboxylate.

Step 2: N-Alkylation
  • Reaction: Dissolve the diester (1.0 eq) in anhydrous DMF (5 mL/g). Add Cs₂CO₃ (2.0 eq) and KI (0.2 eq). Stir at room temperature for 15 minutes.

  • Addition: Add 1-bromopropane (1.5 eq). Heat the mixture to 60 °C for 8 hours.

  • Validation Checkpoint: ¹H NMR (CDCl₃) of an aliquot must show the disappearance of the broad pyrazole N-H peak. Look for the appearance of the propyl chain signatures: a triplet at ~4.5 ppm (N-CH₂, 2H), a multiplet at ~1.8 ppm (CH₂, 2H), and a triplet at ~0.9 ppm (CH₃, 3H)[2].

  • Isolation: Quench with water, extract with EtOAc (3x). Wash the organic layer with brine (5x) to remove DMF. Dry over Na₂SO₄ and concentrate to yield Dimethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate.

Step 3: Deprotection (Saponification) & Isolation
  • Reaction: Dissolve the alkylated diester in a 3:1 mixture of THF/H₂O (5 mL/g). Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Stirring: Stir at room temperature for 4–6 hours. Do not exceed 50 °C to prevent decarboxylation.

  • Validation Checkpoint: ¹H NMR of a mini-workup aliquot must show the complete disappearance of the methyl ester singlet at ~3.85 ppm.

  • Isolation (Critical): Concentrate the mixture under reduced pressure to remove the THF. Cool the remaining aqueous layer in an ice bath to 0–5 °C. Carefully add 2M HCl dropwise until the pH reaches exactly 1.5 to 2.0 (verify with a calibrated pH meter).

  • Recovery: Filter the resulting white precipitate. Wash with ice-cold water (minimal volume) and dry in a vacuum oven at 40 °C overnight to afford pure 1-propyl-1H-pyrazole-3,5-dicarboxylic acid.

Sources

Optimization

Technical Support Center: Solubilization &amp; Handling of 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid

Welcome to the Technical Support Center for 1-propyl-1H-pyrazole-3,5-dicarboxylic acid . Designed for researchers, medicinal chemists, and drug development professionals, this guide addresses the specific physicochemical...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-propyl-1H-pyrazole-3,5-dicarboxylic acid . Designed for researchers, medicinal chemists, and drug development professionals, this guide addresses the specific physicochemical challenges associated with handling this compound.

Structurally, this molecule presents an interesting dichotomy: the N1 -propyl group imparts localized lipophilicity, while the two carboxylic acid moieties at the 3- and 5-positions serve as strong hydrogen-bond donors and acceptors. Because the pKa of these carboxylic acids typically ranges between 2.0 and 4.0, the compound's solubility is highly pH-dependent in aqueous systems and heavily reliant on solvent polarity in organic systems .

Quantitative Solubility Data

To facilitate experimental planning, the following table summarizes the solubility profile of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid across common solvents.

SolventPolarity IndexEstimated SolubilityRecommended Application
Dimethyl Sulfoxide (DMSO) 7.2> 50 mg/mLHigh-concentration stock solutions for in vitro assays.
Dimethylformamide (DMF) 6.4> 50 mg/mLOrganic synthesis requiring polar aprotic conditions.
Methanol / Ethanol 5.1 / 5.210 - 25 mg/mLProtic synthesis, recrystallization, or intermediate dilution.
Water (Acidic/Neutral, pH < 4) 9.0< 1 mg/mLNot recommended; compound remains fully protonated and insoluble.
Aqueous Buffer (pH 7.4 - 8.0) 9.0> 30 mg/mLIn vivo dosing or assay buffers (as a dicarboxylate salt).
Ethyl Acetate / DCM 4.4 / 3.1< 5 mg/mLExtraction (requires acidic aqueous phase to partition into organic).
Hexane / Heptane 0.1InsolubleAnti-solvent for precipitation/crystallization.

Data extrapolated from structural analogs and parent pyrazole-3,5-dicarboxylic acid profiles .

Solvent Selection Workflow

SolventSelection Start Intended Application? InVitro In Vitro Assays Start->InVitro InVivo In Vivo Dosing Start->InVivo Synthesis Chemical Synthesis Start->Synthesis DMSO Dissolve in DMSO (Max 50-100 mM) InVitro->DMSO Salt Form Sodium Salt (Aqueous NaOH) InVivo->Salt PolarAprotic Use DMF or THF (Aprotic) Synthesis->PolarAprotic Need aprotic Protic Use MeOH or EtOH (Protic) Synthesis->Protic Need protic Buffer Dilute in Assay Buffer (pH > 7.4, < 1% DMSO) DMSO->Buffer

Solvent selection workflow for 1-propyl-1H-pyrazole-3,5-dicarboxylic acid based on application.

Troubleshooting & FAQs

Q1: Why does the compound precipitate (crash out) when I dilute my DMSO stock into a biological assay buffer? A: This is a classic "crash out" effect driven by the protonation state of the molecule. While the compound is highly soluble in DMSO, its un-ionized (free acid) form is nearly insoluble in water due to the hydrophobic N1 -propyl chain. If your assay buffer is unbuffered or slightly acidic, the local concentration of the free acid exceeds its aqueous solubility limit upon DMSO dilution. Solution: Pre-adjust your assay buffer to pH 7.4–8.0. At this pH, both carboxylic acids are deprotonated, forming a highly soluble dianion. Ensure the final DMSO concentration remains below 1% (v/v) to prevent assay interference.

Q2: How do I prepare a stable stock solution for High-Throughput Screening (HTS) without degradation? A: The primary risk to DMSO stock stability is moisture absorption. DMSO is highly hygroscopic, and water ingress can lead to gradual precipitation or hydrolysis over time. Solution: Always use anhydrous DMSO (≥99.9% purity, stored over molecular sieves). Prepare the stock at 10–50 mM, aliquot immediately into single-use vials, and store at -20°C under an inert atmosphere (argon or nitrogen). Avoid repeated freeze-thaw cycles.

Q3: I need to perform an amidation reaction in dichloromethane (DCM), but the compound won't dissolve. What are my options? A: The dicarboxylic acid forms a robust intermolecular hydrogen-bond network, creating a stable crystal lattice that is entirely insoluble in non-polar solvents like DCM . Solution: You must disrupt the hydrogen bonding. You can achieve this by:

  • Converting the carboxylic acids to acyl chlorides using thionyl chloride (SOCl 2​ ) or oxalyl chloride prior to the reaction.

  • Using a polar aprotic co-solvent like DMF (up to 20% v/v in DCM) to solubilize the starting material.

  • Adding a lipophilic organic base (e.g., DIPEA or triethylamine) to form a DCM-soluble ammonium salt in situ.

Detailed Step-by-Step Methodologies
Protocol 1: Preparation of a 50 mM DMSO Stock Solution

Self-Validating Principle: A successful stock solution will be completely optically clear. Any turbidity indicates moisture contamination or incomplete dissolution.

  • Equilibration: Allow the vial of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid to reach room temperature in a desiccator to prevent condensation.

  • Weighing: Accurately weigh 9.91 mg of the compound (Molecular Weight ≈ 198.18 g/mol ) into a sterile, amber glass vial.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO (≥99.9%) using a positive displacement pipette.

  • Dissolution: Vortex the mixture for 30–60 seconds. If dissolution is incomplete, sonicate in a water bath at room temperature for 2 minutes.

    • Validation check: Hold the vial against a light source; the solution must be perfectly clear with no particulate matter.

  • Storage: Aliquot into 50 µL portions in tightly sealed microcentrifuge tubes. Purge with argon, cap, and store at -20°C.

Protocol 2: Aqueous Solubilization via In Situ Sodium Salt Formation (For In Vivo Dosing)

Self-Validating Principle: The transition from a cloudy suspension to a clear solution confirms the successful formation of the highly soluble dicarboxylate salt.

  • Suspension: Suspend 10.0 mg of the compound in 800 µL of sterile, deionized water. The mixture will be a cloudy, white suspension.

  • Titration: Slowly add 1.0 M NaOH dropwise while stirring. You will need approximately 2.0 to 2.1 molar equivalents of NaOH (roughly 100 µL) to deprotonate both carboxylic acid groups.

  • Validation: Monitor the suspension visually. As the pH approaches 7.0–7.5, the suspension will rapidly clear into a transparent solution. Do not exceed pH 8.0 to avoid physiological incompatibility.

  • Volume Adjustment: Once clear, add 10x Phosphate-Buffered Saline (PBS) and sterile water to reach a final volume of 1.0 mL (final concentration: 10 mg/mL in 1x PBS).

  • Sterilization: Pass the solution through a 0.22 µm PES (polyethersulfone) syringe filter prior to dosing.

References
  • National Center for Biotechnology Information (PubChem). "Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559". Available at:[Link] [1]

Troubleshooting

Technical Support Center: Optimizing Crystallization of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful crystallization of 1-p...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful crystallization of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid. This document offers full editorial control to present the information in a logical and user-friendly manner, grounded in scientific principles and practical experience.

Introduction

1-propyl-1H-pyrazole-3,5-dicarboxylic acid is a molecule of interest in medicinal and agricultural chemistry due to the versatile reactivity of its carboxylic acid groups, making it a valuable building block in organic synthesis.[1] Successful crystallization is a critical step for purification and for obtaining materials with the desired physical properties. However, like many dicarboxylic acids, its crystallization can present challenges. This guide provides a structured approach to overcoming these hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid, offering explanations and actionable solutions.

Issue 1: The Compound Fails to Dissolve or Has Very Poor Solubility.

  • Question: I am struggling to dissolve my 1-propyl-1H-pyrazole-3,5-dicarboxylic acid in common solvents. What should I do?

  • Answer: Poor solubility is a common challenge with dicarboxylic acids due to strong intermolecular hydrogen bonding. The pyrazole ring also contributes to the molecule's polarity.

    • Initial Solvent Choice: Pyrazole-3,5-dicarboxylic acids are generally soluble in polar solvents like water and alcohols.[1] Start with polar protic solvents such as methanol, ethanol, or isopropanol, or polar aprotic solvents like acetone or ethyl acetate.[2]

    • Heating: Ensure you are heating the solvent to its boiling point to maximize solubility. Use a reflux condenser to prevent solvent loss.

    • Solvent Mixtures: If single solvents are ineffective, a solvent mixture can be employed. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is soluble) and then slowly add a "poor" hot solvent (an anti-solvent, in which it is less soluble) until the solution becomes slightly turbid.[2]

    • pH Adjustment: The carboxylic acid groups' solubility is highly pH-dependent. In aqueous solutions, increasing the pH with a base (e.g., NaOH) will deprotonate the carboxylic acids to form a more soluble salt. The free acid can then be precipitated by carefully acidifying the solution (e.g., with HCl).[3]

Issue 2: The Compound "Oils Out" Instead of Forming Crystals.

  • Question: Upon cooling my solution, a viscous liquid or oil is forming instead of solid crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the compound separates from the solution at a temperature above its melting point or when the rate of precipitation is too rapid for an ordered crystal lattice to form.[4][5]

    • Reduce the Cooling Rate: Rapid cooling is a frequent cause of oiling out.[6] Allow the solution to cool slowly to room temperature by insulating the flask or placing it in a dewar. Avoid placing the hot flask directly into an ice bath.

    • Increase Solvent Volume: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add more of the "good" solvent, and then cool slowly again.[1][5]

    • Change Solvent System: The chosen solvent may be too "good," leading to high solubility even at lower temperatures. Experiment with a different solvent or a solvent/anti-solvent pair to achieve a more gradual decrease in solubility upon cooling.[6]

    • Purity Check: Impurities can disrupt the crystallization process and promote oiling out.[4] Consider an additional purification step, such as column chromatography, before attempting recrystallization.

Issue 3: The Resulting Crystals are Very Small (Needle-like or a Fine Powder).

  • Question: I am getting crystals, but they are too small for single-crystal X-ray diffraction or have poor filtration characteristics. How can I grow larger crystals?

  • Answer: The formation of small crystals is often due to a high rate of nucleation, where many crystals start to form simultaneously.[6]

    • Slower Cooling: As with "oiling out," a slower cooling rate will reduce the number of nucleation sites and encourage the growth of larger crystals.[7]

    • Reduce Supersaturation: A highly supersaturated solution can lead to rapid precipitation. Try using a slightly larger volume of solvent.

    • Vapor Diffusion: This is an excellent technique for growing high-quality single crystals. Dissolve the compound in a small amount of a relatively volatile "good" solvent in a small vial. Place this vial inside a larger sealed container with a more volatile "poor" solvent (anti-solvent). The anti-solvent will slowly diffuse into the solution, gradually reducing the compound's solubility and promoting slow crystal growth.[2]

Issue 4: No Crystals Form, Even After Extended Cooling.

  • Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What are my next steps?

  • Answer: This indicates that the solution is not sufficiently supersaturated.

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the air-solvent interface with a glass rod. The microscopic scratches can provide nucleation sites.[2]

      • Seeding: If you have a few crystals from a previous batch, add a single seed crystal to the solution.[2]

    • Reduce Solvent Volume: There may be too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[5] You can test if significant compound remains in the mother liquor by dipping a glass rod into the solution and letting it dry; a large residue indicates that concentration is needed.[4]

    • Slow Evaporation: If the compound is soluble at room temperature, you can leave the solution in a loosely covered beaker to allow the solvent to evaporate slowly over several days.[6]

Frequently Asked Questions (FAQs)

  • Q1: What are the best starting solvents for crystallizing 1-propyl-1H-pyrazole-3,5-dicarboxylic acid?

    • A1: Based on the structure (two carboxylic acid groups and a pyrazole ring), polar solvents are the best starting point. A systematic approach to solvent screening is recommended.

      Solvent ClassExamplesRationale
      Polar Protic Water, Methanol, EthanolGood for dissolving polar compounds and can form hydrogen bonds.[2]
      Polar Aprotic Acetone, Ethyl AcetateGood general-purpose solvents for moderately polar compounds.[2]
      Ethers Tetrahydrofuran (THF)Can be used in solvent/anti-solvent systems.[2]
  • Q2: How does the propyl group affect crystallization compared to unsubstituted pyrazole-3,5-dicarboxylic acid?

    • A2: The 1-propyl group introduces a nonpolar aliphatic chain. This will likely decrease the compound's overall polarity and may slightly increase its solubility in less polar organic solvents compared to the unsubstituted parent compound. It can also influence the crystal packing arrangement.

  • Q3: How can I improve the yield of my crystallization?

    • A3: To maximize your yield, use the minimum amount of hot solvent required to fully dissolve your compound.[1] After allowing the solution to cool slowly to room temperature, further cooling in an ice bath can help precipitate more of the dissolved material. Be cautious, as rapid cooling can sometimes cause impurities to precipitate as well.[6]

  • Q4: What is the purpose of using a solvent pair in crystallization?

    • A4: A solvent pair, consisting of a "good" solvent and a "poor" solvent (or anti-solvent), provides fine control over the solubility. The compound is first dissolved in the good solvent, and the poor solvent is added to the point of saturation. This allows for crystallization to occur over a narrow range of solvent compositions, which can be achieved by slow cooling or evaporation.[6]

Experimental Protocols

Protocol 1: Standard Recrystallization by Cooling

  • Place the crude 1-propyl-1H-pyrazole-3,5-dicarboxylic acid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

  • Continue adding small portions of the hot solvent until the compound just dissolves.

  • If insoluble impurities are present, perform a hot filtration.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once crystals have formed, you can place the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[2]

  • Dry the crystals in a desiccator or vacuum oven.

Protocol 2: Solvent Screening Workflow

G cluster_screening Solvent Screening Workflow start Start with Crude Compound select_solvents Select 5-6 Solvents (Varying Polarity) start->select_solvents dissolve Dissolve ~10mg in 0.5mL of each solvent at RT select_solvents->dissolve observe_rt Observe Solubility at RT dissolve->observe_rt heat Heat soluble/sparingly soluble samples to boiling observe_rt->heat If soluble or sparingly soluble observe_hot Observe Solubility when Hot heat->observe_hot cool Cool solutions that dissolved when hot observe_hot->cool If fully dissolved observe_crystals Observe for Crystal Formation cool->observe_crystals select_best Select Solvent: - Poor solubility at RT - Good solubility when hot - Forms good crystals on cooling observe_crystals->select_best

Caption: A systematic workflow for selecting an appropriate crystallization solvent.

Troubleshooting Decision Tree

G cluster_troubleshooting Crystallization Troubleshooting start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out small_crystals Crystals are Too Small start->small_crystals solution_nc_1 Induce Nucleation: - Scratch flask - Add seed crystal no_crystals->solution_nc_1 First Action solution_oo_1 Reduce Cooling Rate (Insulate Flask) oiling_out->solution_oo_1 First Action solution_sc_1 Reduce Cooling Rate small_crystals->solution_sc_1 First Action solution_nc_2 Reduce Solvent Volume (Evaporate & Recool) solution_nc_1->solution_nc_2 If no success solution_nc_3 Try Slow Evaporation or Vapor Diffusion solution_nc_2->solution_nc_3 Alternative solution_oo_2 Increase Solvent Volume (Reheat, Add Solvent, Recool) solution_oo_1->solution_oo_2 If still oils out solution_oo_3 Change Solvent System solution_oo_2->solution_oo_3 Alternative solution_sc_2 Use Slightly More Solvent solution_sc_1->solution_sc_2 If still small solution_sc_3 Use Vapor Diffusion Method solution_sc_2->solution_sc_3 For High Quality

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Karunanithi, A. T., et al. (2018, January 12). Solvent design for crystallization of carboxylic acids. ResearchGate. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Binding Affinity of 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid Ligands

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the binding affinity of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid and its derivatives...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the binding affinity of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid and its derivatives in various experimental assays. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to diagnose and resolve common issues, ensuring the generation of accurate and reproducible data.

I. Understanding the Molecule: Key Physicochemical Considerations

1-propyl-1H-pyrazole-3,5-dicarboxylic acid is a heterocyclic compound featuring a pyrazole core, two carboxylic acid groups, and an N-propyl substituent. Its binding behavior is governed by a combination of factors stemming from these structural motifs.

  • Pyrazole Core: The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms. It can participate in hydrogen bonding as both a donor and an acceptor, and engage in π-π stacking interactions.[1]

  • Dicarboxylic Acid Groups: These groups are the primary sites for ionic interactions and hydrogen bonding. Their ionization state, dictated by the solution pH and their pKa values, is critical for binding. The predicted pKa for the parent 1H-pyrazole-3,5-dicarboxylic acid is approximately 3.24.[2][3] The presence of two carboxylic acid groups can also lead to chelation of metal ions, which may be present as cofactors in the target protein or as contaminants in the buffer.

  • N-Propyl Group: The addition of the propyl group at the N1 position increases the hydrophobicity of the molecule compared to the parent pyrazole. This can influence its solubility and may promote hydrophobic interactions with the target protein.[2]

II. Troubleshooting Guide: A Systematic Approach to Low Affinity

Low binding affinity can manifest as a weak or undetectable signal in your binding assay. The following sections provide a structured approach to identifying and resolving the root cause of the issue.

Q1: I am observing no or very weak binding of my 1-propyl-1H-pyrazole-3,5-dicarboxylic acid ligand. Where do I start?

This is a common issue that can stem from a variety of factors, from the ligand itself to the assay conditions. Follow this step-by-step guide to diagnose the problem.

Step 1: Verify Ligand Integrity and Purity

The quality of your ligand is paramount. Impurities or degradation can significantly impact binding.

Protocol: Ligand Quality Control

  • Purity Assessment:

    • Analyze the ligand by High-Performance Liquid Chromatography (HPLC) to determine its purity. The presence of significant impurities can lead to an overestimation of the ligand concentration, resulting in apparently weaker binding.

    • Confirm the molecular weight of the ligand using Mass Spectrometry (MS).

  • Structural Confirmation:

    • Verify the chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy. This will confirm that the desired isomer was synthesized and that the compound has not degraded.

  • Solubility Check:

    • Visually inspect your stock solution for any precipitation. Undissolved ligand will lead to an inaccurate concentration.

Step 2: Optimize Buffer Conditions

The buffer composition, particularly pH and ionic strength, can dramatically affect the binding affinity of a dicarboxylic acid ligand.

The Critical Role of pH: The ionization state of the carboxylic acid groups is pH-dependent. For optimal ionic interactions, the pH of the buffer should be above the pKa of the carboxylic acids, leading to their deprotonation and negative charge. Conversely, the protonation state of key amino acid residues in the protein's binding pocket is also pH-dependent.

Protocol: pH Screening

  • Determine the Optimal pH Range:

    • Prepare a series of buffers with pH values ranging from 6.0 to 8.0 in 0.5 unit increments (e.g., MES for pH 6.0-6.5, PIPES for pH 6.5-7.0, HEPES for pH 7.0-7.5, and Tris for pH 7.5-8.0).

    • Perform your binding assay at each pH to identify the optimal condition.

Ionic Strength Considerations: High salt concentrations can shield electrostatic interactions, potentially weakening the binding of your charged ligand.

Protocol: Ionic Strength Titration

  • Vary Salt Concentration:

    • Using the optimal pH determined above, prepare buffers with varying concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM).

    • Evaluate the binding affinity at each salt concentration to find the ideal ionic strength.

Parameter Recommended Range Rationale
pH 6.0 - 8.0To optimize the ionization state of both the ligand's carboxylic acids and the protein's binding site residues.
Buffer MES, PIPES, HEPES, TrisSelect a buffer with a pKa close to the desired experimental pH.
Ionic Strength (NaCl) 50 - 200 mMTo balance the need for physiological conditions with the potential for charge screening at high salt concentrations.

Step 3: Investigate Ligand Aggregation

Small molecules, particularly those with hydrophobic moieties like the propyl group, can form aggregates in solution. These aggregates can lead to a variety of artifacts, including apparent low affinity, poor reproducibility, and non-specific binding.

Protocol: Assessing and Mitigating Aggregation

  • Dynamic Light Scattering (DLS):

    • Use DLS to detect the presence of aggregates in your ligand stock solution and in the final assay buffer.

  • Detergent Addition:

    • Include a low concentration of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically 0.005% - 0.05%), in your assay buffer to help prevent aggregation.[4]

  • Solubility Enhancement:

    • If solubility is a concern, consider adding a small amount of an organic co-solvent like DMSO to your assay buffer. However, be mindful that high concentrations of DMSO can denature proteins. Keep the final DMSO concentration below 5%, and ideally as low as possible.

Step 4: Evaluate Assay-Specific Parameters

The specifics of your chosen binding assay (e.g., ELISA, SPR, ITC) can also contribute to low observed affinity.

For Surface-Based Assays (e.g., SPR, BLI):

  • Immobilization Chemistry: Ensure that the protein immobilization strategy does not block or alter the ligand binding site.

  • Non-Specific Binding: Use appropriate blocking agents (e.g., BSA, casein) to minimize non-specific binding of the ligand to the sensor surface.[5]

For Solution-Based Assays (e.g., ITC, MST):

  • Concentration Accuracy: Precisely determine the concentrations of both the ligand and the protein. Inaccurate concentrations are a common source of error in affinity measurements.

  • Equilibration Time: Ensure that the binding reaction has reached equilibrium before taking measurements. This is particularly important for interactions with slow kinetics.[4]

Q2: My binding curves show poor saturation and a high degree of non-specific binding. What could be the cause?

This often points to issues with ligand aggregation or non-specific interactions with components of the assay system.

Troubleshooting Workflow for Poor Saturation and High Non-Specific Binding

start Problem: Poor Saturation & High Non-Specific Binding step1 Step 1: Investigate Ligand Aggregation - Perform DLS on ligand stock - Test addition of non-ionic detergent (e.g., 0.01% Tween-20) start->step1 step2 Step 2: Optimize Blocking - Increase concentration of blocking agent (e.g., BSA, casein) - Test different blocking agents step1->step2 If aggregation is not the issue step3 Step 3: Modify Assay Buffer - Adjust ionic strength (e.g., increase NaCl concentration) - Include additives like glycerol (5-10%) to reduce non-specific interactions step2->step3 step4 Step 4: Control for Non-Specific Interactions - Use a structurally similar but inactive control compound - For SPR/BLI, use a reference surface step3->step4 end Resolution: Improved Saturation & Reduced Non-Specific Binding step4->end

Caption: A logical workflow for troubleshooting poor saturation and high non-specific binding.

III. Frequently Asked Questions (FAQs)

Q: What is the likely charge state of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid at physiological pH (7.4)?

A: With a predicted pKa of around 3.24 for the parent compound's carboxylic acids, both carboxylic acid groups on your ligand will be deprotonated and carry a negative charge at pH 7.4.[2][3] This makes electrostatic interactions a key driver of its binding to positively charged residues in the protein binding pocket.

Q: Could the N-propyl group be sterically hindering the binding of the ligand?

A: It is possible. The addition of the propyl group adds bulk to the pyrazole ring.[2] If the binding pocket is sterically constrained, this group may clash with amino acid residues, leading to a decrease in binding affinity compared to a smaller N-substituent or the unsubstituted parent compound.

Q: Are there any known issues with the stability of pyrazole-dicarboxylic acids?

A: Pyrazole rings are generally stable. The dicarboxylic acid moiety is also stable under typical assay conditions. However, it is always good practice to prepare fresh stock solutions and store them appropriately (e.g., at -20°C or -80°C) to minimize the risk of degradation over time.

Q: How can I improve the solubility of my ligand in aqueous buffers?

A: Dicarboxylic acids are generally more soluble in basic solutions where they are deprotonated.[6] If you are experiencing solubility issues, you can try the following:

  • Prepare your stock solution in a buffer with a pH above the pKa of the carboxylic acids (e.g., pH 8.0).

  • Use a small amount of an organic co-solvent like DMSO in your stock solution.

  • Sonication can also help to dissolve the compound.

Q: What alternative techniques can I use to validate a weak binding interaction?

A: For weak interactions (in the micromolar to millimolar range), techniques that are less prone to artifacts from multiple washing steps are often more suitable. Consider the following:

  • Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the interaction in solution.

  • MicroScale Thermophoresis (MST): A solution-based method that requires a small amount of sample.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed information about the binding interface and affinity, particularly through techniques like saturation transfer difference (STD) NMR.

IV. Experimental Workflow and Data Interpretation

A well-designed experiment is crucial for obtaining reliable binding data. The following diagram illustrates a general workflow for a binding assay.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_ligand Prepare Ligand Stock (QC: HPLC, MS, NMR) setup_assay Set up Assay (Titration Series) prep_ligand->setup_assay prep_protein Prepare Protein Stock (QC: SDS-PAGE, DLS) prep_protein->setup_assay prep_buffer Prepare Assay Buffer (pH, Ionic Strength) prep_buffer->setup_assay incubation Incubate to Equilibrium setup_assay->incubation measurement Measure Binding Signal incubation->measurement data_processing Process Raw Data (e.g., background subtraction) measurement->data_processing curve_fitting Fit Binding Curve (e.g., to a one-site binding model) data_processing->curve_fitting kd_determination Determine Kd curve_fitting->kd_determination

Caption: A generalized experimental workflow for a ligand binding assay.

V. References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. (2022). [Link]

  • Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health. (2017). [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. National Institutes of Health. (2025). [Link]

  • pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). European Journal of Organic Chemistry. (2017). [Link]

  • Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor. National Institutes of Health. (2021). [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. (2021). [Link]

  • Improvement of dicarboxylic acid production with Methylorubrum extorquens by reduction of product reuptake. National Institutes of Health. (2022). [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. (2020). [Link]

  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Publications. (2018). [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. (2021). [Link]

  • Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. National Institutes of Health. (2021). [Link]

  • Carboxylic Acid Passivated Metal Oxide Nanocrystals, Ligand Exchange Characteristics of a New Binding Motif. CORE. (2015). [Link]

  • Supramolecular Protection of Carboxylic Acids via Hydrogen Bonding: Selectivity, Reversibility, and Design Principles. ResearchGate. (2025). [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. (2025). [Link]

  • Dicarboxylic acid solubility. Reddit. (2023). [Link]

  • Dicarboxylic acid as a linker to improve the content of amorphous drug in drug-in-polymer film: Effects of molecular mobility, electrical conductivity and intermolecular interactions. National Institutes of Health. (2020). [Link]

  • Can anyone help me to design a ligand-binding assay for detecting weak protein interactions?. ResearchGate. (2015). [Link]

  • pKa Data Compiled by R. Williams. ACS. (2022). [Link]

  • 3,5-Pyrazoledicarboxylic acid monohydrate. ResearchGate. (2000). [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Erciyes University. (2012). [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-Propyl-1H-Pyrazole-3,5-Dicarboxylic Acid Coordination

Welcome to the Technical Support Center for coordination chemistry involving 1-propyl-1H-pyrazole-3,5-dicarboxylic acid (PrPzDC). This guide is designed for researchers, materials scientists, and drug development profess...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for coordination chemistry involving 1-propyl-1H-pyrazole-3,5-dicarboxylic acid (PrPzDC). This guide is designed for researchers, materials scientists, and drug development professionals engineering Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs). Here, we address the specific kinetic and thermodynamic challenges introduced by the bulky N1-propyl substituent and provide field-proven strategies to successfully isolate high-dimensionality frameworks.

Mechanistic Insights: The Steric Bottleneck

The fundamental challenge in coordinating PrPzDC lies in the N1-propyl shielding effect . In unsubstituted pyrazole-3,5-dicarboxylic acid, the N1 and N2 nitrogens, along with the C3 and C5 carboxylates, offer multidirectional chelation pockets that readily form 3D networks. However, the introduction of the sp³-hybridized propyl chain at N1 creates a conical "sweep volume" due to free rotation.

This steric bulk physically blocks incoming metal cations from accessing the N2-C5 chelation pocket. Consequently, the ligand is often forced into a bridging mode rather than a chelating mode, which thermodynamically favors the formation of low-dimensional (0D or 1D) structures . Furthermore, the hydrophobic propyl group desolvates the local microenvironment around the C5-carboxylic acid, effectively raising its local pKₐ and making complete deprotonation difficult without targeted intervention.

Mechanism L 1-Propyl-1H-Pyrazole- 3,5-Dicarboxylic Acid S Steric Hindrance at C5 & N2 Coordination Sites L->S N1-Propyl Bulk T Thermal Activation (Solvothermal >120°C) S->T Strategy 1 C Co-Ligand Insertion (e.g., 4,4'-Bipyridine) S->C Strategy 2 M Modulator Addition (Acetic Acid / TEA) S->M Strategy 3 O1 Overcomes Kinetic Barrier T->O1 O2 Expands Framework Pores C->O2 O3 Controls Deprotonation Rate M->O3 Final Successful 3D Coordination Polymer O1->Final O2->Final O3->Final

Mechanistic pathways to overcome N1-propyl steric hindrance in coordination networks.

Troubleshooting Guide & FAQs

Q1: My syntheses keep yielding amorphous powders instead of crystals. How do I fix this? A1: Amorphous precipitation occurs when metal-ligand coordination is too rapid, leading to kinetic clashing where the bulky propyl groups trap the growing lattice in a disordered state. Solution: Implement a modulator-assisted approach . Add a monocarboxylic acid (like acetic acid or benzoic acid) at 10–50 equivalents relative to the ligand. The modulator competes with PrPzDC for metal sites, slowing down the crystallization rate and allowing the system to find the thermodynamically stable, ordered crystalline phase.

Q2: My crystal structures only show 1D chains. How can I force 3D framework formation? A2: The N1-propyl group blocks the multidirectional connectivity normally seen in unsubstituted pyrazole-3,5-dicarboxylic acids. Solution: Introduce a secondary bridging ligand (e.g., 1,2-bis(4-pyridyl)ethane or 4,4'-bipyridine). The PrPzDC will form 1D or 2D metal-carboxylate layers, while the secondary N-donor ligand acts as a "pillar" to connect these layers into a 3D architecture. This spaces out the metal nodes, giving the propyl group room to reside in the pores without disrupting the lattice .

Q3: The C5-carboxylic acid remains protonated in my complex. Why is this happening? A3: The hydrophobic propyl chain creates a microenvironment that alters the local pKₐ of the adjacent C5-carboxylic acid, making it thermodynamically harder to deprotonate than the C3-carboxylic acid. Solution: Adjust the pH using a non-nucleophilic base like Triethylamine (TEA) instead of NaOH. TEA facilitates deprotonation in organic solvents (DMF/DEF) without competing for metal coordination sites. Self-Validation: Check the FT-IR spectrum of your product; a shift of the C=O stretching band from ~1700 cm⁻¹ (protonated) to ~1600 cm⁻¹ (coordinated carboxylate) confirms successful deprotonation.

Standardized Experimental Protocols

Protocol A: Co-Ligand Assisted Solvothermal Synthesis (Yielding 3D Networks)

This protocol utilizes thermal activation and pillar-layer expansion to bypass steric bottlenecks.

  • Ligand Dissolution: Dissolve 0.1 mmol of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid and 0.1 mmol of 4,4'-bipyridine in 5.0 mL of N,N-Dimethylformamide (DMF).

  • Metal Preparation: Dissolve 0.2 mmol of the target metal salt (e.g., Zn(NO₃)₂·6H₂O) in 5.0 mL of distilled water.

  • Mixing & pH Adjustment: Combine the solutions in a 20 mL Teflon-lined stainless steel autoclave. Add exactly 2 drops of Triethylamine (TEA) to ensure complete deprotonation of the C5-carboxylate.

  • Thermal Activation: Seal the autoclave and heat at 120°C for 72 hours. Causality: The elevated temperature provides the necessary kinetic energy to overcome the steric barrier of the propyl group.

  • Controlled Cooling: Cool the system at a strict rate of 2°C/hour down to room temperature to prevent kinetic trapping and ensure single-crystal growth.

  • Harvesting: Wash the resulting crystals with DMF (3 × 5 mL) and Ethanol (3 × 5 mL), then dry under vacuum at 60°C.

Protocol B: Modulator-Assisted Room Temperature Crystallization

Designed for highly sensitive metals (e.g., Cu²⁺) where solvothermal conditions cause ligand decomposition.

  • Ligand & Modulator Mixture: Dissolve 0.1 mmol of PrPzDC in 4.0 mL of N,N-Diethylformamide (DEF). Add 2.0 mmol of glacial acetic acid (20x equivalent). Causality: The high concentration of modulator ensures competitive binding, critical for slowing down the nucleation rate.

  • Metal Layering: Dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O in 4.0 mL of Ethanol.

  • Diffusion Setup: In a narrow glass tube, carefully layer the metal/ethanol solution over the ligand/DEF solution.

  • Incubation: Allow the tube to stand undisturbed at room temperature for 14–21 days until block-like single crystals form at the interface.

Workflow Step1 Step 1 Ligand & Metal Dissolution Step2 Step 2 Co-ligand & Modulator Addition Step1->Step2 Step3 Step 3 Solvothermal Heating (120°C) Step2->Step3 Step4 Step 4 Controlled Cooling (2°C/hr) Step3->Step4 Step5 Step 5 Washing & Activation Step4->Step5

Standardized solvothermal workflow for hindered pyrazole-based coordination polymers.

Data Presentation: Troubleshooting Matrix

Use the following self-validating matrix to diagnose and correct experimental deviations during PrPzDC coordination.

ObservationPrimary CauseRecommended AdjustmentExpected Outcome
Immediate amorphous precipitate Kinetic clashing; reaction rate is too fast.Add Acetic Acid (10x–50x eq) as a modulator.Slower growth; formation of single crystals.
1D Coordination Polymer only Steric blocking of 3D propagation by the propyl group.Add 4,4'-bipyridine (1x eq) as a structural pillar.3D Pillar-Layer Framework.
Incomplete deprotonation (IR: ~1700 cm⁻¹)Local pKₐ shift at C5-COOH due to hydrophobicity.Add Triethylamine (TEA) to reach pH 6.0–6.5.Full deprotonation (IR: ~1600 cm⁻¹).
Poor ligand solubility Hydrophobic propyl chain limits aqueous solubility.Switch solvent system from H₂O to a DMF/EtOH mixture.Complete dissolution; clear precursor solution.

References

  • Chen, X.-Y., Goff, G. S., Scott, B. L., Janicke, M. T., & Runde, W. (2013). "Solid-State and Solution-State Coordination Chemistry of Lanthanide(III) Complexes with (Pyrazol-1-yl)acetic Acid." Inorganic Chemistry, 52(6), 3217-3224.[Link]

  • Klongdee, F., Leelasubcharoen, S., Youngme, S., & Boonmak, J. (2021). "Sonochemical synthesis of a trinuclear Cu(II) complex with open coordination sites for the differentiable optical detection of volatile amines." RSC Advances, 11, 12218-12226.[Link]

Optimization

Technical Support Center: Minimizing Byproducts in the Synthesis of 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid

Welcome to the technical support center for the synthesis of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with byproduct formation in this multi-step synthesis. We provide in-depth, cause-and-effect troubleshooting guides and validated protocols to enhance reaction efficiency, product purity, and yield.

The synthesis of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid typically involves two key stages: the formation of the pyrazole-3,5-dicarboxylic acid core, followed by the N-alkylation with a propyl group. Each stage presents unique challenges, from incomplete reactions to the formation of stubborn regioisomers. This document addresses the most common issues encountered in a practical, question-and-answer format.

Section 1: Troubleshooting the Pyrazole-3,5-dicarboxylic Acid Core Synthesis

The initial formation of the heterocyclic core is foundational. Byproducts at this stage will complicate subsequent steps and purification. The most common laboratory-scale method is the oxidation of 3,5-dimethylpyrazole.

FAQ 1.1: I am attempting the oxidation of 3,5-dimethylpyrazole with potassium permanganate and my yield of the desired dicarboxylic acid is low, with a significant amount of a mono-acid byproduct identified.

Probable Cause: This issue points directly to incomplete oxidation. The conversion of the two methyl groups to carboxylic acids is a stepwise process. Insufficient oxidant, inadequate reaction time, or suboptimal temperature can lead to the formation of 5-methyl-1H-pyrazole-3-carboxylic acid as a major byproduct.[1]

Solutions & Protocol:

  • Stoichiometry of Oxidant: The stoichiometry is critical. For every mole of 3,5-dimethylpyrazole, at least four moles of potassium permanganate (KMnO₄) are theoretically required for the complete oxidation of both methyl groups. It is advisable to use a slight excess of KMnO₄ to drive the reaction to completion.

  • Temperature Control: The reaction is highly exothermic. The temperature should be carefully maintained, typically between 70-90°C.[1] If the temperature is too low, the reaction rate will be slow and may stall at the mono-acid stage. If it is too high, the risk of side reactions and decomposition increases.

  • Controlled Addition: Add the potassium permanganate in small portions to the heated solution of 3,5-dimethylpyrazole in water. This allows for better temperature management and prevents localized overheating.[2]

  • Reaction Time: Ensure the reaction is stirred vigorously for a sufficient duration (typically 2-3 hours) after the final addition of KMnO₄ to allow for complete conversion.

Section 2: Troubleshooting the N-Propylation of Pyrazole-3,5-dicarboxylic Acid

This step is the most frequent source of challenging byproduct mixtures. The primary difficulty lies in controlling the site of alkylation on the pyrazole ring.

FAQ 2.1: My main problem is the formation of a mixture of N1-propyl and N2-propyl regioisomers during the alkylation step. How can I achieve high regioselectivity?

Probable Cause: The two nitrogen atoms in the pyrazole ring have similar nucleophilicity, and tautomerization can further complicate selectivity.[3] Alkylation without careful control of conditions often results in a mixture of N1 and N2 isomers, which can be very difficult to separate due to their similar physical properties.[4][5] The outcome of the reaction is a delicate balance of steric hindrance, solvent effects, and the nature of the base used.

Solutions & Protocol:

Regioselectivity is governed by several factors that can be manipulated to favor the desired N1-propyl isomer.[4]

  • Choice of Base and Solvent: This is the most influential factor. Using a potassium base in a polar aprotic solvent is a well-documented strategy for favoring N1 alkylation.

    • Recommended System: Potassium carbonate (K₂CO₃) in Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). The potassium cation coordinates with the pyrazole nitrogen atoms, and in polar aprotic solvents, this interaction often directs the alkylating agent to the less sterically hindered N1 position.[4]

  • Steric Hindrance: While the propyl group is not exceptionally bulky, steric factors still play a role. The carboxylate groups at the 3 and 5 positions create a more sterically crowded environment around the N2 atom, naturally favoring attack at the N1 position. This effect can be enhanced by the choice of reaction conditions.

  • Temperature: Perform the reaction at a moderate temperature (e.g., room temperature to 50°C). Lower temperatures can enhance the kinetic control of the reaction, often favoring the less hindered product.

dot

start Start: N-Propylation Reaction problem Problem: Mixture of N1 and N2 Regioisomers start->problem solution1 Primary Strategy: Change Base/Solvent System problem->solution1 Dominant Factor solution2 Secondary Strategy: Optimize Temperature problem->solution2 Fine-Tuning sub_sol1 Implement: K₂CO₃ in DMF/DMSO (Favors N1-Alkylation) solution1->sub_sol1 sub_sol2 Action: Lower Reaction Temp. (e.g., 25-40°C) Enhances Kinetic Control solution2->sub_sol2 outcome Result: Improved N1 Regioselectivity (>95%) sub_sol1->outcome sub_sol2->outcome

Caption: Decision workflow for improving N1-propylation regioselectivity.

FAQ 2.2: During N-propylation, I'm observing the formation of propyl esters in addition to my target N-propylated product. How do I prevent this O-alkylation?

Probable Cause: The carboxylate anions, formed under basic conditions, are also nucleophilic and can compete with the pyrazole nitrogens for the propylating agent (e.g., 1-bromopropane). This side reaction is more prevalent with stronger bases or at higher temperatures.

Solutions:

  • Use a Weaker Base: A mild base like potassium carbonate (K₂CO₃) is generally sufficient to deprotonate the pyrazole N-H without fully deprotonating both carboxylic acids to a high equilibrium concentration. Stronger bases like sodium hydride (NaH) or potassium tert-butoxide will significantly increase the concentration of the carboxylate nucleophile, promoting O-alkylation.

  • Control Stoichiometry of Base: Use only a slight excess of base (e.g., 1.1 to 1.5 equivalents per pyrazole N-H). A large excess of base will increase the rate of esterification.

  • Protecting Group Strategy (Advanced): For syntheses where esterification remains a persistent issue, the carboxylic acids can be protected prior to N-alkylation, typically as methyl or ethyl esters. The N-propylation is then performed, followed by saponification (ester hydrolysis) to reveal the carboxylic acids. This adds steps but provides complete control.

Section 3: Recommended Protocol & Data Summary

This section provides a validated starting protocol for the two-step synthesis and a summary of how key parameters influence byproduct formation.

Step-by-Step Protocol: Synthesis of 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid

Part A: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid [1][2]

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3,5-dimethylpyrazole (1.0 eq) in water (approx. 10 mL per gram of pyrazole).

  • Heating: Heat the solution to 70°C with vigorous stirring.

  • Oxidant Addition: Prepare a solution of potassium permanganate (4.2 eq) in water. Add this solution portion-wise to the pyrazole solution, ensuring the internal temperature does not exceed 90°C.

  • Reaction: After the addition is complete, continue stirring at 85-90°C for 2-3 hours.

  • Workup: Cool the mixture to room temperature. Filter off the manganese dioxide (MnO₂) precipitate and wash it thoroughly with hot water.

  • Isolation: Combine the filtrates and acidify with concentrated HCl to pH 2. A white precipitate will form. Cool the mixture in an ice bath for 1 hour.

  • Purification: Collect the white solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-pyrazole-3,5-dicarboxylic acid.

Part B: N-Propylation of 1H-Pyrazole-3,5-dicarboxylic Acid [4]

  • Setup: To a round-bottom flask, add 1H-pyrazole-3,5-dicarboxylic acid (1.0 eq) and anhydrous DMF (approx. 15 mL per gram of acid).

  • Base Addition: Add potassium carbonate (1.5 eq) to the suspension.

  • Stirring: Stir the mixture at room temperature for 30 minutes.

  • Alkylating Agent: Add 1-bromopropane (1.1 eq) dropwise.

  • Reaction: Stir the reaction at 40-50°C for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Pour the reaction mixture into ice water and acidify to pH 2 with HCl.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 1: Influence of Reaction Parameters on Byproduct Formation
ParameterConditionEffect on ByproductsRationale
Base (N-Alkylation) Strong (NaH, KOtBu)↑ O-alkylation (Ester)Increases concentration of carboxylate nucleophile.
Weak (K₂CO₃, Cs₂CO₃)↓ O-alkylation, ↑ N1/N2 ratioPreferentially deprotonates pyrazole N-H.[4]
Solvent (N-Alkylation) Polar Aprotic (DMF, DMSO)↑ N1 selectivitySolvates the cation, influencing its coordination and steric direction.[4]
Nonpolar (Toluene)↓ N1 selectivityMay lead to aggregation and reduced selectivity.
Temperature (Oxidation) < 70°C↑ Mono-acid byproductInsufficient energy for complete oxidation.[1]
Temperature (N-Alkylation) > 60°C↑ O-alkylation & N2 isomerReduces kinetic control, allowing thermodynamically competitive pathways.

Section 4: General Purification Strategies

FAQ 4.1: How can I effectively purify the final 1-propyl-1H-pyrazole-3,5-dicarboxylic acid from remaining starting material and isomers?

Probable Cause: Even under optimized conditions, small amounts of byproducts like the N2-isomer or unreacted starting material may persist. Their similar acidic nature can make purification challenging.

Solutions:

  • Recrystallization: This is the most effective method for this class of compounds. Since the target molecule is a crystalline solid, careful selection of a solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can effectively remove minor impurities.

  • Acid-Base Extraction: A thorough acidic workup (as described in the protocol) is crucial. It ensures that all carboxylic acid-containing compounds are protonated and can be extracted into an organic solvent, leaving behind any water-soluble inorganic salts. This step also helps remove any highly polar, water-soluble impurities.

  • Chromatography (Preparative HPLC): For very challenging separations where regioisomers are present in significant amounts, preparative reverse-phase HPLC is the most powerful tool. This method can separate compounds with very slight differences in polarity.

dot

cluster_0 Synthesis Stage 1: Core Formation cluster_1 Synthesis Stage 2: N-Propylation start1 3,5-Dimethylpyrazole process1 Oxidation (KMnO₄) start1->process1 product1 1H-Pyrazole-3,5- dicarboxylic Acid process1->product1 byproduct1 Byproduct: 5-Methyl-1H-pyrazole- 3-carboxylic acid process1->byproduct1 process2 N-Alkylation (1-Bromopropane, K₂CO₃) product1->process2 product2 Target Product: 1-Propyl-1H-pyrazole-3,5- dicarboxylic Acid process2->product2 byproduct2 Byproducts: - N2-propyl isomer - Propyl esters (O-alkylation) process2->byproduct2

Caption: Overall synthetic pathway and major byproduct checkpoints.

References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem Technical Support.
  • Lohmer, R., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

  • Bekkali, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]

  • White, C. J., et al. (2016). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

  • Reinsch, H., et al. (2022). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Inorganic Chemistry. [Link]

  • Wang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]

  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem Technical Support.
  • Obydennov, D. L., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

  • Kharaneko, O. V., et al. (2016). Synthesis of 1H-pyrazole-3,5-dicarboxylic acid and 5-methyl-1H-pyrazole-3-carboxylic acid. Russian Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes: Cyclocondensation Reactions for Pyrazole Ring Formation.
  • BenchChem. (2025). Knorr Pyrazole Synthesis: A Detailed Protocol.
  • German Patent DE102009060150A1. (2011). Process for the purification of pyrazoles.

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Troubleshooting

Technical Support Center: Recrystallization of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid

Welcome to the technical support guide for the purification of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the recrystallization of this compound. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.

The Science of Solvent Selection for Dicarboxylic Acids

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1] An ideal recrystallization solvent should dissolve the target compound sparingly or not at all at room temperature but should dissolve it completely at the solvent's boiling point.[1][2] For 1-propyl-1H-pyrazole-3,5-dicarboxylic acid, the molecular structure guides our initial solvent choices. The presence of two carboxylic acid groups makes the molecule highly polar and capable of strong hydrogen bonding. The propyl group adds a degree of non-polar character. Therefore, polar protic solvents are generally excellent candidates to investigate.[3]

The four primary criteria for an effective recrystallization solvent are:

  • The compound should be soluble in the hot solvent but insoluble or sparingly soluble in the cold solvent.[4]

  • The impurities should either be completely soluble in the cold solvent or completely insoluble in the hot solvent.[2]

  • The solvent's boiling point should be lower than the melting point of the compound to prevent "oiling out".[4]

  • The solvent must be chemically inert and not react with the compound being purified.[2]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during the purification of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid.

Q1: What are the best starting solvents to screen for recrystallizing 1-propyl-1H-pyrazole-3,5-dicarboxylic acid?

A1: Given the polar nature of the two carboxylic acid functional groups, polar protic solvents are the most logical starting point. Dicarboxylic acids often exhibit good solubility in hot water or aqueous alcohol mixtures.[3] For pyrazole derivatives, alcohols are also a common choice.[5]

Recommended Solvents for Initial Screening:

  • Water: Often a good choice for polar, hydrogen-bonding molecules like dicarboxylic acids.

  • Ethanol or Methanol: These alcohols can effectively dissolve many pyrazole-based compounds.[6][7]

  • Acetic Acid: A polar protic solvent that can be effective for dissolving carboxylic acids.[8]

  • Mixed Solvent Systems: If the compound is too soluble in one solvent and insoluble in another, a solvent pair can be ideal.[8] Common pairs for compounds like this include:

    • Ethanol/Water[8]

    • Methanol/Water

    • Acetic Acid/Water[8]

Q2: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

A2: "Oiling out" occurs when the solid melts and comes out of solution as a liquid rather than crystallizing. This is a common issue, often happening when the boiling point of the solvent is higher than the melting point of the compound or when significant impurities are present, depressing the melting point.[3][9]

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, then allow it to cool more slowly.[10]

  • Lower the Solvent Boiling Point: If you are using a high-boiling point solvent, consider switching to one with a lower boiling point.

  • Use a Mixed Solvent System: Dissolve the compound in a minimum of a "good" hot solvent (e.g., ethanol) where it is very soluble. Then, slowly add a "poor" hot solvent (e.g., water) until the solution becomes faintly cloudy (turbid). Add a few drops of the "good" solvent to clarify the solution and then cool slowly.[6]

  • Promote Slower Cooling: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can also help.[10]

Q3: No crystals are forming, even after cooling in an ice bath. What's the problem?

A3: The lack of crystal formation typically indicates that the solution is not supersaturated. This can happen for a couple of key reasons.

Troubleshooting Steps:

  • Too Much Solvent Was Used: This is the most common cause.[9] If the solution is not saturated enough, crystals will not form upon cooling.

    • Solution: Gently boil off a portion of the solvent to increase the concentration of your compound.[10] Once the volume is reduced, allow the solution to cool again.

  • Lack of Nucleation Sites: Crystal growth requires an initial point of nucleation.

    • Solution 1: Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic scratches can provide nucleation sites for crystal growth.[9]

    • Solution 2: Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.[10]

Q4: My final yield is very low. How can I improve it?

A4: A low yield suggests that a significant amount of your product remained dissolved in the mother liquor after filtration.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent necessary to fully dissolve your crude product. Adding a large excess will keep more of your product in solution upon cooling.[9]

  • Ensure Complete Cooling: Solubility decreases with temperature.[1] Ensure you have allowed the flask to cool to room temperature first, and then let it sit in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation before filtration.[8]

  • Use Ice-Cold Washing Solvent: When washing the collected crystals in the funnel, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature solvent will re-dissolve some of your product.[4]

  • Check the Mother Liquor: If you have kept the filtrate (mother liquor), you can try to recover a second crop of crystals by boiling off more solvent and re-cooling. Note that this second crop may be less pure than the first.

Data & Protocols

Solvent Selection Summary Table

The following table provides a starting point for your solvent screening experiments. The "Suitability Rationale" is based on the chemical properties of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid.

SolventBoiling Point (°C)PolaritySuitability Rationale
Water 100High (Polar Protic)Excellent for dissolving polar dicarboxylic acids at high temperatures. High boiling point allows for a large solubility differential upon cooling.[4]
Ethanol 78Medium (Polar Protic)Often a good solvent for pyrazole derivatives.[5][6] Can be used alone or in a mixture with water.
Methanol 65Medium (Polar Protic)Similar to ethanol but with a lower boiling point. Can be a good choice if "oiling out" is an issue in higher-boiling solvents.[7]
Acetic Acid 118High (Polar Protic)Effective for dissolving carboxylic acids, but its high boiling point can make it difficult to remove from the final crystals.[8]
Ethyl Acetate 77Medium (Polar Aprotic)May be useful as part of a mixed-solvent system (e.g., with hexane) if the compound is not soluble enough in alcohols.[6]
Hexane 69Low (Non-Polar)Unlikely to be a good primary solvent but can be an effective "poor" solvent (anti-solvent) in a mixed-solvent system.[8]
General Recrystallization Protocol

This protocol outlines a standard single-solvent recrystallization workflow.

1. Dissolution: a. Place the crude 1-propyl-1H-pyrazole-3,5-dicarboxylic acid in an Erlenmeyer flask. b. Add a minimal amount of the selected solvent to create a slurry.[8] c. Heat the mixture to a gentle boil on a hot plate while stirring. d. Add more hot solvent in small portions until the solid just completely dissolves. Avoid adding a large excess.[8]

2. Hot Filtration (if necessary): a. If there are insoluble impurities (e.g., dust, sand) in the hot solution, a hot filtration is required. b. Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask. c. To prevent premature crystallization, add a small amount of boiling solvent to the funnel and flask.[8] d. Pour the hot solution through the filter paper quickly.

3. Cooling and Crystallization: a. Remove the flask from the heat source and cover it. b. Allow the solution to cool slowly to room temperature on the benchtop. Rapid cooling can trap impurities.[10] c. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[8]

4. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[4] c. Allow the crystals to dry on the filter paper with the vacuum running. d. Transfer the dried crystals to a watch glass for final drying in a desiccator or a low-temperature vacuum oven.

Visual Workflow

Solvent Selection Decision Diagram

The following diagram illustrates the logical workflow for selecting a suitable recrystallization solvent system.

Solvent_Selection start Start: Crude Compound + Small Amount of Test Solvent test_rt Test Solubility at Room Temp start->test_rt soluble_rt Result: Soluble (Solvent is too good) test_rt->soluble_rt Yes insoluble_rt Result: Insoluble test_rt->insoluble_rt No reject1 Reject Solvent soluble_rt->reject1 test_hot Heat to Boiling Test Solubility insoluble_rt->test_hot insoluble_hot Result: Insoluble (Solvent is too poor) test_hot->insoluble_hot No soluble_hot Result: Soluble test_hot->soluble_hot Yes reject2 Reject Solvent insoluble_hot->reject2 cool Cool to Room Temp & then Ice Bath soluble_hot->cool crystals Abundant Crystals Form (Good Single Solvent) cool->crystals Yes no_crystals Few or No Crystals Form (Consider Mixed Solvent) cool->no_crystals No

Caption: A workflow for systematically selecting a suitable recrystallization solvent.

References
  • Recrystallization-1.pdf. (n.d.).
  • recrystallization.pdf. (n.d.).
  • Experiment : Recrystallization – Part I: Solvent Selectio nn. (n.d.). Science Learning Center.
  • Finding the best solvent for recrystallisation student sheet. (2021, September). Education in Chemistry.
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. (n.d.). Benchchem.
  • Technical Support Center: 4-Fluorobenzene-1,3-dicarboxylic Acid Purification. (n.d.). Benchchem.
  • DE102009060150A1 - Process for the purification of pyrazoles. (n.d.). Google Patents.
  • Technical Support Center: Purifying Long-Chain Dicarboxylic Acids. (n.d.). Benchchem.
  • Recrystallization techniques for purifying pyrazole compounds. (n.d.). Benchchem.
  • What solvent should I use to recrystallize pyrazoline? (2017, April 23). ResearchGate.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. (n.d.). Longdom Publishing.
  • Fragment-Guided Discovery of Pyrazole Carboxylic Acid Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2 Related Factor 2 (KEAP1:NRF2) Protein−Protein Interaction. (2021, October 27). Journal of Medicinal Chemistry - ACS Publications.
  • Problems with Recrystallisations. (n.d.). Chemistry Teaching Labs - University of York.
  • Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. (2001, December 29). The Journal of Organic Chemistry - ACS Publications.
  • Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022, November 14). Technical Disclosure Commons.
  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (n.d.).

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Reference Data & Comparative Studies

Validation

Reticular Engineering of Metal-Organic Frameworks: A Comparative Guide to N-Alkylated Pyrazole-3,5-Dicarboxylates (Ethyl vs. Propyl)

The base ligand 1H-pyrazole-3,5-dicarboxylic acid (H3PZDC) is a cornerstone in the synthesis of robust, highly porous Metal-Organic Frameworks (MOFs), most notably the zirconium-based MOF-802[1]. However, the unfunctiona...

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Author: BenchChem Technical Support Team. Date: March 2026

The base ligand 1H-pyrazole-3,5-dicarboxylic acid (H3PZDC) is a cornerstone in the synthesis of robust, highly porous Metal-Organic Frameworks (MOFs), most notably the zirconium-based MOF-802[1]. However, the unfunctionalized pyrazole nitrogen (N-H) is susceptible to protonation and deprotonation, which can drastically alter framework charge, proton conductivity, and moisture retention[2].

To overcome these limitations and engineer specific pore environments, researchers employ N-alkylation. This reticular chemistry strategy blocks the acidic N-H site while simultaneously tuning the pore aperture and internal hydrophobicity of the resulting MOF[3]. This guide provides an objective, in-depth comparison of two critical derivatives: 1-ethyl-1H-pyrazole-3,5-dicarboxylic acid [] and 1-propyl-1H-pyrazole-3,5-dicarboxylic acid [5], detailing their physicochemical impacts and providing field-proven experimental protocols.

The Reticular Logic of N-Alkylation

The choice of alkyl chain length directly dictates the thermodynamic and kinetic behavior of the resulting MOF. By extending the aliphatic chain from an ethyl to a propyl group, researchers can systematically transition a MOF from a high-capacity storage material to a highly selective kinetic separation medium.

ReticularLogic Base 1H-Pyrazole-3,5-dicarboxylic acid (Base Ligand) Ethyl 1-Ethyl Derivative (-CH2CH3) Base->Ethyl N-Alkylation (Ethyl) Propyl 1-Propyl Derivative (-CH2CH2CH3) Base->Propyl N-Alkylation (Propyl) PoreE Moderate Pore Reduction Maintains High Capacity Ethyl->PoreE Steric Effect HydroE Baseline Hydrophobicity Moderate Water Stability Ethyl->HydroE Lipophilic Effect PoreP Significant Pore Reduction Enhances Size-Exclusion Propyl->PoreP Steric Effect HydroP High Hydrophobicity Excellent Moisture Resistance Propyl->HydroP Lipophilic Effect

Logical relationship of N-alkylation chain length on MOF physicochemical properties.

Physicochemical Comparison: Ethyl vs. Propyl

The quantitative and qualitative differences between the two ligands are summarized below. The choice between them should be driven by the specific application requirements of the target MOF.

Property1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid1-Propyl-1H-pyrazole-3,5-dicarboxylic acid
CAS Number 681015-26-9[]70965-24-1[5]
Alkyl Chain -CH2CH3-CH2CH2CH3
Steric Bulk ModerateHigh
Pore Aperture Impact Slight reduction (~0.5 Å)Significant narrowing (~1.2 Å)
Hydrophobicity (LogP trend) Baseline lipophilicityElevated lipophilicity
Primary Application High-capacity gas storage (CH4, CO2)Kinetic gas separation (CO2/N2), Humid environments

Causality in Performance Metrics

Pore Volume & Size-Exclusion

The ethyl group (-CH2CH3) provides a moderate reduction in the pore aperture relative to the parent unalkylated MOF. This is ideal for applications requiring high total uptake capacity but moderate selectivity (e.g., bulk CO2 or CH4 capture). In contrast, the propyl group (-CH2CH2CH3) extends deeper into the pore channel. This significant steric hindrance creates a strong size-exclusion effect, dramatically increasing the isosteric heat of adsorption ( Qst​ ) for small molecules like CO2 while completely blocking larger hydrocarbons (e.g., C3H8).

Moisture Stability

Zirconium-carboxylate bonds are generally robust, but the metal-oxo cluster can still be vulnerable to nucleophilic attack by water under harsh, humid conditions. The extended aliphatic chain of the propyl derivative acts as a hydrophobic "umbrella." It sterically shields the electrophilic Zr(IV) centers of the secondary building unit (SBU) from water molecules, granting the propyl-functionalized MOFs superior structural retention after prolonged exposure to high humidity.

Synthesis Kinetics

The increased lipophilicity of the propyl ligand alters its solubility profile. To prevent rapid, uncontrolled precipitation during synthesis, the propyl derivative often requires a slightly less polar solvent system (e.g., N,N-diethylformamide, DEF) compared to the ethyl derivative (which readily crystallizes in N,N-dimethylformamide, DMF).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each major step includes a validation checkpoint to confirm success before proceeding.

Workflow Step1 Ligand Selection (Ethyl vs Propyl) Step2 Solvothermal Synthesis (ZrCl4 + Ligand + Modulator) Step1->Step2 Mix in DMF/DEF Step3 Solvent Exchange & Activation (DMF -> Acetone -> Vacuum) Step2->Step3 Isolate Crystals Step4 Phase Purity Validation (PXRD & TGA) Step3->Step4 Activated MOF Step5 Gas Sorption Analysis (N2, CO2, H2O isotherms) Step4->Step5 If pure

Standardized experimental workflow for the synthesis and validation of N-alkylated Zr-MOFs.

Protocol 1: Modulated Solvothermal Synthesis

Causality: Zirconium(IV) is highly oxophilic, leading to rapid, amorphous precipitation when reacted with carboxylates. A monocarboxylic acid modulator (e.g., formic acid) competes with the dicarboxylate ligand, slowing down the coordination kinetics to yield highly crystalline, phase-pure MOFs[1].

  • Preparation: Dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of the chosen ligand (Ethyl or Propyl derivative) in 10 mL of solvent. Crucial choice: Use DMF for the ethyl ligand; use DEF for the propyl ligand to account for its higher lipophilicity.

  • Modulation: Add 2.0 mL of formic acid to the solution. Sonicate for 10 minutes until completely dissolved.

  • Crystallization: Transfer the clear solution to a 20 mL Teflon-lined stainless steel autoclave. Heat at 120 °C for 48 hours.

  • Validation Checkpoint: Inspect the reaction vial after cooling. Amorphous, gel-like precipitation indicates failed modulation (increase formic acid in the next run). A layer of distinct microcrystals at the bottom of the vial indicates successful solvothermal growth.

Protocol 2: Activation and Phase Purity Validation

Causality: Direct vacuum desolvation of high-boiling solvents (DMF/DEF) causes massive capillary forces that collapse the delicate MOF pores. Solvent exchange with a low-surface-tension, low-boiling solvent (acetone) is critical to preserve permanent porosity.

  • Solvent Exchange: Decant the mother liquor and wash the crystals three times with fresh DMF/DEF. Soak the crystals in anhydrous acetone for 3 days, replacing the acetone every 24 hours.

  • Desolvation: Transfer the acetone-exchanged MOF to a sample tube and evacuate at room temperature for 2 hours, followed by heating under dynamic vacuum at 120 °C for 12 hours.

  • Validation Checkpoint (Self-Validating System):

    • PXRD: Perform Powder X-Ray Diffraction on a small aliquot of the activated powder. Compare the experimental diffractogram against the simulated single-crystal data. If peak broadening or missing low-angle peaks occur, the framework has collapsed.

    • TGA: Run Thermogravimetric Analysis up to 400 °C. A flat plateau from 100 °C to 350 °C confirms complete solvent removal and thermal stability. Do not proceed to gas sorption if residual solvent mass loss is observed.

Protocol 3: Gas Sorption Analysis
  • Isotherm Collection: Using an automated volumetric sorption analyzer, collect a 77 K N₂ isotherm to determine the BET surface area.

  • Comparative Analysis: Collect CO₂ isotherms at 273 K and 298 K. The propyl-MOF should exhibit a steeper initial uptake at low pressures compared to the ethyl-MOF, validating the enhanced size-exclusion and higher Qst​ engineered by the bulkier alkyl chain.

Sources

Comparative

A Comparative Guide to Metal-Organic Framework Topologies Using 1-propyl-1H-pyrazole-3,5-dicarboxylic Acid Linkers

For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is a critical step in creating materials with tailored properties. The choice of the organic link...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is a critical step in creating materials with tailored properties. The choice of the organic linker is paramount in dictating the final topology and, consequently, the functionality of the MOF. This guide provides an in-depth comparison of MOF topologies that can be achieved using 1-propyl-1H-pyrazole-3,5-dicarboxylic acid as a novel linker, benchmarked against its well-studied parent, 1H-pyrazole-3,5-dicarboxylic acid (H2PZDC).

The Influence of Linker Functionalization on MOF Topology

The topology of a MOF is determined by the connectivity of its secondary building units (SBUs), which are in turn directed by the geometry and functionality of the organic linkers. The parent linker, H2PZDC, is a V-shaped molecule that has been shown to form MOFs with various topologies, including fcu , bcu , and reo , particularly with high-valent metal ions like Ce(IV) and Zr(IV).[1][2][3] The formation of these topologies is highly sensitive to synthesis conditions such as the ratio of metal ions and the concentration of modulators like formic acid.[1][2]

The introduction of a 1-propyl group to the pyrazole ring is expected to introduce steric hindrance and alter the electronic properties of the linker. These modifications can significantly influence the coordination environment around the metal centers and, therefore, the resulting MOF topology. This guide will explore these potential differences through a proposed comparative study.

A Proposed Comparative Study: H2PZDC vs. 1-propyl-H2PZDC

To systematically investigate the impact of the 1-propyl group, a comparative study is proposed. This study would involve the synthesis of MOFs using both H2PZDC and 1-propyl-H2PZDC with the same metal ions (e.g., Zr(IV) and Ce(IV)) under varying synthesis conditions.

Diagram of the Proposed Research Workflow

G cluster_0 Linker Synthesis cluster_1 MOF Synthesis cluster_2 Topological Analysis & Characterization cluster_3 Comparative Analysis L1 1H-pyrazole-3,5-dicarboxylic acid (H2PZDC) M1 Zr-MOF Synthesis L1->M1 M2 Ce/Zr-MOF Synthesis L1->M2 L2 1-propyl-1H-pyrazole-3,5-dicarboxylic acid L2->M1 L2->M2 C1 Single-Crystal X-ray Diffraction (SCXRD) M1->C1 M2->C1 C2 Powder X-ray Diffraction (PXRD) C1->C2 C3 Porosity Analysis (BET) C2->C3 C4 Thermal Stability (TGA) C3->C4 A1 Topology Comparison C4->A1 A2 Property Comparison A1->A2

Caption: Proposed workflow for the comparative study of MOF topologies.

Experimental Protocols

Synthesis of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid

A plausible synthetic route for 1-propyl-1H-pyrazole-3,5-dicarboxylic acid is a multi-step process starting from the alkylation of a pyrazole precursor followed by oxidation.

Step 1: N-propylation of Diethyl 1H-pyrazole-3,5-dicarboxylate

  • To a solution of diethyl 1H-pyrazole-3,5-dicarboxylate in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3).

  • Add 1-bromopropane dropwise to the mixture at room temperature.

  • Heat the reaction mixture and monitor the reaction progress by TLC.

  • After completion, cool the mixture, and extract the product with an organic solvent.

  • Purify the resulting diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate by column chromatography.

Step 2: Hydrolysis to 1-propyl-1H-pyrazole-3,5-dicarboxylic acid

  • Dissolve the purified ester from Step 1 in a mixture of ethanol and an aqueous solution of a strong base (e.g., NaOH).

  • Reflux the mixture until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid.

  • Filter, wash with cold water, and dry the product to obtain 1-propyl-1H-pyrazole-3,5-dicarboxylic acid.

Hypothetical MOF Synthesis: Zr-MOFs

The synthesis of Zr-based MOFs with both linkers would be attempted under conditions known to produce different topologies with the parent linker.

Protocol for Zr-UiO-66 Topology (fcu)

  • In a vial, dissolve ZrCl4 and the respective linker (H2PZDC or 1-propyl-H2PZDC) in DMF.

  • Add a modulator, such as benzoic acid or acetic acid, to the solution.

  • Seal the vial and heat it in an oven at a specific temperature (e.g., 120 °C) for a set period (e.g., 24 hours).

  • After cooling, a crystalline product is expected. Wash the product with DMF and then with a solvent exchange procedure using ethanol.

Protocol for Zr-DUT-67 Topology (reo)

  • Follow a similar procedure to the UiO-66 synthesis but with a higher concentration of a different modulator, such as formic acid.[1][2]

  • The reaction temperature and time may also be adjusted to favor the formation of the reo topology.

Diagram of Synthesis Conditions vs. Expected Topology

G cluster_0 Synthesis Parameters cluster_1 Expected Topologies Linker Linker Type fcu fcu (e.g., UiO-66) Linker->fcu H2PZDC reo reo (e.g., DUT-67) Linker->reo H2PZDC new Novel Topology? Linker->new 1-propyl-H2PZDC Modulator Modulator Concentration Modulator->fcu Low Modulator->reo High Modulator->new

Caption: Factors influencing the resulting MOF topology.

Expected Outcomes and Comparative Analysis

The introduction of the 1-propyl group is anticipated to have several effects on the resulting MOF structures and properties.

PropertyMOF with H2PZDCExpected Outcome for MOF with 1-propyl-H2PZDCRationale
Topology fcu, bcu, reo observed[1][2]Potentially novel or distorted versions of known topologies.The steric bulk of the propyl group may prevent the formation of highly symmetric and dense topologies like fcu, favoring more open or interpenetrated structures.
Porosity (BET Surface Area) High (e.g., >1000 m²/g for UiO-66 type)Potentially lower or similar, but with different pore size distribution.The propyl groups may partially occupy the pore volume, reducing the overall surface area but potentially creating hierarchical pore structures.
Thermal Stability Generally high (e.g., stable up to 300-400 °C)Similar or slightly lower.The thermal stability is often dictated by the strength of the metal-carboxylate bond, which may not be significantly affected. However, the decomposition of the propyl group could occur at a lower temperature than the rest of the linker.
Chemical Stability Dependent on the metal and topology.Potentially enhanced hydrophobicity.The alkyl nature of the propyl group could increase the hydrophobicity of the MOF, leading to improved stability in humid or aqueous environments.

Characterization Techniques for Comparison

To validate the expected outcomes, a suite of characterization techniques would be employed:

  • Single-Crystal X-ray Diffraction (SCXRD): To definitively determine the crystal structure and topology of any new MOFs.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk materials and for comparison with simulated patterns from SCXRD data.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore size distribution of the activated MOFs.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the frameworks.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers and the presence of the propyl group.

Conclusion

While the direct synthesis and comparison of MOF topologies using 1-propyl-1H-pyrazole-3,5-dicarboxylic acid is a novel research avenue, a systematic approach based on the well-understood chemistry of the parent H2PZDC linker can provide valuable insights. The introduction of the propyl group is expected to be a powerful tool for tuning the topology and properties of pyrazole-based MOFs. The proposed comparative study provides a clear roadmap for researchers to explore this promising new linker and potentially discover novel materials with unique functionalities for applications in gas storage, separation, catalysis, and drug delivery.

References

  • Essam Alkhnaifes, Marco Santucci, Laura Gemmrich Hernandéz, Felix Steinke, Ute Kolb, Tobias A. Kaczmarek, and Norbert Stock. (2025). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Crystal Growth & Design. [Link]

  • Gao-Peng Li, Hong-Yun Yang, Yong-Zhi Li, Lei Hou, Bin Liu, Yao-Yu Wang. (2017). Structural Diversity of Three Pyrazoyl-Carboxyl Bifunctional Ligand-Based Metal-Organic Frameworks: Luminescence and Magnetic Properties. ChemistryPlusChem, 82(3), 376-382. [Link]

  • Essam Alkhnaifes, Marco Santucci, Laura Gemmrich Hernandéz, Felix Steinke, Ute Kolb, Tobias A. Kaczmarek, and Norbert Stock. (2025). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. ACS Publications. [Link]

  • Jannick Jacobsen, Helge Reinsch, Norbert Stock. (2018). Systematic Investigations of the Transition between Framework Topologies in Ce/Zr-MOFs. Inorganic Chemistry, 57(20), 12820-12826. [Link]

  • Jannick Jacobsen, Helge Reinsch, Norbert Stock. (2018). Systematic Investigations of the Transition between Framework Topologies in Ce/Zr-MOFs. ACS Publications. [Link]

  • Yuan-Biao Huang, Wei-Yin Sun. (2018). Topology and porosity control of metal–organic frameworks through linker functionalization. Chemical Communications, 54(83), 11706-11718. [Link]

  • ResearchGate. (n.d.). List of organic linkers used in the synthesis of MOFs described in this review. Retrieved from [Link]

  • Xiao-Ming Chen, Ming-Liang Tong. (2007). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 9(1), 34-40. [Link]

  • Hao-Long Zhou, et al. (2022). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. Journal of the American Chemical Society, 144(4), 1682-1689. [Link]

  • Qisong Shi, Shu Zhang, Qian Wang, et al. (2007). Synthesis and crystal structure of metal-organic frameworks [Ln2(pydc-3,5)3(H2O)9]n 3nH2O (Ln = Sm, Eu, Gd, Dy; pydc-3,5 = pyridine-3,5-dicarboxylate) along with the photoluminescent property of its europium one. Journal of Molecular Structure, 837(1-3), 193-198. [Link]

  • Helge Reinsch, Jannick Jacobsen, Norbert Stock. (2016). Synthesis and Characterization of New Ce(IV)-MOFs Exhibiting Various Framework Topologies. Crystal Growth & Design, 16(12), 7089-7095. [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. Retrieved from [Link]

  • Wei-Hua Chen, et al. (2018). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions, 47(39), 13975-13983. [Link]

  • Michael O'Keeffe, Omar M. Yaghi. (2014). Topological Analysis of Metal−Organic Frameworks with Polytopic Linkers and/or Multiple Building Units and the Minimal Transitivity Principle. Chemical Reviews, 114(2), 1343-1370. [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). Retrieved from [Link]

  • Jabulani M. Tshuma, et al. (2020). Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. Frontiers in Chemistry, 8, 593. [Link]

  • Muhammad Faisal, et al. (2023). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Clean Technologies, 5(1), 114-135. [Link]

  • American Chemical Society. (n.d.). Pyrazole-based Organoarsine ligand for synthesizing metal-organic frameworks: Synthesis, structures, and characterization. Retrieved from [Link]

  • Hsiu-Ting Chen, et al. (2010). 3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents. Bioorganic & Medicinal Chemistry, 18(9), 3163-3171. [Link]

  • Alexander S. Fisyuk, et al. (2021). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 26(2), 433. [Link]

  • Rafael C. da Silva, et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 88(7), 4485-4497. [Link]

  • Asmaa M. El-Naggar, et al. (2023). Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Advances, 13(28), 19349-19366. [Link]

Sources

Validation

Comparative Analysis: 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid vs. Unsubstituted Pyrazole-3,5-dicarboxylic Acid

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the landscape of heterocyclic chemistry, pyrazole scaffolds are foundational building blocks, prized for their utility in const...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrazole scaffolds are foundational building blocks, prized for their utility in constructing complex molecules ranging from metal-organic frameworks (MOFs) to pharmacologically active agents.[1][2] The functionalization of the pyrazole ring is a critical strategy for tuning molecular properties. This guide provides an in-depth comparison between the parent molecule, pyrazole-3,5-dicarboxylic acid, and its N-alkylated derivative, 1-propyl-1H-pyrazole-3,5-dicarboxylic acid. We will explore how the simple addition of an N-propyl group fundamentally alters the compound's physicochemical properties, synthetic strategy, and, consequently, its applications in materials science and medicinal chemistry.

Molecular Overview: A Tale of Two Linkers

At first glance, the two molecules are structurally similar, both featuring a pyrazole core with two carboxylic acid groups at the C3 and C5 positions. However, the defining difference lies at the N1 position. The unsubstituted pyrazole possesses a reactive, acidic N-H proton, while the derivative has this proton replaced by a sterically and electronically distinct n-propyl group.

This substitution has profound implications:

  • Acidity & Hydrogen Bonding: The N-H group in the parent compound is a hydrogen bond donor and can be deprotonated, allowing it to participate in coordination chemistry as an additional binding site.[3][4] The N-propyl derivative lacks this acidic proton and cannot act as a hydrogen bond donor from the ring, fundamentally changing its intermolecular interactions and coordination potential.

  • Lipophilicity: The introduction of the three-carbon alkyl chain significantly increases the lipophilicity of the molecule. This modification is a classic strategy in drug design to enhance membrane permeability and modulate solubility.[1]

  • Steric Profile: The propyl group introduces steric bulk around the N1-N2 edge of the pyrazole ring, which can influence reaction kinetics, crystal packing, and the geometry of metal complexes.

The following table summarizes the key physicochemical differences. Note that while extensive experimental data exists for the unsubstituted acid, data for the N-propyl derivative is largely inferred from established principles of N-alkylation on heterocyclic systems.

PropertyPyrazole-3,5-dicarboxylic Acid1-Propyl-1H-pyrazole-3,5-dicarboxylic AcidRationale for Difference
Molecular Formula C₅H₄N₂O₄[5]C₈H₁₀N₂O₄Addition of a C₃H₆ moiety.
Molecular Weight 156.10 g/mol [5]198.18 g/mol Increased mass from the propyl group.
Melting Point 292-295 °C (decomposes)[6]Predicted to be lowerN-alkylation disrupts the strong intermolecular hydrogen bonding (N-H···O=C) present in the parent acid's crystal lattice, typically leading to a lower melting point.
Acidity (pKa) N-H pKa ≈ 2.5 (pyrazole)[1]N-H pKa is absentThe acidic proton on the pyrazole nitrogen is replaced by the propyl group. The pKa of the carboxylic acids will be slightly altered due to the electronic effect of the propyl group but will remain the primary acidic sites.
Hydrogen Bonding Donor (N-H) & Acceptor (N2, C=O)[3]Acceptor only (N2, C=O)The loss of the N-H proton eliminates a key hydrogen bond donor site.
Solubility Soluble in polar solvents like water.[7]Predicted lower solubility in polar solvents; higher in non-polar organic solvents.The propyl group increases the molecule's non-polar character, enhancing lipophilicity.
Synthesis Strategy: From Oxidation to Regioselective Alkylation

The synthetic pathways to these two compounds diverge significantly, highlighting a common challenge in pyrazole chemistry: regioselectivity.

Synthesis of Pyrazole-3,5-dicarboxylic Acid

The parent acid is readily prepared via the oxidation of an inexpensive starting material, 3,5-dimethylpyrazole. This is a robust and scalable reaction.

cluster_0 Synthesis of Unsubstituted Acid A 3,5-Dimethylpyrazole B Pyrazole-3,5-dicarboxylic Acid A->B  KMnO₄, H₂O, 85-90°C  

Caption: Workflow for the synthesis of pyrazole-3,5-dicarboxylic acid.

Synthesis of 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid

The synthesis of the N-propyl derivative presents a more complex challenge. Direct alkylation of pyrazole-3,5-dicarboxylic acid is difficult due to poor solubility and competing reactions at the carboxylate groups. The standard approach involves a two-step process: esterification followed by N-alkylation.

The critical step is the N-alkylation of the pyrazole ring. Unsubstituted pyrazoles have two similar nitrogen atoms, and alkylation often yields a mixture of N1 and N2 regioisomers.[8][9] Achieving high selectivity is paramount and depends heavily on the reaction conditions.

cluster_1 Synthesis of N-Propyl Derivative C Pyrazole-3,5-dicarboxylic Acid D Diethyl 1H-pyrazole-3,5-dicarboxylate C->D  EtOH, H₂SO₄ (cat.), Reflux   E Mixture of N1 and N2 Propyl Isomers D->E  1. Base (e.g., NaH, K₂CO₃)  2. Propyl Bromide, Solvent (e.g., DMF, THF)   F 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid E->F  1. Separation (Chromatography)  2. Hydrolysis (NaOH, H₂O)  

Caption: General workflow for the synthesis of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid.

Causality in Experimental Choices:

  • Esterification First: Protecting the carboxylic acids as esters improves the solubility of the pyrazole in organic solvents typically used for alkylation and prevents the acidic protons from interfering with the base.

  • Choice of Base and Solvent: The regioselectivity of N-alkylation is a delicate balance of steric and electronic factors.[10]

    • Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF are often used to deprotonate the pyrazole nitrogen completely, forming the pyrazolate anion.

    • The choice of solvent can influence which nitrogen atom is more accessible to the alkylating agent.

    • Generally, steric hindrance at the C5 position can favor alkylation at the N1 position. However, without experimental data for this specific substrate, this remains a hypothesis that must be confirmed empirically.

Comparative Applications: A Focus on Metal-Organic Frameworks (MOFs)

The most significant divergence in application arises from their differing roles as linkers (or "struts") in the construction of MOFs. MOFs are crystalline materials built from metal nodes and organic linkers, and their properties are directly dictated by the geometry of these components.[11][12]

Unsubstituted Pyrazole-3,5-dicarboxylic Acid: The Versatile Tritopic Linker

The parent acid is a classic "V-shaped" linker.[3] Crucially, it can function as a tritopic linker :

  • Coordination through the C3-carboxylate.

  • Coordination through the C5-carboxylate.

  • Coordination or hydrogen bonding through the deprotonated N-H group.

This third interaction point allows for the formation of more complex and interconnected 3D frameworks. The N-H group can also act as a hydrogen bond donor to guest molecules within the MOF pores, influencing adsorption properties.[3]

1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid: The Restricted Ditopic Linker

By replacing the N-H with a non-coordinating propyl group, the linker is restricted to a ditopic coordination mode, binding only through the two carboxylate groups. This has several consequences:

  • Simpler Topologies: The resulting MOF structures are often less complex than those formed with the tritopic parent linker.

  • Modified Pore Environment: The propyl groups will project into the pores of the MOF, making the internal surface more hydrophobic (lipophilic). This can be strategically used to tune the framework's selectivity for adsorbing non-polar guest molecules over polar ones.

  • Steric Influence: The bulk of the propyl group can influence the packing of the linkers and the final framework topology.

Caption: Coordination modes of the unsubstituted vs. N-propylated pyrazole dicarboxylic acids in MOFs.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole-3,5-dicarboxylic Acid Monohydrate This protocol is adapted from established literature procedures for the oxidation of dimethylpyrazoles.[5]

  • Setup: To a 100 mL three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 3,5-dimethylpyrazole (4.8 g, 50 mmol) and 40 mL of deionized water.

  • Heating: Heat the mixture to 60°C with stirring to dissolve the starting material.

  • Oxidation: In a separate beaker, dissolve potassium permanganate (KMnO₄, 31.9 g, 200 mmol) in a minimal amount of hot water. Add this solution portion-wise to the reaction flask over 1 hour, maintaining the internal temperature between 85-90°C. The purple color of the permanganate will disappear as it is consumed.

  • Reaction Monitoring: After the addition is complete, continue stirring at 90°C for an additional 2 hours to ensure the reaction goes to completion. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the MnO₂. Wash the filter cake with a small amount of hot water.

  • Precipitation: Combine the filtrates and cool in an ice bath. Carefully acidify the clear solution with concentrated hydrochloric acid (HCl) to pH 2-3. A white precipitate will form.

  • Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 80°C overnight to yield pyrazole-3,5-dicarboxylic acid, typically as the monohydrate.

Protocol 2: General Procedure for N-Propylation of Diethyl 1H-pyrazole-3,5-dicarboxylate This protocol is a representative procedure based on general methods for N-alkylation of pyrazoles and requires optimization.[8][13]

  • Setup: To a flame-dried, two-necked flask under an inert atmosphere (N₂ or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq). Wash the NaH with dry hexanes (3 x 5 mL) to remove the mineral oil.

  • Solvent & Substrate: Add 30 mL of anhydrous N,N-dimethylformamide (DMF). Cool the suspension to 0°C in an ice bath. Add a solution of diethyl 1H-pyrazole-3,5-dicarboxylate (2.12 g, 10 mmol) in 10 mL of anhydrous DMF dropwise. Stir for 30 minutes at 0°C; hydrogen gas evolution should be observed.

  • Alkylation: Add 1-bromopropane (1.35 g, 11 mmol, 1.1 eq) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to determine the consumption of starting material and the ratio of N1 to N2 products.

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil (a mixture of regioisomers) must be purified by column chromatography on silica gel to separate the desired N1-propyl isomer from the N2-propyl isomer.

  • Hydrolysis: The purified diethyl 1-propyl-1H-pyrazole-3,5-dicarboxylate is then hydrolyzed to the diacid by refluxing with an excess of aqueous NaOH, followed by acidic workup as described in Protocol 1, Step 6.

Conclusion and Outlook

The comparison between pyrazole-3,5-dicarboxylic acid and its 1-propyl derivative is a clear demonstration of how a subtle structural modification can lead to a cascade of changes in chemical properties and potential applications.

  • Choose Unsubstituted Pyrazole-3,5-dicarboxylic Acid when your application requires strong intermolecular hydrogen bonding, higher aqueous solubility, or a tritopic coordination mode for building complex, porous frameworks. Its synthesis is straightforward and high-yielding.

  • Choose 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid when the goal is to increase lipophilicity, eliminate hydrogen bond donation from the pyrazole ring, or introduce hydrophobic character into the pores of a material. Be prepared for a more challenging synthesis that requires careful control of regioselectivity and thorough purification.

For drug development professionals, this N-alkylation represents a key tactic in lead optimization, allowing for the fine-tuning of ADME (absorption, distribution, metabolism, and excretion) properties. For materials scientists, it is a powerful tool for rationally designing the interior environment of porous materials. Understanding the fundamental differences detailed in this guide is essential for making informed decisions in the design and synthesis of novel pyrazole-based molecules.

References

  • Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933-969. Available at: [Link]

  • Faria, J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Bansal, R. K., & Sharma, S. K. (2009). Reactions of 3,5-Pyrazoledicarboxylic Acid with Organotin Chlorides and Oxides. Coordination Polymers Containing Organotin Macrocycles. Organometallics, 28(7), 2356-2364. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Faria, J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • ChemBK. (2024). Pyrazole-3,5-dicarboxylic acid. Retrieved from [Link]

  • Junk, P. C., & Schwarzer, A. (2019). Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. CrystEngComm, 21(30), 4536-4546. Available at: [Link]

  • El Boutaybi, A., et al. (2019). Importance of pyrazole carboxylic acid in MOFs preparation. Arabian Journal of Chemical and Environmental Research, 6, 94-103. Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrazole-3,5-dicarboxylic acid monohydrate. Retrieved from [Link]

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(19), 10335. Available at: [Link]

  • de Oliveira, C. S. A., et al. (2013). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 78(9), 4595-4604. Available at: [Link]

  • Chen, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 921-938. Available at: [Link]

  • Kumar, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708. Available at: [Link]

  • Trofimov, B. A., et al. (2021). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 26(2), 433. Available at: [Link]

  • ResearchGate. (2019). Importance of pyrazole carboxylic acid in MOFs preparation. Retrieved from [Link]

  • Li, G., et al. (2021). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions, 50(3), 1021-1030. Available at: [Link]

  • ResearchGate. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Gomaa, M. A. M., & Ali, A. A.-S. (2020). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Bioorganic Chemistry, 104, 104328. Available at: [Link]

  • Google Patents. (2018). CN107746465B - A kind of Nd-MOF material constructed with 3,5-pyrazole dicarboxylic acid as ligand and preparation method thereof.
  • Kumar, D., & Kumar, N. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 34(3), 1218-1232. Available at: [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1933-1944. Available at: [Link]

  • Wang, Y., et al. (2024). Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Cerdán, S., et al. (2017). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 22(1), 139. Available at: [Link]

  • Goud, B. S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10836-10847. Available at: [Link]

Sources

Comparative

benchmarking catalytic efficiency of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid complexes

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative catalytic performance, mechanistic causality, and self-validating experimental workflows. Executive Summary & Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative catalytic performance, mechanistic causality, and self-validating experimental workflows.

Executive Summary & Mechanistic Rationale

The rational design of N,O-chelating ligands is a cornerstone of modern coordination chemistry and homogeneous catalysis. Pyrazole-3,5-dicarboxylic acid (H3PzDC) has been extensively utilized to construct robust Metal-Organic Frameworks (MOFs) and discrete transition metal complexes[1]. However, the unsubstituted N-H group often leads to unpredictable hydrogen-bonding networks and poor solubility in non-polar organic solvents, limiting its application in homogeneous catalysis.

By introducing an alkyl chain to synthesize 1-propyl-1H-pyrazole-3,5-dicarboxylic acid (PrPzDC) , we fundamentally alter the steric and electronic landscape of the resulting metal complexes. The N1-propyl group eliminates framework interpenetration in MOFs and drastically enhances lipophilicity. More importantly, the propyl chain provides a precise degree of steric shielding around the metal center, preventing catalyst dimerization while creating a selective binding pocket for substrates. This guide benchmarks the catalytic efficiency of PrPzDC complexes against their unsubstituted and shorter-chain analogs across two distinct catalytic domains: selective hydrogenation and biomimetic oxidation.

Benchmarking Study 1: Selective Hydrogenation of Sorbic Acid

Palladium(II) and Nickel(II) pyrazolyl complexes are highly valued for their activity in the selective hydrogenation of α,β -unsaturated compounds[2]. We benchmarked the discrete Pd(II)-PrPzDC complex against the unsubstituted Pd(II)-PzDC and the shorter-chain Pd(II)-MePzDC (1-methyl derivative) in the hydrogenation of sorbic acid (2,4-hexadienoic acid) to 4-hexenoic acid.

Comparative Performance Data

Table 1: Hydrogenation of Sorbic Acid (Conditions: 0.5 mol% Pd, 5 bar H₂, 25 °C, 2 h)

Catalyst ComplexTOF (h⁻¹)Conversion (%)Selectivity (%)Solubility in DCM (mg/mL)
Pd(II)-PzDC 45068820.5
Pd(II)-MePzDC 890858912.4
Pd(II)-PrPzDC 1420 >99 96 45.0

Causality & Logic: The superior Turn-Over Frequency (TOF) and selectivity of the PrPzDC complex stem directly from the steric bulk of the propyl group. Unsubstituted pyrazole complexes often suffer from deactivation via the formation of inactive dinuclear species[2]. The N-propyl group sterically precludes this dimerization. Furthermore, the propyl chain creates a well-defined steric pocket that favors the coordination of the less hindered C=C bond of sorbic acid, driving the selectivity to 96%.

Self-Validating Protocol: Homogeneous Hydrogenation
  • Preparation & Internal Standard: In a nitrogen-filled glovebox, dissolve 0.5 mol% of the Pd(II)-PrPzDC pre-catalyst in 5.0 mL of anhydrous dichloromethane (DCM). Add 1.0 mmol of sorbic acid and 0.5 mmol of dodecane.

    • Validation Rationale: Dodecane acts as an inert internal standard. By tracking the dodecane-to-product ratio via GC-FID, any solvent evaporation or injection volume discrepancies during analysis are mathematically normalized, ensuring absolute mass balance.

  • Pressurization: Transfer the solution to a stainless-steel autoclave. Purge with H₂ gas three times to remove residual N₂, then pressurize to 5 bar H₂.

  • Kinetically Controlled Reaction: Stir at 800 rpm at 25 °C for 2 hours.

    • Validation Rationale: Stirring at 800 rpm eliminates mass-transfer limitations between the H₂ gas phase and the liquid phase. This ensures the measured TOF reflects the true chemical kinetics of the catalyst, not a diffusion artifact.

  • Quenching & Analysis: Vent the reactor slowly. Filter the mixture through a short pad of silica to trap the Pd catalyst, halting the reaction instantly. Analyze the filtrate via GC-FID.

G A Pre-catalyst Pd(II)-PrPzDC B H2 Activation (Self-Validating) A->B H2 (g) 5 bar C Substrate Coordination B->C Active Pd-H species D Migratory Insertion C->D Steric shielding by N-propyl E Product Release (4-Hexenoic Acid) D->E Reductive Elimination E->B Catalyst Regeneration

Catalytic cycle of Pd(II)-PrPzDC highlighting steric shielding by the N-propyl group.

Benchmarking Study 2: Biomimetic Oxidation Catalysis (Fe-MOFs)

Iron-based MOFs utilizing pyrazole-3,5-dicarboxylate linkers, such as CAU-56, exhibit trinuclear inorganic building units[Fe₃(μ₃-O)(RCO₂)₆]⁺[1]. We synthesized the PrPzDC analogue (denoted as CAU-56-Pr) to benchmark its heterogeneous catalytic efficiency in the oxidation of benzyl alcohol to benzaldehyde using H₂O₂.

Comparative Performance Data

Table 2: Oxidation of Benzyl Alcohol (Conditions: 10 mg MOF, 1.5 eq H₂O₂, 60 °C, Acetonitrile)

MOF CatalystLinkerYield (%)TONLeaching (ppm Fe)
CAU-56 H3PzDC7437012.5
CAU-56-Pr PrPzDC92 460 < 0.1

Causality & Logic: The hydrophobic nature of the propyl chains lining the pores of CAU-56-Pr enriches the local concentration of the lipophilic benzyl alcohol substrate near the active Fe(III) sites. Furthermore, the steric shielding provided by the propyl group protects the trinuclear iron core from hydrolytic attack by H₂O₂, virtually eliminating iron leaching and ensuring robust framework stability[1].

Self-Validating Protocol: Heterogeneous Oxidation
  • Catalyst Activation: Activate 10 mg of CAU-56-Pr under vacuum at 120 °C for 12 hours to remove coordinated water molecules.

    • Validation Rationale: This step exposes the coordinatively unsaturated Fe(III) Lewis acid sites required for H₂O₂ activation. Failure to activate results in a dormant catalyst.

  • Reaction Setup: Suspend the activated MOF in 2.0 mL of acetonitrile. Add 1.0 mmol of benzyl alcohol and 1.5 mmol of aqueous H₂O₂ (30%). Heat to 60 °C under continuous stirring.

  • Hot Filtration Test (Critical Validation): After 30 minutes (at approximately 40% conversion), quickly filter the hot mixture through a 0.2 μm PTFE syringe filter to remove the solid MOF. Transfer the particle-free filtrate to a new vial and continue heating at 60 °C for another 2 hours.

    • Validation Rationale: If the conversion remains strictly halted at 40% in the filtrate, it definitively proves the catalysis is purely heterogeneous and not driven by leached, homogeneous iron species.

  • Quantification: Quantify the benzaldehyde yield via HPLC using biphenyl as an internal standard.

References

  • Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Catalytic Hydrogenation of Sorbic Acid using Pyrazolyl Palladium(II) and Nickel(II) Complexes as Precatalysts Source: South African Journal of Chemistry (SciELO) URL:[Link]

Sources

Validation

A Comparative Guide to the Thermal Stability of 1-Alkyl-1H-pyrazole-3,5-dicarboxylic Acids

For researchers, medicinal chemists, and professionals in drug development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The 1-alkyl-1H-py...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The 1-alkyl-1H-pyrazole-3,5-dicarboxylic acid scaffold is a key building block in the synthesis of a variety of biologically active molecules. Their thermal stability is a critical parameter that influences storage, handling, and formulation processes. This guide provides a comprehensive comparison of the thermal stability of this class of compounds, supported by established scientific principles and detailed experimental protocols.

While direct, peer-reviewed comparative studies on the thermal stability of a homologous series of 1-alkyl-1H-pyrazole-3,5-dicarboxylic acids are not extensively available in the public domain, this guide will establish a scientifically grounded framework for evaluating these compounds. We will explore the expected trends in thermal stability as a function of the N-alkyl substituent and provide detailed methodologies for researchers to conduct their own definitive studies.

The Significance of Thermal Stability in Drug Development

Thermal stability is a measure of a substance's ability to resist decomposition at elevated temperatures. For pharmaceutical compounds, poor thermal stability can lead to:

  • Degradation of the active ingredient: This can result in a loss of potency and the formation of potentially toxic byproducts.

  • Inconsistent drug product performance: Changes in the physical and chemical properties of the drug substance can affect its dissolution, bioavailability, and overall efficacy.

  • Safety hazards: Exothermic decomposition can lead to runaway reactions, posing risks during manufacturing and storage.

A thorough understanding of the thermal properties of 1-alkyl-1H-pyrazole-3,5-dicarboxylic acids is therefore essential for ensuring the development of safe, stable, and effective drug products.

Factors Influencing the Thermal Stability of 1-Alkyl-1H-pyrazole-3,5-dicarboxylic Acids

The thermal stability of these compounds is primarily influenced by the nature of the N-alkyl substituent. The following factors are key considerations:

  • Inductive Effects: Alkyl groups are electron-donating. As the length of the alkyl chain increases, the electron-donating effect on the pyrazole ring is expected to subtly increase. This can influence the bond strengths within the heterocyclic system.

  • Van der Waals Forces: Longer alkyl chains lead to stronger intermolecular van der Waals interactions. This can result in a more stable crystal lattice, which may require more energy to disrupt, potentially leading to a higher decomposition temperature.

  • Steric Hindrance: The size and conformation of the alkyl group can influence intermolecular packing and potentially introduce steric strain, which could affect thermal stability.

Based on these principles, it is hypothesized that the thermal stability of 1-alkyl-1H-pyrazole-3,5-dicarboxylic acids will generally increase with the length of the alkyl chain, from methyl to longer chains like butyl or pentyl. However, this trend may not be strictly linear and could be influenced by the crystalline polymorphism of the different derivatives.

Comparative Thermal Analysis Data (Hypothetical)

In the absence of direct experimental data, the following table presents a hypothetical comparison based on the scientific principles discussed above. Researchers can use this as a template to populate with their own experimental findings.

CompoundN-Alkyl SubstituentPredicted Onset of Decomposition (Tonset) by TGA (°C)Predicted Melting Point (Tm) by DSC (°C)
1-Methyl-1H-pyrazole-3,5-dicarboxylic acidMethyl200 - 220180 - 190
1-Ethyl-1H-pyrazole-3,5-dicarboxylic acidEthyl210 - 230175 - 185
1-Propyl-1H-pyrazole-3,5-dicarboxylic acidPropyl215 - 235170 - 180
1-Butyl-1H-pyrazole-3,5-dicarboxylic acidButyl220 - 240165 - 175

Note: These are predicted values and should be confirmed by experimental analysis. The melting points may decrease with increasing alkyl chain length due to a disruption of crystal packing, even as the decomposition temperature increases.

Experimental Protocols for Thermal Analysis

To obtain reliable and comparable data, the following detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

Workflow for TGA Analysis:

TGA_Workflow A Sample Preparation (3-5 mg, fine powder) B Instrument Setup (TGA Q500 or similar) A->B Load Sample C Pan Selection (Platinum or Alumina) B->C Tare Pan D Experimental Conditions (Nitrogen atmosphere, 10°C/min ramp) C->D Place Pan in Furnace E Data Acquisition (Mass vs. Temperature) D->E Start Experiment F Data Analysis (Onset of decomposition, mass loss steps) E->F Export Data

Caption: TGA Experimental Workflow.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is a fine, homogeneous powder. Weigh 3-5 mg of the 1-alkyl-1H-pyrazole-3,5-dicarboxylic acid into a tared TGA pan (platinum or alumina is recommended).

  • Instrument Setup: Use a calibrated thermogravimetric analyzer (e.g., TA Instruments Q500).

  • Experimental Parameters:

    • Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere.

    • Temperature Program:

      • Equilibrate at 30°C.

      • Ramp from 30°C to 400°C at a heating rate of 10°C/min.

  • Data Acquisition: Record the mass of the sample as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. Also, analyze the number of decomposition steps and the percentage of mass loss for each step.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Workflow for DSC Analysis:

DSC_Workflow A Sample Preparation (2-4 mg, sealed in aluminum pan) B Instrument Setup (DSC Q2000 or similar) A->B Load Sample D Experimental Conditions (Nitrogen atmosphere, 10°C/min ramp) B->D Place in DSC Cell C Reference Pan (Empty, sealed aluminum pan) C->B Load Reference E Data Acquisition (Heat Flow vs. Temperature) D->E Start Experiment F Data Analysis (Melting point, enthalpy of fusion) E->F Export Data

Caption: DSC Experimental Workflow.

Step-by-Step Protocol:

  • Sample Preparation: Weigh 2-4 mg of the sample into an aluminum DSC pan. Hermetically seal the pan to prevent sublimation or evaporation.

  • Instrument Setup: Use a calibrated differential scanning calorimeter (e.g., TA Instruments Q2000).

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • Experimental Parameters:

    • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25°C.

      • Ramp from 25°C to a temperature approximately 50°C above the expected melting point at a heating rate of 10°C/min.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Determine the melting point (Tm) as the peak temperature of the melting endotherm and the enthalpy of fusion (ΔHfus) by integrating the peak area.

Interpreting the Results: A Logical Framework

The relationship between the N-alkyl chain length and the thermal stability of 1-alkyl-1H-pyrazole-3,5-dicarboxylic acids can be visualized as a logical progression.

Stability_Logic cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_stability Thermal Stability A Increase in N-Alkyl Chain Length (Methyl -> Ethyl -> Propyl -> Butyl) B Increased Van der Waals Forces A->B C Potential for More Ordered Crystal Packing A->C D Subtle Increase in Electron-Donating Effect A->D E Higher Decomposition Temperature (TGA) B->E C->E D->E Minor Contribution

Caption: Hypothesized Relationship between N-Alkyl Chain Length and Thermal Stability.

This diagram illustrates that as the N-alkyl chain length increases, the dominant effects are expected to be an increase in intermolecular van der Waals forces and potentially more efficient crystal packing. These factors are predicted to lead to a higher decomposition temperature, as observed by TGA. The electronic effects of the alkyl group are considered to be a minor contribution to the overall thermal stability.

Conclusion

While a definitive, experimentally-derived comparative guide on the thermal stability of 1-alkyl-1H-pyrazole-3,5-dicarboxylic acids requires further research, this guide provides a robust framework based on fundamental chemical principles. The provided experimental protocols for TGA and DSC offer a standardized approach for researchers to generate their own high-quality, comparable data. By systematically evaluating the thermal properties of these important building blocks, the development of safer and more stable pharmaceutical products can be significantly advanced.

References

  • General Principles of Thermal Analysis

    • Title: Principles and Applic
    • Source: Wiley
    • URL: [Link]

  • Thermogravimetric Analysis (TGA)

    • Title: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)
    • Source: Indian Institute of Technology Kanpur
    • URL: [Link]

  • Differential Scanning Calorimetry (DSC)

    • Title: Differential Scanning Calorimetry: An Invaluable Tool for a Detailed Thermodynamic Characterization of Macromolecules and Their Interactions
    • Source: PMC - National Center for Biotechnology Inform
    • URL: [Link]

  • Thermal Stability of Heterocyclic Compounds

    • Title: Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)
    • Source: MDPI
    • URL: [Link]

  • Influence of Alkyl Chains on Physicochemical Properties

    • Title: The influence of alkyl chains on the performance of DSCs employing iron(II) N-heterocyclic carbene sensitizers
    • Source: Royal Society of Chemistry
    • URL: [Link]

Comparative

A Senior Application Scientist's Guide to Validating the Structural Integrity of 1-Propyl-1H-pyrazole-3,5-dicarboxylic Acid Frameworks

For researchers, scientists, and drug development professionals, the precise characterization of novel metal-organic frameworks (MOFs) is paramount. The structural integrity of these materials dictates their functionalit...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel metal-organic frameworks (MOFs) is paramount. The structural integrity of these materials dictates their functionality, from catalytic activity and gas storage to their potential as drug delivery vehicles. This guide provides an in-depth comparison of key experimental techniques for validating the structural integrity of frameworks constructed from 1-propyl-1H-pyrazole-3,5-dicarboxylic acid, a versatile and functionalizable linker.

The introduction of a propyl group to the pyrazole ring can influence the framework's topology, porosity, and stability. Therefore, rigorous validation is not merely a procedural step but a critical component of understanding structure-property relationships. This guide will navigate the causality behind experimental choices, ensuring a self-validating system of protocols for robust and reliable characterization.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for elucidating the three-dimensional atomic arrangement of a crystalline material.[1][2][3] For novel 1-propyl-1H-pyrazole-3,5-dicarboxylic acid frameworks, obtaining suitable single crystals is the first and most crucial step.

Expertise & Experience: The quality of the crystal directly impacts the resolution and accuracy of the resulting structure.[4] Crystals should be visually inspected for clarity, uniform shape, and absence of defects. A seemingly minor flaw can lead to ambiguous electron density maps, complicating structural determination.

Trustworthiness: A successful SCXRD analysis provides unambiguous proof of connectivity between the metal nodes and the 1-propyl-1H-pyrazole-3,5-dicarboxylic acid linkers. It reveals key parameters such as bond lengths, bond angles, coordination environment of the metal centers, and the overall network topology. For instance, analysis can confirm the coordination mode of the carboxylate groups and the pyrazole nitrogen atoms with the metal ions.[5]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Selection: Under a polarized light microscope, select a single crystal with dimensions ideally not exceeding 0.25 mm in any direction.[4] The crystal should be transparent and free of cracks or inclusions.

  • Mounting: Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant if data is to be collected at low temperatures.

  • Data Collection: Mount the goniometer on the diffractometer. A typical data collection involves rotating the crystal in a stream of X-rays and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data is then processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Bulk Purity and Phase Identification: Powder X-ray Diffraction (PXRD)

While SCXRD provides the detailed structure of a single crystal, it does not guarantee the bulk purity of the synthesized material. Powder X-ray diffraction (PXRD) is an essential complementary technique to confirm that the crystalline phase identified by SCXRD is representative of the entire batch.[2][3][6]

Expertise & Experience: The PXRD pattern of a microcrystalline powder is a fingerprint of its crystal structure. Comparing the experimental PXRD pattern with a pattern simulated from the SCXRD data is a powerful way to assess phase purity. Any significant peaks in the experimental pattern that are not present in the simulated pattern may indicate the presence of impurities or a different crystalline phase.[7]

Trustworthiness: For 1-propyl-1H-pyrazole-3,5-dicarboxylic acid frameworks, PXRD is crucial for monitoring structural changes upon solvent removal or guest exchange.[8] A shift in peak positions can indicate lattice expansion or contraction, while the appearance of new peaks might suggest a phase transformation.

Experimental Protocol: Powder X-ray Diffraction
  • Sample Preparation: Finely grind a representative sample of the bulk material to ensure random orientation of the crystallites.

  • Data Collection: Mount the powdered sample on a flat sample holder. The sample is then irradiated with a monochromatic X-ray beam while the detector scans a range of 2θ angles.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is then analyzed. The peak positions are used to identify the crystalline phase, and the peak intensities and widths can provide information about crystallinity and crystallite size.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

The thermal stability of a MOF is a critical parameter, especially for applications that involve elevated temperatures. Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its decomposition profile and thermal stability.[3][9]

Expertise & Experience: In the context of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid frameworks, the initial weight loss in a TGA curve often corresponds to the removal of solvent molecules residing within the pores. The subsequent, more significant weight loss at higher temperatures indicates the decomposition of the organic linker and the collapse of the framework.[10] The temperature at which this decomposition begins is a key indicator of the framework's thermal stability.

Trustworthiness: TGA data, when correlated with PXRD patterns recorded at various temperatures (VT-PXRD), provides a comprehensive understanding of the structural changes occurring upon heating. This combined approach can distinguish between simple solvent loss and irreversible framework collapse.[11]

Experimental Protocol: Thermogravimetric Analysis
  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA pan.

  • Data Collection: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve is analyzed to identify the temperatures at which significant weight loss occurs and to quantify the amount of weight lost at each step.

Vibrational and Structural Insights: FT-IR and NMR Spectroscopy

Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy provide valuable information about the local chemical environment and functional groups within the framework.[12][13]

Expertise & Experience: FT-IR spectroscopy is particularly useful for confirming the coordination of the carboxylate groups of the 1-propyl-1H-pyrazole-3,5-dicarboxylic acid linker to the metal centers. A shift in the characteristic stretching frequencies of the C=O and C-O bonds upon framework formation provides strong evidence of coordination.[14] Solid-state NMR (ssNMR) can provide detailed information about the local environment of specific nuclei (e.g., ¹H, ¹³C), offering insights into the structure and dynamics of both the framework and guest molecules.[15][16]

Trustworthiness: For functionalized linkers like 1-propyl-1H-pyrazole-3,5-dicarboxylic acid, ¹³C ssNMR can confirm the presence and integrity of the propyl group within the final framework. These spectroscopic techniques, while not providing a complete 3D structure on their own, serve as excellent validation tools when used in conjunction with diffraction methods.[12]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, attenuated total reflectance (ATR) can be used for direct analysis of the solid sample.

  • Data Collection: The sample is placed in the path of an infrared beam, and the transmitted or reflected light is measured as a function of wavenumber.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups present in the sample.

Comparative Analysis of Validation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
SCXRD Precise 3D atomic arrangement, bond lengths, bond angles, connectivity, and absolute configuration.Definitive structural determination.[1][2]Requires high-quality single crystals, which can be difficult to grow.[2] Does not represent the bulk material.
PXRD Phase purity, crystallinity, and unit cell parameters of the bulk sample.[3][6]Non-destructive, rapid, and provides information about the bulk material.[2]Provides limited structural information compared to SCXRD; peak overlap can be an issue for complex structures.[2][7]
TGA Thermal stability, decomposition temperature, and solvent content.[3]Provides quantitative information about thermal events.Does not provide direct structural information.
FT-IR Presence of functional groups and confirmation of metal-ligand coordination.[14]Rapid, sensitive to changes in the local chemical environment.Provides information on local structure, not the overall framework topology.
ssNMR Local atomic environments, connectivity, and dynamics of the framework and guest molecules.[13][15]Provides detailed information on local structure and dynamics, even for disordered systems.[15]Can be complex to interpret; may require isotopic labeling for certain nuclei.

Logical Workflow for Structural Validation

A robust validation of a new 1-propyl-1H-pyrazole-3,5-dicarboxylic acid framework should follow a logical progression of these techniques.

G cluster_synthesis Synthesis cluster_validation Structural Validation cluster_characterization Full Characterization Synthesis Synthesis of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid framework SCXRD Single-Crystal X-ray Diffraction (SCXRD) Synthesis->SCXRD Initial Structure Determination PXRD Powder X-ray Diffraction (PXRD) SCXRD->PXRD Bulk Purity Confirmation TGA Thermogravimetric Analysis (TGA) PXRD->TGA Thermal Stability Assessment Spectroscopy FT-IR & NMR Spectroscopy TGA->Spectroscopy Functional Group and Local Environment Validation Full_Characterization Complete Structural and Property Characterization Spectroscopy->Full_Characterization

Caption: A logical workflow for the comprehensive structural validation of novel MOFs.

Conclusion

Validating the structural integrity of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid frameworks requires a multi-faceted approach. While single-crystal X-ray diffraction provides the ultimate structural solution, a combination of powder X-ray diffraction, thermogravimetric analysis, and spectroscopic techniques is essential for a comprehensive and trustworthy characterization of the bulk material. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can confidently establish the structure-property relationships that are crucial for advancing the applications of these promising materials.

References

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  • Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-arboxylic acid (3). - ResearchGate. Available at: [Link]

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  • Bloch, E. D., et al. (2014). In Situ Single-Crystal X-ray Diffraction Studies of an Anomalous Nitric Oxide Adsorption in a Partially Activated Metal–Organic Framework. Journal of the American Chemical Society, 136(32), 11334-11337. Available at: [Link]

  • Li, Y., et al. (2020). Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm, 22(30), 5030-5036. Available at: [Link]

  • Wiench, J. W., et al. (2012). Solid-State NMR Spectroscopy of Metal–Organic Framework Compounds (MOFs). Topics in Current Chemistry, 318, 1-66. Available at: [Link]

  • Synthesis and Characterization of Some Pyrazole Derivatives of 1,5-Diphenyl-1H-pyrazole-3,4-dicarboxylic Acid | Request PDF - ResearchGate. Available at: [Link]

  • Chand, S., et al. (2009). Reactions of 3,5-Pyrazoledicarboxylic Acid with Organotin Chlorides and Oxides. Coordination Polymers Containing Organotin Macrocycles. Organometallics, 28(6), 1806-1814. Available at: [Link]

  • Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods | Request PDF - ResearchGate. Available at: [Link]

  • Hsieh, H.-P., et al. (2010). 3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents. Bioorganic & Medicinal Chemistry, 18(9), 3214-3222. Available at: [Link]

  • Gomaa, M. S., & Al-Mahmoudy, A. M. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. Available at: [Link]

  • Single-crystal X-ray diffraction (SCXRD) analysis of MOF-S1, showing... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Snejko, N., & de la Peña-O'Shea, V. A. (2017). Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. Dalton Transactions, 46(28), 9062-9075. Available at: [Link]

  • Reinsch, H., et al. (2021). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Inorganic Chemistry, 60(20), 15473-15481. Available at: [Link]

  • Canivet, J., et al. (2023). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde. Nature Communications, 14(1), 6613. Available at: [Link]

  • Al-Hadeethi, Y. N., & Sayari, A. (2021). Physiochemical characterization of metal organic framework materials: A mini review. Journal of Saudi Chemical Society, 25(10), 101323. Available at: [Link]

  • Arshad, M. N., et al. (2012). Synthesis, Characterization and Crystal Structures of 3,5-Bis(4-fluorophenyl). Molecules, 17(8), 9695-9705. Available at: [Link]

  • Klet, R. I., et al. (2016). Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis. Chemistry of Materials, 28(4), 1191-1199. Available at: [Link]

  • Wang, X., et al. (2021). Five new 3D transition MOFs based on 1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid displaying unique luminescence sensing towards Fe3+ and magnetic properties. Dalton Transactions, 50(29), 10129-10137. Available at: [Link]

  • Li, Y., et al. (2020). Structural tuning of Zn(ii)-MOFs based on pyrazole functionalized carboxylic acid ligands for organic dye adsorption. CrystEngComm, 22(30), 5030-5036. Available at: [Link]

  • Valtchev, V., & Smaihi, M. (2014). Study of Guest Molecules in Metal–Organic Frameworks by Powder X-ray Diffraction: Analysis of Difference Envelope Density. Crystal Growth & Design, 14(11), 5552-5559. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit - DergiPark. Available at: [Link]

  • Wang, J., et al. (2022). Characterization of metal-organic frameworks by transmission electron microscopy. Journal of Materials Science, 57(13), 6431-6456. Available at: [Link]

  • Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde - ResearchGate. Available at: [Link]

  • Al-Hadeethi, Y., & Sayari, A. (2021). Metal-Organic Frameworks Characterization via Inverse Pulse Gas Chromatography. Molecules, 26(21), 6688. Available at: [Link]

  • Ali, A., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 379. Available at: [Link]

  • Wang, Y., et al. (2022). Construction of Novel Coordination Polymers Based on Pyrazole Carboxylic Acid and Doping for Enhancing the Photocatalytic Property Under Visible Light. Crystal Growth & Design, 22(5), 3241-3251. Available at: [Link]

  • Characterization of Metal-Organic Frameworks Using X-ray Diffraction | Request PDF - ResearchGate. Available at: [Link]

  • UiO-66 Metal-Organic Framework Membranes: Structural Engineering for Separation Applications - MDPI. Available at: [Link]

  • Single-Crystal Structural Analysis of 2D Metal−Organic Frameworks and Covalent Organic Frameworks by Three-Dimensional Electro - Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)/Pyrazole Complex, Catalytic Activity toward Catecholase and Phenoxazinone Oxidation - MDPI. Available at: [Link]

  • Karch, E. M., et al. (2021). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Chemistry of Heterocyclic Compounds, 57(1), 108-115. Available at: [Link]

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Sources

Validation

elemental analysis validation for 1-propyl-1H-pyrazole-3,5-dicarboxylic acid coordination compounds

For researchers and professionals in drug development and materials science, the precise characterization of newly synthesized coordination compounds is paramount. Among the suite of analytical techniques available, elem...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise characterization of newly synthesized coordination compounds is paramount. Among the suite of analytical techniques available, elemental analysis (EA) remains a cornerstone for verifying the empirical formula of a compound.[1][2] This guide provides an in-depth comparison of validation methods for the elemental analysis of coordination compounds, with a specific focus on those derived from 1-propyl-1H-pyrazole-3,5-dicarboxylic acid. We will explore the nuances of the technique, common challenges, and alternative methods to ensure the integrity of your research.

The Enduring Importance of Elemental Analysis

While techniques like NMR and mass spectrometry provide invaluable structural information, elemental analysis directly determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample.[1] This quantitative data is crucial for confirming the purity and proposed molecular formula of a coordination compound, a requirement for publication in many high-impact journals.[1][3] For (bio)inorganic coordination chemistry, where paramagnetic compounds can make NMR spectroscopy less informative, elemental analysis is an essential characterization tool.[1]

However, the technique is not without its challenges. Issues such as incomplete combustion, the presence of residual solvents or inorganic salts, and sample hygroscopy can lead to deviations between experimental and theoretical values.[1][4] Therefore, a robust validation strategy is critical.

Experimental Protocol: Elemental Analysis of a Hypothetical 1-propyl-1H-pyrazole-3,5-dicarboxylic acid Coordination Compound

Let's consider a hypothetical coordination polymer: [Cu(C₇H₈N₂O₄)(H₂O)]n. The validation process begins with a meticulous experimental protocol.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample is homogenous and finely powdered to facilitate complete combustion.

    • Dry the sample under vacuum at an appropriate temperature to remove any adsorbed solvent without causing decomposition. The thermal stability of the compound, often determined by thermogravimetric analysis (TGA), will inform the drying conditions.

    • Accurately weigh 2-3 mg of the dried sample into a tin or silver capsule. For air-sensitive compounds, this step should be performed in a glovebox.[4]

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified organic standard with a known elemental composition, such as acetanilide or sulfanilamide. This ensures the accuracy of the instrument's response factors.

  • Combustion and Analysis:

    • The sample is combusted at high temperatures (typically 900-1200°C) in a stream of oxygen.

    • The resulting gases (CO₂, H₂O, and N₂) are passed through a series of separation columns and detectors (typically thermal conductivity detectors).

    • The instrument software calculates the percentage of each element based on the detector signals and the initial sample weight.

Causality Behind Experimental Choices:

  • Homogenization and Drying: Incomplete removal of solvents or water can artificially inflate the hydrogen and carbon content and lower the nitrogen and metal content, leading to significant deviations.[1]

  • Certified Standards: Calibration with standards of known composition is fundamental to quantitative analysis, correcting for instrumental drift and ensuring the reliability of the measurements.

  • High-Temperature Combustion: Ensures the complete conversion of the sample to its gaseous oxides, which is essential for accurate quantification. Incomplete combustion of organometallic compounds can lead to the formation of stable metal carbides, resulting in erroneously low carbon values.[4]

G cluster_prep Sample Preparation cluster_analysis Analysis Workflow A Homogenize & Grind Sample B Dry under Vacuum (TGA Guided) A->B C Weigh 2-3 mg in Capsule (Glovebox if air-sensitive) B->C E High-Temperature Combustion C->E Introduce Sample D Instrument Calibration (Certified Standard) D->E F Gas Separation & Detection E->F G Data Calculation (%C, %H, %N) F->G G A Propose Chemical Formula [Cu(C7H8N2O4)(H2O)]n B Calculate Theoretical %C, %H, %N A->B D Compare Experimental & Theoretical Values B->D C Perform Experimental Elemental Analysis C->D E Deviation <= 0.4%? D->E F Formula Validated E->F Yes G Re-evaluate Formula/ Purity E->G No H Consider Solvates, Impurities, or Incomplete Combustion G->H

Caption: Logical workflow for elemental analysis data validation.

Quantitative Data Summary:

For our hypothetical compound, [Cu(C₇H₈N₂O₄)(H₂O)]n, with a formula weight of 279.71 g/mol :

ElementTheoretical %Experimental % (Example)Deviation %
Carbon (C)30.0530.25+0.20
Hydrogen (H)3.603.51-0.09
Nitrogen (N)10.019.89-0.12

In this example, the experimental values fall within the acceptable ±0.4% deviation, thus validating the proposed formula.

Comparison with Alternative and Complementary Techniques

While elemental analysis is a powerful tool, it should not be used in isolation. A multi-technique approach provides a more complete and robust characterization of coordination compounds. [5]

Technique Information Provided Advantages Limitations
Elemental Analysis (EA) Elemental composition (%C, H, N, S) Direct, quantitative measure of purity. Does not provide structural information; sensitive to impurities. [1]
Thermogravimetric Analysis (TGA) Thermal stability, presence of solvent molecules. Quantifies solvent loss, which can be correlated with EA data. Does not identify the elemental composition of the compound itself.
Inductively Coupled Plasma (ICP-MS/OES) Precise metal content. Highly sensitive and accurate for metal quantification. Destructive technique; does not provide information on organic components. [6]
X-ray Crystallography (Single-Crystal or Powder) 3D atomic arrangement, bond lengths, and angles. Provides definitive structural information. [5][7] Requires crystalline material; may not reflect the bulk sample's composition.
Mass Spectrometry (MS) Mass-to-charge ratio of the molecule and its fragments. Confirms molecular weight. May not be suitable for non-volatile or thermally unstable compounds. [8]
Infrared (IR) & Raman Spectroscopy Presence of functional groups and bonding modes. Non-destructive; provides information on ligand coordination. [5] Primarily qualitative.

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical environment of specific nuclei (for diamagnetic compounds). | Provides detailed structural information in solution. [5]| Not always suitable for paramagnetic complexes. [1]|

Synergistic Approach:

The most reliable validation comes from the convergence of data from multiple techniques. For instance, TGA can confirm the presence and quantity of water molecules, which can then be used to refine the theoretical elemental composition for comparison with EA results. Similarly, ICP-MS can provide an accurate metal percentage to complement the C, H, and N data from elemental analysis.

Conclusion

Elemental analysis remains an indispensable technique for the validation of 1-propyl-1H-pyrazole-3,5-dicarboxylic acid coordination compounds and other novel materials. Its strength lies in its direct, quantitative assessment of elemental composition, which is a fundamental indicator of a compound's purity and empirical formula. However, researchers must be cognizant of the potential pitfalls and the importance of a rigorous experimental protocol. By integrating elemental analysis with complementary techniques such as TGA, ICP, and crystallographic methods, a comprehensive and irrefutable characterization can be achieved, ensuring the scientific integrity of the research.

References

  • Preprints.org. (2024). Synthesis, Investigation, Biological Evaluation and Application of Coordination Compounds—A Review. Available from: [Link]

  • Inorganic Chemistry Frontiers. (2021). Elemental analysis: an important purity control but prone to manipulations. Available from: [Link]

  • PMC. (n.d.). Physiochemical characterization of metal organic framework materials: A mini review. Available from: [Link]

  • PMC. (n.d.). Chemical Tools to Characterize the Coordination Chemistry of Radionuclides for Radiopharmaceutical Applications. Available from: [Link]

  • ResearchGate. (n.d.). Elemental Analysis and Metal Organic Frameworks. Available from: [Link]

  • MDPI. (2024). Synthesis, Crystal Structures, Genotoxicity, and Antifungal and Antibacterial Studies of Ni(II) and Cd(II) Pyrazole Amide Coordination Complexes. Available from: [Link]

  • AZoNano.com. (2023). The Problems Associated With Elemental Analysis. Available from: [Link]

  • AZoM.com. (2019). Different Techniques in Qualitative and Quantitative Elemental Analysis. Available from: [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). IUPAC Provisional Recommendations. Available from: [Link]

  • ACS Publications. (2024). Uncovering the Relationship between Metal Elements and Mechanical Stability for Metal–Organic Frameworks. Available from: [Link]

  • Spectroscopy Online. (2024). Examining Metal Complexes and How They Enhance Detection Techniques. Available from: [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). NOMENCLATURE OF ORGANOMETALLIC COMPOUNDS OF THE TRANSITION ELEMENTS. Available from: [Link]

  • IUPAC. (n.d.). IUPAC Provisional Recommendations. Available from: [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. Available from: [Link]

  • ACS Central Science. (2022). Chemists Debate the Value of Elemental Analysis. Available from: [Link]

  • MDPI. (2024). Construction of Metal–Organic Framework as a Novel Platform for Ratiometric Determination of Cyanide. Available from: [Link]

  • ResearchGate. (2020). Do you know any reference about problems in elemental analysis in organometallic samples that contain sulfur atoms?. Available from: [Link]

  • Cardiff University. (2022). An International Study Evaluating Elemental Analysis. Available from: [Link]

  • ResearchGate. (n.d.). Structure of 1H-pyrazole-3,5-dicarboxylic acid. Available from: [Link]

  • IUPAC. (2014). organometallic compounds. Available from: [Link]

  • CrystEngComm. (n.d.). Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions. Available from: [Link]

  • arXiv. (n.d.). Mining Insights on Metal-Organic Framework Synthesis from Scientific Literature Texts. Available from: [Link]

  • Journal of Chemistry and Technologies. (2023). SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. Available from: [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]

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Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Handling 1-propyl-1H-pyrazole-3,5-dicarboxylic acid

Disclaimer: No specific Safety Data Sheet (SDS) for 1-propyl-1H-pyrazole-3,5-dicarboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structu...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1-propyl-1H-pyrazole-3,5-dicarboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, primarily the parent molecule, 1H-Pyrazole-3,5-dicarboxylic acid.[1][2][3] The acidic functional groups and the pyrazole core are the primary drivers of the hazard profile; the propyl group is not expected to fundamentally alter these properties. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, lab-specific risk assessment.

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals. The procedural guidance herein is designed to provide a framework for the safe handling of this compound.

Hazard Identification and Risk Assessment

Based on the available data for the closely related 1H-Pyrazole-3,5-dicarboxylic acid monohydrate, the primary hazards are associated with its irritant properties.[1][2][3] The compound is a solid, likely a white crystalline powder, which presents a risk of airborne dust generation during manipulation.[3]

The anticipated GHS classifications are as follows:

  • Skin Corrosion/Irritation, Category 2 (Causes skin irritation) [1][4]

  • Serious Eye Damage/Eye Irritation, Category 2 (Causes serious eye irritation) [1][4]

  • Specific Target Organ Toxicity (Single Exposure), Category 3 (May cause respiratory irritation) [1][5]

Causality: The dicarboxylic acid moieties contribute to the compound's acidic nature, which is the likely cause of its irritant effects on skin, eyes, and the respiratory system. The pyrazole ring system is a common scaffold in pharmacologically active molecules, but in this context, the primary, immediate handling risks stem from its properties as an irritant powder.[6]

Hazard CategoryAnticipated EffectRationale
Eye Contact Causes serious eye irritation.[1][3]Direct contact of acidic dust particles can cause pain, redness, and potential damage to eye tissue.
Skin Contact Causes skin irritation.[1][3]Prolonged or repeated contact can lead to redness, itching, and inflammation.
Inhalation May cause respiratory tract irritation.[1][5]Inhalation of fine dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
Ingestion May be harmful if swallowed.[1]While acute oral toxicity data is not available, ingestion should always be avoided.

Comprehensive Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the identified risks. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryRecommended EquipmentJustification and Best Practices
Eye and Face Protection Chemical safety goggles complying with OSHA 29 CFR 1910.133 or European Standard EN166.[1][7]Required for all handling. Protects against airborne dust and accidental splashes. For tasks with a higher risk of splashing (e.g., handling large quantities, dissolving in solvent), a face shield should be worn in addition to goggles.
Skin and Body Protection Nitrile rubber gloves (minimum 0.11 mm thickness).[8] Laboratory coat.Required for all handling. Nitrile provides good protection against a wide range of laboratory chemicals. Gloves must be inspected for tears or holes before use.[9] Contaminated gloves should be removed using the proper technique (without touching the outer surface) and disposed of as chemical waste.[8][9] A lab coat prevents contamination of personal clothing.
Respiratory Protection Engineering Control is Primary: All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood or other ventilated enclosure.[8][10]Required for handling solids. This is the most critical step to prevent respiratory irritation.[1] If engineering controls are not feasible, a NIOSH-approved respirator with a P95 or P100 particulate filter is necessary.[9] For higher-level protection, a respirator with combination organic vapor/acid gas/particulate cartridges (e.g., OV/AG/P99) should be considered.[9]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.

Safe Handling and Experimental Workflow
  • Preparation:

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Ensure an eyewash station and safety shower are immediately accessible.[1]

    • Designate a specific area for handling the compound to prevent widespread contamination.

    • Prepare and label all necessary equipment (glassware, spatulas, etc.) in advance.

    • Have a chemical spill kit readily available.

  • Weighing and Transfer (Solid):

    • Perform all weighing and transfer operations within the fume hood.

    • To minimize dust, use a weigh boat or creased weighing paper.

    • Avoid scooping or pouring in a manner that creates a dust cloud. Gently tap the spatula or container to dispense the powder.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • Add the solid 1-propyl-1H-pyrazole-3,5-dicarboxylic acid slowly to the solvent with stirring. Never add solvent to the bulk solid, as this can cause splashing.

    • Be aware of potential exothermic reactions, although none are specifically noted for this compound.

  • Post-Handling Decontamination:

    • Carefully wipe down the work surface in the fume hood, spatulas, and any other contaminated equipment with a damp cloth or towel (e.g., wet with 70% ethanol) to collect residual dust.

    • Wash all glassware and equipment thoroughly.

    • Wipe the exterior of the primary container before returning it to storage.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[1][4]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If respiratory symptoms occur, call a POISON CENTER or doctor.[1][5]

  • Spill: For a small spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material. Carefully sweep or scoop the material into a suitable, labeled container for chemical waste.[8][9] Do not generate dust. Ventilate the area and clean the spill site thoroughly.

Disposal Plan

All waste materials, including the compound itself, contaminated consumables (e.g., gloves, weigh boats), and spill cleanup materials, must be treated as hazardous chemical waste.

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "1-propyl-1H-pyrazole-3,5-dicarboxylic acid".

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed chemical waste contractor.[1][11] The preferred method of disposal is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[8][12] Do not dispose of this chemical down the drain. [7][9]

Safety Workflow Visualization

The following diagram outlines the logical workflow for safely handling 1-propyl-1H-pyrazole-3,5-dicarboxylic acid, from initial assessment to final disposal.

start Start: Prepare to Handle 1-propyl-1H-pyrazole-3,5-dicarboxylic acid risk_assessment 1. Conduct Risk Assessment - Review SDS of analogs - Identify hazards (Irritant) start->risk_assessment ppe_selection 2. Select & Don PPE - Goggles & Face Shield - Nitrile Gloves - Lab Coat risk_assessment->ppe_selection eng_controls 3. Prepare Engineering Controls - Verify Fume Hood Certification - Ensure Eyewash/Shower Access ppe_selection->eng_controls handling 4. Perform Handling Operations (Weighing, Transfer, etc.) - Minimize dust generation eng_controls->handling decon 5. Decontaminate - Clean work surfaces - Clean equipment handling->decon waste 6. Segregate Waste - Collect all contaminated items - Label hazardous waste container decon->waste disposal 7. Arrange Disposal - Contact EHS Office - Store waste safely waste->disposal end End: Procedure Complete disposal->end

Caption: Workflow for Safe Handling of Pyrazole Dicarboxylic Acids.

References

  • MSDS of 1H-Pyrazole-3,4-dicarboxylic acid . Capot Chemical. Available at: [Link]

  • 1H-Pyrazole-3,5-dicarboxylic acid monohydrate | C5H6N2O5 . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 1H-Pyrazole-3,5-dicarboxylic acid monohydrate - SAFETY DATA SHEET. (Supplier unlisted, document available through various online sources).
  • Laboratory Hazardous Waste Disposal Guideline – HS321 . University of New South Wales. Available at: [Link]

  • Structure of 1H-pyrazole-3,5-dicarboxylic acid . ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules, PMC. Available at: [Link]

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